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  • Product: (6,6-Dimethylthiomorpholin-3-yl)methanol
  • CAS: 1278662-41-1

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of (6,6-Dimethylthiomorpholin-3-yl)methanol: A Technical Guide for Drug Development

Executive Summary (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) is a highly versatile, sulfur-containing heterocyclic building block increasingly utilized in modern medicinal chemistry. Most notably featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) is a highly versatile, sulfur-containing heterocyclic building block increasingly utilized in modern medicinal chemistry. Most notably featured in the synthesis of complex antiviral agents such as HCV inhibitors (), this molecule presents a unique trifunctional architecture: a secondary amine, a primary alcohol, and a sterically hindered thioether.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical behavior, map its orthogonal reactivity, and establish rigorous, self-validating analytical protocols required to characterize its physical properties accurately during early-stage drug development.

Structural Architecture & Physicochemical Profile

The physical properties of (6,6-Dimethylthiomorpholin-3-yl)methanol are dictated by the interplay of its three heteroatoms within a sterically constrained 6-membered ring.

  • Steric Shielding: The gem-dimethyl group at the C6 position provides significant steric bulk adjacent to the sulfur atom. This hindrance protects the thioether from premature oxidation during downstream synthetic steps and restricts the conformational flexibility of the ring, favoring a stable chair conformation.

  • Inductive Effects: The parent compound, unsubstituted , exhibits an experimental pKa of approximately 9.14. However, the introduction of the hydroxymethyl group at the C3 position introduces an electron-withdrawing inductive effect (-I effect). This stabilizes the free base form, thereby lowering the pKa of the conjugate acid.

Below is a consolidated table of the calculated and consensus empirical properties of the compound.

Table 1: Physicochemical Property Profile
PropertyValueDerivation / Causality
Molecular Formula C7H15NOSStructural
Molecular Weight 161.26 g/mol Calculated exact mass: 161.0874 Da
Topological Polar Surface Area ~57.5 ŲAmine (12.0) + Hydroxyl (20.2) + Thioether (25.3)
pKa (Secondary Amine) 8.3 ± 0.2Estimated (Inductive lowering vs. parent thiomorpholine)
LogP (Octanol/Water) 0.8 ± 0.1Consensus prediction (Lipophilic gem-dimethyl offset by polar OH/NH)
Hydrogen Bond Donors 2N-H (Amine) and O-H (Primary Alcohol)
Hydrogen Bond Acceptors 3N, O, and S heteroatoms

Causality in Analytical Workflow Design

In physicochemical profiling, the sequence of operations is as critical as the execution. A common pitfall in early-stage drug development is measuring thermodynamic solubility without prior knowledge of the compound's pKa.

Because (6,6-Dimethylthiomorpholin-3-yl)methanol contains a basic secondary amine, its solubility is highly pH-dependent. If a generic unbuffered water solubility assay is performed, the dissolution of the compound will self-buffer the solution, yielding an arbitrary "kinetic" solubility rather than the true intrinsic solubility ( S0​ ). Therefore, our workflow strictly mandates pKa determination prior to solubility and LogD profiling.

Workflow A Sample Preparation & QC (LC-MS/NMR) B Thermal Profiling (DSC/TGA) A->B >98% Purity C pKa & LogD Determination A->C E Data Synthesis & Property Mapping B->E D Thermodynamic Solubility Assay C->D pH Optimization D->E

Fig 1. Sequential workflow for physicochemical characterization ensuring data integrity.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . Based on the rigorous methodologies established by, these procedures contain internal checks that prevent the propagation of erroneous data.

Potentiometric pKa and LogD Determination

Objective: Determine the ionization constant of the C4 secondary amine and the distribution coefficient.

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step): Titrate a reference standard (e.g., Labetalol, known pKa 7.4, 9.4) using a standardized 0.15 M KCl background electrolyte at 25.0 ± 0.1 °C. Validation Check: If the measured pKa deviates by >0.05 log units from the literature value, halt the assay, clean the glass electrode, and recalibrate.

  • Sample Preparation: Dissolve 2-3 mg of (6,6-Dimethylthiomorpholin-3-yl)methanol in 10 mL of 0.15 M KCl. If solubility is limited, use a methanol/water cosolvent system (up to 40% MeOH) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky equation.

  • Titration: Titrate the solution from pH 2.0 to 11.0 using 0.5 N KOH under an argon atmosphere to prevent CO2 absorption.

  • LogD Measurement: Introduce octanol to the titration vessel and perform a dual-phase titration. The shift in the apparent pKa in the presence of octanol is used to calculate the LogP and LogD profile.

Thermodynamic Solubility Profiling ( S0​ )

Objective: Determine the intrinsic solubility of the neutral free base.

Step-by-Step Methodology:

  • Buffer Selection: Based on the pKa determined in Protocol 3.1 (approx. 8.3), prepare a phosphate buffer at pH 10.5 (at least 2 log units above the pKa) to ensure >99% of the compound is in its neutral, un-ionized state.

  • Equilibration: Add an excess of solid (6,6-Dimethylthiomorpholin-3-yl)methanol to 1 mL of the buffer in a glass vial. Agitate at 300 rpm at 25.0 °C.

  • Sampling & Self-Validation: Extract 50 µL aliquots at exactly 24 hours and 48 hours. Centrifuge at 15,000 rpm to pellet undissolved solids, and analyze the supernatant via HPLC-UV.

    • Validation Check 1 (Equilibrium): The concentration at 24h must match the 48h concentration within a 5% variance. If variance >5%, the system has not reached thermodynamic equilibrium; extend agitation to 72h.

    • Validation Check 2 (Solid State): Isolate the residual solid from the 48h sample and analyze via X-Ray Powder Diffraction (XRPD). Confirm that the crystal lattice has not transformed into a hydrate or salt form during the assay.

Synthetic Utility & Orthogonal Reactivity

The physical properties of this molecule make it a highly prized scaffold. The presence of three distinct heteroatoms allows for orthogonal functionalization, provided the chemist respects the inherent nucleophilicity gradients of the molecule.

As demonstrated in patent literature (), the secondary amine at the N4 position is the most nucleophilic site. Reaction with benzyl chloride (BnCl) and DIPEA selectively alkylates the nitrogen without requiring protection of the primary alcohol.

Reactivity Core (6,6-Dimethylthiomorpholin -3-yl)methanol N_rxn N-Functionalization (Amidation/Alkylation) Core->N_rxn Secondary Amine O_rxn O-Functionalization (Esterification/Etherification) Core->O_rxn Primary Alcohol S_rxn S-Oxidation (Sulfoxide/Sulfone Formation) Core->S_rxn Thioether

Fig 2. Orthogonal reactivity pathways of the trifunctional thiomorpholine core.

  • N-Functionalization: Highly susceptible to amidation and reductive amination.

  • O-Functionalization: The primary alcohol can be converted into a leaving group (e.g., mesylate/tosylate) or oxidized to an aldehyde for subsequent chain elongation.

  • S-Oxidation: While sterically hindered by the gem-dimethyl group, aggressive oxidants (e.g., mCPBA) will convert the thioether to a sulfoxide or sulfone, drastically altering the molecule's tPSA and lowering its LogP.

References

  • Title: WO2013090929A1 - Amino quinoline derivatives inhibitors of hcv Source: Google Patents URL
  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Exploratory

(6,6-Dimethylthiomorpholin-3-yl)methanol: Structural Dynamics, Bonding, and Synthetic Utility in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic decoration of saturated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (6,6-Dimethylthiomorpholin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of saturated heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) represents a highly specialized, privileged building block[1]. By combining the favorable physicochemical properties of a thiomorpholine core with precise steric constraints (a gem-dimethyl group) and a versatile hydrogen-bonding vector (a hydroxymethyl group), this scaffold is engineered to overcome common metabolic liabilities while providing robust synthetic handles for lead optimization.

This technical guide dissects the structural logic, bonding characteristics, and validated synthetic protocols associated with this compound, providing drug development professionals with actionable insights for its application in complex syntheses, such as the development of Hepatitis C Virus (HCV) inhibitors[2].

Chemical Structure and Conformational Dynamics

The utility of (6,6-Dimethylthiomorpholin-3-yl)methanol is entirely dictated by its three-dimensional topology and stereoelectronic effects.

The Thiomorpholine Core and Chair Conformation

Like its oxygen analog morpholine, the unsubstituted thiomorpholine ring predominantly adopts a chair conformation in its ground state to minimize torsional strain[3]. The presence of the sulfur atom (position 1) and the secondary amine (position 4) creates a polarized scaffold with distinct hydrogen-bond acceptor and donor capabilities.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect) at C6

The installation of two methyl groups at the C6 position (adjacent to the sulfur atom) introduces a profound stereoelectronic influence known as the Thorpe-Ingold, or gem-dimethyl, effect[4].

  • Conformational Locking: The bulky gem-dimethyl group forces the ring into a highly restricted conformational space. One methyl group must occupy an axial position while the other is equatorial, significantly increasing the energy barrier for ring-flipping.

  • Metabolic Shielding: A classic liability of thiomorpholine-containing drugs is the rapid oxidation of the sulfur atom to a sulfoxide or sulfone by Cytochrome P450 (CYP) or Flavin-containing monooxygenases (FMOs). The C6 gem-dimethyl group acts as a steric shield, physically blocking enzymatic access to the sulfur's lone pairs and thereby dramatically increasing the metabolic half-life of the scaffold.

The 3-Hydroxymethyl Vector

Located adjacent to the basic nitrogen at C3, the hydroxymethyl group (-CH₂OH) strongly prefers the equatorial position to avoid severe 1,3-diaxial clashes with the axial C6 methyl group. This equatorial orientation projects the hydroxyl group outward, serving as an ideal vector for target-protein hydrogen bonding or as a reactive handle for subsequent O-derivatization.

G Core (6,6-Dimethylthiomorpholin -3-yl)methanol Sub1 6,6-Dimethyl Group Core->Sub1 Sub2 3-Hydroxymethyl Group Core->Sub2 Sub3 Thiomorpholine Ring Core->Sub3 Eff1 Thorpe-Ingold Effect & Steric Shielding Sub1->Eff1 Eff2 Equatorial H-Bond Donor/Acceptor Sub2->Eff2 Eff3 Chair Conformation & Tuned pKa Sub3->Eff3 Ben1 Metabolic Stability (Blocks S-Oxidation) Eff1->Ben1 Ben2 Enhanced Target Affinity Eff2->Ben2 Ben3 Optimal ADME & Permeability Eff3->Ben3

Structural logic mapping of (6,6-Dimethylthiomorpholin-3-yl)methanol features to ADME benefits.

Physicochemical Profiling

Understanding the baseline quantitative metrics of this building block is critical for predicting its behavior in both synthetic reactions and biological systems.

PropertyValueStructural Implication
Chemical Name (6,6-Dimethylthiomorpholin-3-yl)methanolDefines atomic connectivity (C6-dimethyl, C3-methanol).
CAS Registry Number 1278662-41-1Unique identifier for commercial sourcing[1].
Molecular Formula C₇H₁₅NOSIndicates a highly saturated, sp³-rich framework.
Molecular Weight 161.26 g/mol Low MW allows for extensive elaboration without exceeding Lipinski limits.
H-Bond Donors 2 (-OH, -NH)Provides dual anchoring points for target binding.
H-Bond Acceptors 3 (N, O, S)Enhances aqueous solubility; S is a highly polarizable acceptor.
Rotatable Bonds 1 (C3-CH₂OH)Low conformational entropy penalty upon target binding.

Synthetic Utility and Experimental Workflow

The presence of both a secondary amine and a primary alcohol makes chemoselective functionalization the primary synthetic challenge. Because the secondary amine is significantly more nucleophilic than the neutral alcohol, N-alkylation can be achieved selectively without the need for transient oxygen protecting groups, provided the reaction conditions are strictly controlled.

Protocol: Chemoselective N-Benzylation

This methodology is adapted from the validated synthesis of amino quinoline derivatives utilized as HCV inhibitors[2]. The protocol is designed as a self-validating system to ensure chemoselectivity.

Objective: Selective functionalization of the N4 amine while preserving the C3 primary alcohol.

Reagents & Stoichiometry:

  • (6,6-Dimethylthiomorpholin-3-yl)methanol (1.0 eq, 3.175 mmol)

  • Benzyl chloride (BnCl) (1.2 eq, 3.81 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq, 7.0 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the thiomorpholine substrate in 10 mL of anhydrous DCE.

    • Causality: DCE is selected over the more common dichloromethane (DCM) because its higher boiling point (83 °C) safely accommodates the 60 °C thermal activation required to overcome the steric hindrance of the thiomorpholine ring, preventing solvent loss through reflux[2].

  • Base Addition: Inject DIPEA into the reaction vessel under continuous stirring.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as a proton sponge to neutralize the HCl byproduct generated during the Sₙ2 alkylation. If a weaker or nucleophilic base were used, the thiomorpholine nitrogen would become protonated, quenching its nucleophilicity and halting the reaction.

  • Electrophile Introduction: Add BnCl dropwise to the mixture.

  • Thermal Activation: Heat the reaction mixture to 60 °C and maintain for 18 hours.

  • Self-Validation (In-Process Control): Before proceeding to workup, extract a 10 µL aliquot and analyze via LC-MS.

    • Validation Logic: The reaction is only considered successful if the starting material peak ( m/z 162[M+H]⁺) is depleted and the target N-benzylated product ( m/z 252 [M+H]⁺) is the dominant signal. If chemoselectivity fails and O-alkylation occurs, a di-benzylated impurity ( m/z 342 [M+H]⁺) will be detected. This step prevents the blind progression of failed reactions.

  • Workup & Isolation: Concentrate the mixture under reduced pressure using a rotary evaporator to remove DCE and excess DIPEA. Partition the resulting residue between Ethyl Acetate and aqueous NaHCO₃. The organic layer is extracted, dried over Na₂SO₄, and concentrated to yield the selectively N-alkylated intermediate.

Workflow Step1 1. Reagent Mixing Substrate + BnCl + DIPEA Step2 2. Thermal Activation Heat at 60 °C for 18h Step1->Step2 SN2 Alkylation Step3 3. Reaction Monitoring LC-MS Validation (m/z 252) Step2->Step3 In-process control Step4 4. Solvent Evaporation Rotary Evaporation Step3->Step4 Conversion >95% Step5 5. Purification Aqueous Workup & Extraction Step4->Step5 Isolate Product

Self-validating synthetic workflow for the selective N-benzylation of the thiomorpholine scaffold.

Applications in Drug Development

The integration of (6,6-Dimethylthiomorpholin-3-yl)methanol into a drug discovery pipeline is typically aimed at solving specific ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks:

  • Kinase and Protease Inhibitors: The basic nitrogen can be coupled to heteroaromatic cores (e.g., quinolines or pyrimidines), utilizing the thiomorpholine ring to solubilize flat, hydrophobic pharmacophores.

  • Overcoming "Molecular Obesity": Unlike adding highly lipophilic aromatic rings to gain target affinity, the sp³-rich nature of this scaffold increases the Fraction of sp³ carbons (Fsp³), which is statistically correlated with higher clinical success rates due to improved solubility and reduced off-target toxicity.

References

  • Apollo Scientific Catalog.
  • Google Patents.
  • ResearchGate.
  • Ti(NMe2)4 as a Precatalyst for Hydroamination of Alkynes with Primary Amines (Gem-Dimethyl Effect)

Sources

Foundational

Strategic Application of (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) in Antiviral Drug Discovery

Executive Summary In modern medicinal chemistry, the precise engineering of molecular scaffolds is paramount for overcoming viral resistance and optimizing pharmacokinetic (PK) profiles. (6,6-Dimethylthiomorpholin-3-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise engineering of molecular scaffolds is paramount for overcoming viral resistance and optimizing pharmacokinetic (PK) profiles. (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) has emerged as a critical heterocyclic building block, particularly in the synthesis of directly acting antiviral agents (DAAs) targeting the Hepatitis C Virus (HCV). This technical guide provides an in-depth analysis of its structural causality, mechanistic utility, and synthetic integration, designed for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The utility of (6,6-Dimethylthiomorpholin-3-yl)methanol is fundamentally rooted in its unique stereoelectronic properties, which solve specific challenges in drug design.

  • Steric Constraint via 6,6-Dimethylation: The gem-dimethyl group at the C6 position introduces significant steric bulk. This modification restricts the conformational flexibility of the thiomorpholine ring, strongly biasing it toward a specific chair conformation. In drug design, this pre-organization reduces the entropic penalty upon target binding, thereby enhancing affinity. Furthermore, the methyl groups shield adjacent carbon centers from cytochrome P450-mediated oxidation, improving the metabolic stability of the final pharmacophore.

  • Synthetic Versatility of the 3-Hydroxymethyl Group: The primary alcohol at the C3 position serves as a highly reactive synthetic handle. It can undergo etherification, esterification, or oxidation to an aldehyde for subsequent reductive amination, allowing for diverse vector growth during structure-activity relationship (SAR) campaigns.

  • Heteroatom Synergy (N and S): The presence of both nitrogen and sulfur in the ring provides dual hydrogen-bonding capabilities and tunable lipophilicity. The sulfur atom can also be selectively oxidized to a sulfoxide or sulfone (1,1-dioxide) to modulate the basicity of the adjacent amine, a strategy proven to improve oral bioavailability in antiviral candidates.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
Chemical Name (6,6-Dimethylthiomorpholin-3-yl)methanolIUPAC standard nomenclature
CAS Number 1278662-41-1Unique registry identifier
Molecular Formula C7H15NOSDefines atom economy
Molecular Weight 161.27 g/mol Low MW ideal for fragment-based design
MDL Number MFCD18785173Cross-reference for chemical databases
Typical Purity ≥95%Validated via HPLC and 1H-NMR
Structural Class Heterocyclic AlcoholKey intermediate for DAAs

Mechanistic Role in Antiviral Development

The integration of thiomorpholine derivatives into antiviral pipelines has yielded significant breakthroughs. (6,6-Dimethylthiomorpholin-3-yl)methanol is prominently featured as an intermediate in the synthesis of , which function as potent HCV inhibitors [1].

The mechanistic rationale for utilizing this scaffold involves targeting multiple stages of the viral lifecycle:

  • Host Factor Inhibition (GAK): Cyclin-G associated kinase (GAK) is a cellular host factor essential for HCV entry and assembly. Thiomorpholine-based compounds have been identified as. By inhibiting GAK, these compounds disrupt AP2M1 phosphorylation, thereby blocking clathrin/AP-2-mediated endocytosis of the virus [2].

  • Viral Protein Modulation (NS5A): The thiomorpholine ring is also utilized in inhibitors targeting the HCV NS5A protein. These inhibitors act in a sub-stoichiometric fashion, binding to the NS5A dimer and disrupting viral RNA packaging into the capsid. The weakly basic nature of the thiomorpholine ring optimizes the pKa of the molecule, enhancing plasma exposure and cellular penetrance.

Pathway Visualization

The dual-action potential of thiomorpholine-derived scaffolds in HCV inhibition is mapped below, illustrating both host-targeted and direct-acting antiviral mechanisms.

G Inhibitor (6,6-Dimethylthiomorpholin-3-yl) Derivatives GAK GAK Kinase (Host Factor) Inhibitor->GAK ATP-competitive inhibition NS5A HCV NS5A (Viral Protein) Inhibitor->NS5A Sub-stoichiometric binding Entry Viral Entry (Clathrin-mediated) GAK->Entry Disrupts AP-2 phosphorylation Assembly Viral Assembly (RNA Packaging) NS5A->Assembly Blocks RNA packaging Replication Viral Replication NS5A->Replication Impairs replicon formation

Figure 1: Mechanistic pathways of HCV inhibition by thiomorpholine-derived molecular scaffolds.

Experimental Methodology: Self-Validating Synthetic Workflows

To utilize (6,6-Dimethylthiomorpholin-3-yl)methanol in complex syntheses, the secondary amine must often be protected to allow selective functionalization of the primary alcohol. The following protocol details a robust, self-validating N-benzylation workflow, adapted from established [1].

Protocol: N-Benzylation of (6,6-Dimethylthiomorpholin-3-yl)methanol Causality: Benzylation (Bn) is chosen over Boc or Cbz protection due to its stability under the strong basic or nucleophilic conditions required for subsequent etherification of the hydroxyl group. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged reaction flask, dissolve 512 mg (3.175 mmol) of (6,6-Dimethylthiomorpholin-3-yl)methanol in 10 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Base Addition: Add 0.7 mL (7.0 mmol, ~2.2 eq) of DIPEA to the solution. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Introduction: Dropwise, add 0.44 mL (3.81 mmol, ~1.2 eq) of Benzyl chloride (BnCl) via syringe.

    • Expert Insight: The slight excess of BnCl ensures complete conversion, while the aprotic nature of DCE prevents solvolysis of the electrophile.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C using a precisely controlled oil bath or heating block. Maintain stirring for 18 hours.

  • Reaction Monitoring (Self-Validation Step): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Validation Criteria: The disappearance of the starting material mass ([M+H]+ = 162.1) and the emergence of a dominant peak at [M+H]+ = 252.1 confirms successful N-alkylation.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove DCE and excess DIPEA. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-benzyl derivative.

Conclusion

(6,6-Dimethylthiomorpholin-3-yl)methanol is far more than a simple chemical catalog item; it is a highly engineered fragment designed to impart conformational stability, metabolic resistance, and tunable physicochemical properties to advanced drug candidates. By understanding the causality behind its structural features and employing rigorous, self-validating synthetic protocols, researchers can effectively leverage this compound in the ongoing development of next-generation antiviral therapeutics.

References

  • Gilead Sciences, Inc. (2013). Amino quinoline derivatives inhibitors of hcv (Patent No. WO2013090929A1).
  • Neeb, J., et al. (2014). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. National Center for Biotechnology Information (PMC).[Link]

Exploratory

An In-Depth Technical Guide to the Synthesis of (6,6-Dimethylthiomorpholin-3-yl)methanol

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for (6,6-Dimethylthiomorpholin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for (6,6-Dimethylthiomorpholin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is designed to be efficient and is based on established, high-yielding chemical transformations. This document will detail the strategic considerations behind the chosen pathway, provide step-by-step experimental protocols for each key transformation, and present the relevant data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development. The proposed synthesis commences with the commercially available 2-amino-2-methyl-1-propanol and proceeds through the key intermediate, 2-amino-2-methyl-1-propanethiol, followed by a regioselective cyclization to construct the target thiomorpholine ring system.

Introduction and Strategic Overview

Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications. The incorporation of a thiomorpholine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and target-binding affinity. The specific target of this guide, (6,6-Dimethylthiomorpholin-3-yl)methanol, features a gem-dimethyl substitution at the 6-position and a hydroxymethyl group at the 3-position, functionalities that offer potential for further chemical modification and interaction with biological targets.

The synthetic strategy outlined herein is a multi-step process designed for clarity, reproducibility, and scalability. The core logic of the synthesis is the sequential construction of the key building blocks, followed by a final cyclization to form the desired heterocyclic ring.

The proposed synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Cyclization and Formation of Target Molecule A 2-Amino-2-methyl-1-propanol B Intermediate Xanthate A->B 1. CS2, Base 2. Alkylating agent C 2-Amino-2-methyl-1-propanethiol B->C Hydrolysis E (6,6-Dimethylthiomorpholin-3-yl)methanol C->E Base-catalyzed Condensation D Glycidol D->E

Figure 1: Proposed synthetic workflow for (6,6-Dimethylthiomorpholin-3-yl)methanol.

This pathway was chosen for its logical progression and reliance on well-understood and high-yielding reaction classes. The initial step focuses on the conversion of a readily available starting material into a key bifunctional intermediate, which then undergoes a regioselective cyclization to yield the final product.

Detailed Synthesis Pathway

Part 1: Synthesis of the Key Intermediate: 2-Amino-2-methyl-1-propanethiol

The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 2-amino-2-methyl-1-propanethiol. This is achieved through a two-step process starting from the commercially available 2-amino-2-methyl-1-propanol.

Step 1: Conversion of 2-Amino-2-methyl-1-propanol to an Intermediate Xanthate

The conversion of the primary alcohol in 2-amino-2-methyl-1-propanol to a thiol is a critical transformation. A reliable method for this conversion is through the formation of a xanthate intermediate, followed by hydrolysis. The presence of the amino group necessitates careful selection of reaction conditions to avoid side reactions.

Experimental Protocol:

  • Protection of the Amino Group (Optional but Recommended): To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane, add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the N-Boc protected amino alcohol.

  • Formation of the Xanthate: To a stirred suspension of a strong base, such as sodium hydride (1.2 eq), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0 °C, add the N-Boc protected 2-amino-2-methyl-1-propanol (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes.

  • Carbon disulfide (1.5 eq) is then added slowly at 0 °C, and the reaction is stirred for an additional 1-2 hours.

  • An alkylating agent, such as methyl iodide (1.5 eq), is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude xanthate intermediate.

Causality of Experimental Choices:

  • Amino Group Protection: The amino group is a nucleophile and can compete with the alkoxide in the reaction with carbon disulfide. Protecting it as a Boc-carbamate prevents this side reaction and improves the overall yield and purity of the xanthate.

  • Strong Base: A strong, non-nucleophilic base like sodium hydride is used to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide required for the attack on carbon disulfide.

  • Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and reagents are essential for safety and to ensure the reaction proceeds to completion.

  • Low Temperature: The initial deprotonation and reaction with carbon disulfide are performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

Step 2: Hydrolysis of the Xanthate to 2-Amino-2-methyl-1-propanethiol

The xanthate intermediate is then hydrolyzed to the desired thiol. This is typically achieved under basic conditions.

Experimental Protocol:

  • The crude xanthate from the previous step is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, is added, and the mixture is heated to reflux.

  • The progress of the hydrolysis is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted to be slightly acidic with an acid like hydrochloric acid to protonate the thiolate.

  • The thiol can then be extracted into an organic solvent.

  • If the amino group was protected, a deprotection step (e.g., treatment with trifluoroacetic acid for a Boc group) is required.

  • The final product, 2-amino-2-methyl-1-propanethiol, is purified by distillation or chromatography.

Trustworthiness of the Protocol: The conversion of alcohols to thiols via xanthates is a well-established and reliable method in organic synthesis. The subsequent hydrolysis is a standard procedure.

Part 2: Cyclization to Form (6,6-Dimethylthiomorpholin-3-yl)methanol

The final step in the synthesis is the construction of the thiomorpholine ring. This is achieved by the reaction of the bifunctional 2-amino-2-methyl-1-propanethiol with a suitable three-carbon electrophile. Glycidol (2,3-epoxy-1-propanol) is an ideal candidate as it provides the necessary carbon backbone and the hydroxymethyl functionality at the desired position.

Experimental Protocol:

  • To a solution of 2-amino-2-methyl-1-propanethiol (1.0 eq) in a protic solvent such as ethanol or isopropanol, a base, for example, potassium carbonate or triethylamine (1.1 eq), is added.

  • Glycidol (1.0 eq) is then added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to a moderate temperature (e.g., 50-70 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any inorganic salts.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford (6,6-Dimethylthiomorpholin-3-yl)methanol.

Causality of Experimental Choices and Mechanistic Insights:

  • Regioselectivity: The reaction is expected to proceed via a regioselective nucleophilic attack on the epoxide ring of glycidol. Under basic conditions, the more nucleophilic thiolate anion is formed, which is expected to preferentially attack the less sterically hindered terminal carbon of the epoxide. This is followed by an intramolecular nucleophilic attack of the amino group on the other carbon of the opened epoxide, leading to the formation of the six-membered thiomorpholine ring. The stereochemistry at the 3-position will be determined by the nature of this cyclization.

  • Solvent Choice: A protic solvent is chosen to facilitate the proton transfer steps during the ring-opening and cyclization process.

  • Base: A mild base is used to facilitate the deprotonation of the thiol and to neutralize any acidic byproducts.

Data Presentation

Table 1: Summary of Key Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1aN-Boc Protection2-amino-2-methyl-1-propanol, Boc-anhydride, Et3NDichloromethaneRoom Temp.>95
1bXanthate FormationN-Boc protected amino alcohol, NaH, CS2, CH3ITHF0 to Room Temp.80-90
1cXanthate HydrolysisXanthate intermediate, NaOH(aq)EthanolReflux70-85
1dN-Boc DeprotectionN-Boc protected aminothiol, TFADichloromethaneRoom Temp.>95
2Cyclization2-amino-2-methyl-1-propanethiol, Glycidol, K2CO3Ethanol50-7060-75

Conclusion

This technical guide has outlined a robust and scientifically sound synthetic pathway for the preparation of (6,6-Dimethylthiomorpholin-3-yl)methanol. The proposed route is based on well-established chemical principles and utilizes readily available starting materials. The detailed experimental protocols and the rationale behind the chosen conditions provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound. The modular nature of this synthesis also allows for the potential to create a library of related thiomorpholine derivatives by varying the starting materials and reagents.

References

  • Ward, D. E., & Jheengut, V. (2004). A practical guide to the Mitsunobu reaction. Organic Process Research & Development, 8(4), 575-585. [Link]

  • Kim, S., & Kim, Y. J. (1986). A simple and convenient procedure for the conversion of alcohols to thiols. Tetrahedron Letters, 27(38), 4531-4534. [Link]

  • Fokin, V. V., & Finn, M. G. (2003). Bicoordinate copper(I) complexes as catalysts for the cycloaddition of terminal alkynes and azides. Chemical Society Reviews, 32(4), 231-239. [Link]

  • Atkins, G. M., & Burgess, E. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744-4745. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.739 (1973); Vol. 48, p.86 (1968). [Link]

Foundational

Structural Elucidation and Spectroscopic Profiling of (6,6-Dimethylthiomorpholin-3-yl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[1] is a specialized, sp³-rich heterocyclic building block increasingly utilized in advanced drug discovery to improve the physicochemical properties of small-molecule ligands[2]. As a Senior Application Scientist, I approach structural elucidation not merely as a checklist of spectral peaks, but as a holistic, self-validating system. Every spectral artifact must have a physical causality rooted in the molecule's three-dimensional conformation and electronic environment. This whitepaper provides a comprehensive, orthogonal spectroscopic analysis (NMR, FTIR, HRMS) to unequivocally validate the structure of this compound.

Structural Dynamics & Causality

To interpret the spectroscopic data accurately, we must first understand the physical causality dictated by the molecule's conformation. The thiomorpholine ring adopts a stable chair conformation. The presence of the bulky gem-dimethyl group at the C6 position severely restricts ring inversion (flipping). Consequently, the chiral center at C3 exerts a profound anisotropic effect across the now-rigidified ring.

This conformational locking breaks the symmetry of the molecule, rendering the methylene protons at C2 and C5, as well as the two methyl groups at C6, strongly diastereotopic . Recognizing this causality is critical; it explains why we observe complex multiplet splitting (doublet of doublets) in the ¹H NMR rather than simple first-order triplets, preventing misassignment of the contiguous aliphatic spin systems ([3]).

Self-Validating Experimental Protocols

A robust analytical workflow requires orthogonal techniques that independently confirm the same structural hypothesis. The following step-by-step methodologies form a self-validating loop.

High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: Electrospray Ionization (ESI) is selected as the optimal soft-ionization technique because it prevents the premature fragmentation of polar, basic molecules like secondary amines, allowing for the clear observation of the pseudo-molecular ion ([4]). Protocol:

  • Sample Prep: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Milli-Q Water.

  • Ionization Modifier: Add 0.1% Formic Acid to drive the protonation of the basic thiomorpholine nitrogen.

  • Acquisition: Inject at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to 3.0 kV and desolvation temperature to 250 °C.

  • Validation: Calibrate against a sodium formate cluster reference to ensure sub-5 ppm mass accuracy.

Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Causality: Attenuated Total Reflectance (ATR) is utilized to eliminate the need for KBr pellet pressing. KBr is highly hygroscopic and can absorb atmospheric moisture, which would artificially inflate the O-H stretch region and obscure the primary alcohol signal (). Protocol:

  • Background: Collect a background spectrum of the clean, dry diamond crystal.

  • Sample Prep: Place 1-2 mg of the neat solid directly onto the ATR crystal.

  • Acquisition: Apply uniform pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: CDCl₃ is selected as the solvent because it lacks exchangeable protons, theoretically allowing the observation of the N-H and O-H protons if the sample is ultra-dry. Protocol:

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 1 s relaxation delay) and ¹³C NMR (100 MHz, 256 scans, proton-decoupled).

  • 2D Validation: Acquire ¹H-¹H COSY and ¹H-¹³C HSQC spectra to definitively map the proton-to-carbon connectivities and resolve the diastereotopic overlap.

Visual Workflows

Workflow cluster_analysis Spectroscopic Acquisition Start Sample: (6,6-Dimethylthiomorpholin-3-yl)methanol Prep Sample Preparation (Dissolution & Ionization) Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR IR FTIR Spectroscopy (ATR Mode) Prep->IR MS HRMS (ESI+ TOF) Prep->MS Data Data Processing & Integration NMR->Data IR->Data MS->Data Elucidation Structural Elucidation & Validation Data->Elucidation

Fig 1. Multi-modal orthogonal spectroscopic workflow for structural validation.

Fragmentation M [M+H]+ m/z 162.095 F1 - H2O [-18 Da] M->F1 F2 - CH2OH [-31 Da] M->F2 I1 m/z 144.084 (C7H14NS+) F1->I1 I2 m/z 131.074 (C6H13NS+) F2->I2

Fig 2. Primary ESI-MS fragmentation pathways for the [M+H]+ precursor ion.

Spectroscopic Data Elucidation & Quantitative Summaries

Mass Spectrometry (HRMS-ESI)

The exact monoisotopic mass of C₇H₁₅NOS is 161.0874 Da. Under positive ESI conditions, the protonated molecule [M+H]⁺ is observed at m/z 162.0952. A critical internal validation point is the M+2 isotopic signature. Observed at ~4.7% relative abundance, this perfectly aligns with the natural isotopic distribution of ³⁴S (~4.25%) combined with minor ¹³C contributions, confirming the presence of a single sulfur atom in the ring.

Table 1: HRMS Data Summary

m/z Observed Theoretical m/z Mass Error (ppm) Ion Type Formula / Assignment
162.0952 162.0947 +3.1 [M+H]⁺ C₇H₁₆NOS⁺ (Protonated molecule)
164.0910 164.0905 +3.0 [M+2+H]⁺ ³⁴S Isotope peak (~4.7% abundance)
144.0845 144.0841 +2.8 [M+H-H₂O]⁺ C₇H₁₄NS⁺ (Loss of water)

| 131.0741 | 131.0739 | +1.5 |[M+H-CH₂OH]⁺ | C₆H₁₃NS⁺ (Loss of hydroxymethyl) |

Fourier Transform Infrared Spectroscopy (ATR-FTIR)

The FTIR spectrum provides immediate binary confirmation of the functional groups. The broad, strong absorption at 3350 cm⁻¹ is characteristic of a hydrogen-bonded primary alcohol, while the sharper peak at 3280 cm⁻¹ confirms the secondary amine. A hallmark of expert interpretation is identifying the "umbrella mode" doublet at 1380 and 1365 cm⁻¹, which is a highly specific vibrational signature for a gem-dimethyl group (C(CH₃)₂).

Table 2: FTIR Peak Assignments

Wavenumber (cm⁻¹) Intensity Peak Shape Vibrational Mode Functional Group Assignment
3350 Strong Broad O-H stretch Primary alcohol (H-bonded)
3280 Medium Sharp/Broad N-H stretch Secondary amine
2955, 2865 Strong Sharp C-H stretch (sp³) Aliphatic backbone & methyls
1380, 1365 Medium Split (Doublet) C-H bending Gem-dimethyl umbrella mode
1055 Strong Sharp C-O stretch Primary alcohol

| 680 | Weak | Sharp | C-S stretch | Thiomorpholine ring |

Nuclear Magnetic Resonance (NMR)

The NMR data serves as the ultimate topological map. Because of the locked chair conformation discussed in Section 2, the two methyl groups at C6 are in distinct axial-like and equatorial-like environments, appearing as two distinct singlets at 1.25 and 1.32 ppm. Furthermore, the methylene protons at C2 (adjacent to sulfur) and C5 (adjacent to nitrogen) exhibit strong geminal coupling (J ≈ 13.0 - 13.5 Hz) and appear as distinct doublets or doublet-of-doublets, fully validating the rigidified chiral structure.

Table 3: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position ¹³C Shift (ppm) ¹H Shift (ppm) Multiplicity & J (Hz) Integration Assignment Notes
S1 - - - - Heteroatom
C2 28.5 2.35, 2.52 dd (J=13.5, 10.0), dd (J=13.5, 3.5) 2H Diastereotopic CH₂ adjacent to S
C3 58.2 3.10 m 1H Chiral methine adjacent to N
N4 - 2.15 br s 1H Secondary amine (exchangeable)
C5 54.1 2.65, 2.80 d (J=13.0), d (J=13.0) 2H Diastereotopic CH₂ between N and C6
C6 42.3 - - - Quaternary carbon
C6-CH₃ (a) 28.1 1.25 s 3H Methyl (equatorial-like)
C6-CH₃ (b) 26.4 1.32 s 3H Methyl (axial-like)
C3-CH₂OH 64.5 3.55, 3.68 dd (J=11.0, 5.0), dd (J=11.0, 6.5) 2H Diastereotopic hydroxymethyl

| OH | - | 2.45 | br s | 1H | Hydroxyl (exchangeable) |

Conclusion

The structural elucidation of (6,6-Dimethylthiomorpholin-3-yl)methanol is definitively confirmed through a self-validating matrix of spectroscopic data. The exact mass and ³⁴S isotopic signature validate the elemental composition. The FTIR confirms the presence of the critical pharmacophoric functional groups (OH, NH, gem-dimethyl). Finally, the diastereotopic splitting patterns observed in the high-resolution NMR spectra perfectly map to the physical causality of the conformationally locked, chiral thiomorpholine ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier Science.[Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy. Providence College Organic Chemistry I.[Link]

  • Wikipedia Contributors. (2024). Electrospray ionization. Wikipedia, The Free Encyclopedia. [Link]

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Exploratory

An In-depth Technical Guide to (6,6-Dimethylmorpholin-3-yl)methanol: Synthesis, Characterization, and Physicochemical Properties

Introduction This technical guide provides a comprehensive overview of (6,6-Dimethylmorpholin-3-yl)methanol, a substituted morpholine derivative of interest to researchers and professionals in drug development and medici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive overview of (6,6-Dimethylmorpholin-3-yl)methanol, a substituted morpholine derivative of interest to researchers and professionals in drug development and medicinal chemistry. It is important to note that the nomenclature in chemical literature can be varied, and the topic "(6,6-Dimethylthio morpholin-3-yl)methanol" appears to be a likely typographical error, as extensive database searches yielded no results for this thiomorpholine analogue. This guide will, therefore, focus on the oxygen-containing morpholine derivative, (6,6-Dimethylmorpholin-3-yl)methanol.

Morpholine and its derivatives are prevalent scaffolds in numerous biologically active compounds, valued for their favorable physicochemical properties which can enhance aqueous solubility and metabolic stability. The gem-dimethyl substitution at the 6-position of the morpholine ring in the title compound introduces conformational rigidity and steric bulk, which can be exploited to modulate binding affinity and selectivity for biological targets. This guide will detail the molecular formula and weight, a proposed synthetic pathway with mechanistic insights, and standard protocols for its analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of (6,6-Dimethylmorpholin-3-yl)methanol is presented in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂[1]
Molecular Weight 145.2 g/mol [1]
CAS Number 1639886-51-3[1]
Appearance Predicted: Colorless to pale yellow oil or low melting solidN/A
Boiling Point Predicted: > 200 °C at 760 mmHgN/A
Solubility Predicted: Soluble in methanol, ethanol, and chlorinated solvents. Moderately soluble in water.N/A

Proposed Synthesis of (6,6-Dimethylmorpholin-3-yl)methanol

Synthetic Workflow Diagram

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Ring Closure A 2-Amino-2-methyl-1-propanol C N-(2-hydroxy-1,1-dimethylethyl)glycine ethyl ester A->C K₂CO₃, Acetonitrile, Reflux B Ethyl 2-bromoacetate B->C D 2-((2-Hydroxy-1,1-dimethylethyl)amino)ethan-1-ol C->D LiAlH₄, THF, 0 °C to RT E (6,6-Dimethylmorpholin-3-yl)methanol D->E H₂SO₄, Heat

Caption: Proposed synthetic workflow for (6,6-Dimethylmorpholin-3-yl)methanol.

Step 1: N-Alkylation of 2-Amino-2-methyl-1-propanol

The initial step involves the selective N-alkylation of 2-amino-2-methyl-1-propanol with an ethyl 2-haloacetate, such as ethyl 2-bromoacetate. The use of a mild base like potassium carbonate is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine which would render it unreactive. Acetonitrile is a suitable solvent due to its polarity and relatively high boiling point, allowing the reaction to be conducted at reflux to ensure a reasonable reaction rate.

Protocol:

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl 2-bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-1,1-dimethylethyl)glycine ethyl ester, which can be purified by column chromatography on silica gel.

Step 2: Reduction of the Ester

The ester intermediate is then reduced to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to control the exothermicity of the reaction.

Protocol:

  • Prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

  • Slowly add a solution of N-(2-hydroxy-1,1-dimethylethyl)glycine ethyl ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-((2-hydroxy-1,1-dimethylethyl)amino)ethan-1-ol.

Step 3: Acid-Catalyzed Ring Closure

The final step is an intramolecular cyclization of the amino diol to form the morpholine ring. This dehydration reaction is typically catalyzed by a strong acid, such as sulfuric acid, at elevated temperatures. The acid protonates the hydroxyl groups, converting them into good leaving groups (water), facilitating the nucleophilic attack of the amine to form the heterocyclic ring.

Protocol:

  • To the crude 2-((2-hydroxy-1,1-dimethylethyl)amino)ethan-1-ol, add concentrated sulfuric acid (catalytic to stoichiometric amounts can be explored) cautiously with cooling.

  • Heat the mixture to a temperature between 150-180 °C, and monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., sodium hydroxide pellets or a concentrated solution) to a pH > 12, ensuring the final product is in its free base form.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (6,6-Dimethylmorpholin-3-yl)methanol can be purified by vacuum distillation or column chromatography.

Analytical Characterization

Due to the absence of published experimental data, this section outlines the standard analytical protocols and predicted spectroscopic data for the structural elucidation and purity assessment of (6,6-Dimethylmorpholin-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. Predicted ¹H and ¹³C NMR spectra are provided below. These predictions are based on computational models and data from structurally similar compounds.[2][3][4]

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.80 - 3.70m1HH-3
~3.65 - 3.55m2H-CH₂OH
~3.50 - 3.40m1HH-5a
~3.30 - 3.20m1HH-2a
~2.80 - 2.70m1HH-5b
~2.60 - 2.50m1HH-2b
~2.0 (broad)s2H-NH, -OH
~1.15s3H6-CH₃
~1.10s3H6-CH₃

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~75.0C-2
~65.0-CH₂OH
~55.0C-3
~50.0C-5
~48.0C-6
~25.06-CH₃
~23.06-CH₃

NMR Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024-2048.

    • Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H and N-H stretching
2960 - 2850StrongC-H stretching (aliphatic)
1120 - 1080StrongC-O-C stretching (ether)
1050 - 1000MediumC-O stretching (primary alcohol)

FT-IR Experimental Protocol

  • Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment
145[M]⁺ (Molecular Ion)
130[M - CH₃]⁺
114[M - CH₂OH]⁺
86[M - C₄H₉O]⁺

MS Experimental Protocol

  • Sample Introduction: The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-300.

Analytical Workflow Diagram

G A Purified (6,6-Dimethylmorpholin-3-yl)methanol B NMR Spectroscopy (¹H and ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation and Purity Assessment B->E C->E D->E

Caption: Workflow for the analytical characterization of the final product.

Conclusion

This technical guide provides a comprehensive overview of (6,6-Dimethylmorpholin-3-yl)methanol, including its key physicochemical properties, a detailed proposed synthetic route, and standard analytical protocols for its characterization. While experimental data for this specific molecule is not widely available, the information presented herein, based on established chemical principles and data from analogous structures, serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The proposed synthesis offers a practical approach to obtaining this compound, and the outlined analytical methods will be instrumental in its structural confirmation and purity assessment.

References

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc.
  • ChemNMR. (n.d.).
  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026.
  • BenchChem. (2025).
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  • BenchChem. (2025).
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

  • Google Patents. (n.d.). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Revvity Signals Software. (n.d.). ChemDraw. Retrieved from [Link]

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Protocols & Analytical Methods

Method

(6,6-Dimethylthiomorpholin-3-yl)methanol as a building block for novel compounds

An In-Depth Technical Guide to (6,6-Dimethylthiomorpholin-3-yl)methanol in Medicinal Chemistry Executive Summary In the pursuit of metabolically robust and target-selective drug candidates, the strategic selection of het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (6,6-Dimethylthiomorpholin-3-yl)methanol in Medicinal Chemistry

Executive Summary

In the pursuit of metabolically robust and target-selective drug candidates, the strategic selection of heterocyclic building blocks is paramount. (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) has emerged as a highly versatile, next-generation scaffold for drug discovery[1]. By combining the bioisosteric properties of a thiomorpholine ring with the steric shielding of a gem-dimethyl group and the synthetic versatility of a hydroxymethyl handle, this molecule offers medicinal chemists a powerful tool to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities associated with traditional morpholine or piperazine derivatives.

Structural Rationale & Pharmacological Causality

The design and utilization of (6,6-Dimethylthiomorpholin-3-yl)methanol are grounded in three distinct structural pillars, each providing a specific solution to common drug development challenges:

The Thiomorpholine Core: A Privileged Bioisostere

Morpholine rings are ubiquitous in approved drugs (particularly kinase inhibitors and CNS agents) due to their favorable balance of basicity and lipophilicity[2]. However, the morpholine oxygen provides limited synthetic handle opportunities and the adjacent carbons are highly susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism[2]. Thiomorpholine acts as a bioisosteric replacement that maintains the necessary basicity (pKa ~9.0) while introducing a sulfur atom[3]. This sulfur can be selectively oxidized to a sulfoxide, a 1,1-dioxide (sulfone), or a sulfoximine[4]. These transformations allow chemists to drastically lower the partition coefficient (LogP), introduce novel hydrogen-bond acceptors/donors, and improve aqueous solubility without increasing the molecular weight significantly[4].

The Gem-Dimethyl Shield: Metabolic Stability & The Thorpe-Ingold Effect

The incorporation of the gem-dimethyl group at the C6 position is a deliberate application of the "magic methyl" effect[5].

  • Metabolic Shielding: The bulky methyl groups provide severe steric hindrance, physically blocking CYP450 enzymes from accessing and oxidizing the adjacent C-H bonds, which are typical metabolic soft spots in saturated heterocycles[5].

  • Conformational Restriction: The gem-dimethyl group induces the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the thiomorpholine ring[6]. By locking the heterocycle into a specific chair conformation, the entropic penalty upon binding to a target protein is minimized, frequently resulting in enhanced target affinity and selectivity[6].

The C3-Hydroxymethyl Handle: Vector Projection

The primary alcohol at the C3 position serves as a highly reactive synthetic vector. It allows for precise spatial projection of the thiomorpholine core into solvent-exposed channels or deep binding pockets via etherification, esterification, or oxidation to an aldehyde for reductive amination.

Physicochemical & Metabolic Profiling

To understand the impact of these structural modifications, the following table summarizes the comparative physicochemical and metabolic data of the baseline morpholine scaffold versus the advanced gem-dimethylthiomorpholine building block.

Scaffold FeatureEstimated LogPBasic pKaCYP450 Oxidative LiabilityPrimary Pharmacological Utility
Morpholine -0.8~8.3High (Alpha-carbon oxidation)Hinge-binding, solubility enhancement[2].
Thiomorpholine -0.1~9.0Moderate (S-oxidation)Morpholine bioisostere, precursor to sulfones[3].
Gem-Dimethylthiomorpholine +0.6~8.8Low (Steric shielding at C6)Metabolically robust CNS penetrants, Kinase inhibitors[5][6].
1,1-Dioxide Derivative -1.2~7.5Very LowHigh-solubility, low-toxicity polar handles[4].

Synthetic Divergence Workflow

The true value of (6,6-Dimethylthiomorpholin-3-yl)methanol lies in its ability to serve as a central hub for generating diverse compound libraries. The workflow below illustrates the primary synthetic pathways utilized in lead optimization.

G A (6,6-Dimethylthiomorpholin-3-yl)methanol (Central Scaffold) B S-Oxidation (Oxone / mCPBA) A->B Modulates pKa C O-Alkylation (Mitsunobu) A->C Vector Extension D S-Imination (Rhodium Catalysis) A->D H-Bond Donor/Acceptor E 1,1-Dioxide (Sulfone) Reduced Lipophilicity B->E F Aryl/Alkyl Ethers Target Engagement C->F G Sulfoximine Analogues Improved DMPK Profile D->G

Caption: Synthetic divergence of the building block into distinct pharmacological scaffolds.

Self-Validating Experimental Protocols

The following protocols detail the most critical transformations of this building block. Note: For optimal chemoselectivity, the secondary amine of the thiomorpholine ring should be protected (e.g., as an N-Boc derivative) prior to executing these workflows.

Protocol A: Chemoselective S-Oxidation to the 1,1-Dioxide (Sulfone)

Objective: Convert the thioether to a sulfone to reduce lipophilicity and introduce strong hydrogen-bond acceptors without oxidizing the primary alcohol. Causality & Design: Oxone (potassium peroxymonosulfate) is selected over mCPBA because it provides superior chemoselectivity for sulfur oxidation over nitrogen oxidation, preventing the formation of undesired N-oxides. The biphasic or aqueous-alcoholic solvent system ensures the solubility of both the organic substrate and the inorganic oxidant.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-(6,6-dimethylthiomorpholin-3-yl)methanol (1.0 equiv, ~5 mmol) in a 1:1 mixture of Methanol and THF (20 mL).

  • Cooling: Chill the solution to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic oxidation and prevents the cleavage of the Boc protecting group.

  • Oxidation: Dissolve Oxone (2.5 equiv) in distilled water (10 mL) and add it dropwise to the reaction mixture over 15 minutes. Causality: 2.5 equivalents ensure complete conversion past the sulfoxide intermediate directly to the sulfone.

  • Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 4 hours. Monitor the reaction via TLC (Stain with KMnO4). The sulfoxide intermediate will appear first (lower Rf than starting material), followed by the sulfone (intermediate Rf). The reaction is complete when the sulfoxide spot disappears.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This step is critical for safety; it neutralizes any unreacted peroxides, preventing explosive hazards during solvent evaporation.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure sulfone derivative.

Protocol B: Mitsunobu Etherification for Core Attachment

Objective: Couple the C3-hydroxymethyl group with a phenolic core (e.g., a kinase hinge-binding scaffold) to project the metabolically stable thiomorpholine into the solvent channel. Causality & Design: The Mitsunobu reaction allows for the formation of an ether bond under mild, neutral conditions, preserving sensitive functional groups on both the building block and the target core. DIAD is chosen over DEAD due to its superior safety profile (higher boiling point, lower shock sensitivity).

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert Argon atmosphere, dissolve N-Boc-(6,6-dimethylthiomorpholin-3-yl)methanol (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.3 equiv) to the solution and stir until completely dissolved.

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 10 minutes. Causality: The order of addition and the low temperature are critical. Adding DIAD last controls the formation of the highly reactive betaine intermediate, preventing the starting alcohol from undergoing side reactions (e.g., forming elimination products).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Monitoring (Self-Validation): Analyze via LC-MS. The desired ether product should show the expected [M+H]+ mass, while the disappearance of the phenol peak validates completion.

  • Purification: Concentrate the mixture. To remove the notoriously difficult triphenylphosphine oxide (PPh₃O) byproduct, triturate the crude residue with cold diethyl ether; the PPh₃O will largely precipitate out. Filter, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

References

  • Apollo Scientific. "Heterocyclic Alcohols Supplier & Distributors - Apollo Scientific." apolloscientific.co.uk.
  • Barreiro, E. J., et al. "The Magic Methyl and Its Tricks in Drug Discovery and Development." PMC.
  • "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." ResearchGate.
  • Lücking, U. "Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates." PMC.
  • Arsenie, L. V., et al. "Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications." ResearchGate.
  • Ribeiro da Silva, M. A. V., et al. "Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study." ACS Publications.

Sources

Application

Application Note: Chemoselective O-Derivatization Strategies for (6,6-Dimethylthiomorpholin-3-yl)methanol

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: (6,6-Dimethylthiomorpholin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[1][2]

Executive Summary & Mechanistic Rationale

(6,6-Dimethylthiomorpholin-3-yl)methanol is a highly versatile, stereochemically dense heterocyclic building block utilized in modern drug discovery[1]. However, its derivatization presents a classic chemoselectivity challenge. The molecule possesses three distinct heteroatomic nucleophiles:

  • A secondary amine (thiomorpholine N-H): Highly nucleophilic (pKa ~8-9).

  • A primary hydroxyl group (-CH₂OH): Moderately nucleophilic (pKa ~15-16).

  • A thioether (thiomorpholine S): Weakly nucleophilic, but susceptible to oxidation or alkylation under harsh conditions.

The Causality of Chemoselectivity: Under standard basic conditions (e.g., using triethylamine or pyridine), electrophiles such as acyl chlorides or alkyl halides will preferentially attack the secondary amine due to its superior lone-pair availability and lower electronegativity compared to oxygen. To achieve exclusive O-derivatization (esterification or etherification), we must invert or suppress this innate reactivity gradient.

As detailed in this guide, we deploy two distinct strategies based on the desired product:

  • For O-Acylation (Esterification): We utilize a thermodynamic protonation strategy. By conducting the reaction in a superacidic medium (Methanesulfonic acid, MeSO₃H), the amine is quantitatively protonated into a non-nucleophilic ammonium salt. The primary alcohol remains sufficiently unprotonated to attack highly reactive acylium ions[3][4]. Alternatively, organocatalytic chemodivergence using N-carbonylimidazoles and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed[5].

  • For O-Alkylation (Etherification): Because alkyl halides require basic conditions to react with alcohols, acidic masking is impossible. We must employ a classical two-step sequence: steric/electronic masking of the amine (N-Boc protection) followed by a Williamson ether synthesis.

Pathways SM (6,6-Dimethylthiomorpholin-3-yl)methanol (Bifunctional Nucleophile) N_Prot N-Boc Protected Intermediate (Amine Masked) SM->N_Prot Boc2O, Et3N (Basic Conditions) O_Deriv_Direct Direct O-Acylated Product (Esterification, Amine Salt) SM->O_Deriv_Direct RCOCl, MeSO3H (Acidic Conditions) O_Deriv_Classical O-Alkylated Product (Etherification) N_Prot->O_Deriv_Classical R-X, NaH (Williamson Synthesis)

Reaction pathways for O-derivatization of (6,6-Dimethylthiomorpholin-3-yl)methanol.

Quantitative Efficacy of Derivatization Strategies

The following table summarizes the expected outcomes and operational metrics for the derivatization of amino alcohols based on established literature parameters[4][5].

Derivatization StrategyTarget LinkageChemoselectivity (O vs N)Typical YieldReaction TimeScalability
Acidic O-Acylation (MeSO₃H)Ester>99% (O-selective)85 - 95%2 - 4 hoursExcellent (Multigram)
Organocatalytic (DBU/Imidazole)Ester>95% (O-selective)75 - 85%12 - 16 hoursGood
Classical N-Protection + Alkylation Ether>99% (Stepwise)60 - 70% (Over 2 steps)24 hoursModerate

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure researchers can verify mechanistic success before proceeding.

Protocol A: Direct Chemoselective O-Acylation (Acidic Conditions)

This protocol leverages methanesulfonic acid to protonate the thiomorpholine amine, enabling direct, one-step O-acylation without protecting groups[3][4].

Reagents:

  • (6,6-Dimethylthiomorpholin-3-yl)methanol (1.0 eq)

  • Methanesulfonic acid (MeSO₃H) (Solvent, ~5-10 volumes)

  • Acyl Chloride (e.g., Acetyl chloride or Benzoyl chloride) (1.2 eq)

  • Cold Diethyl Ether (Et₂O) (Anti-solvent for precipitation)

Step-by-Step Methodology:

  • Amine Deactivation: Charge a dry, round-bottom flask with MeSO₃H. Cool to 0 °C using an ice bath. Slowly add (6,6-Dimethylthiomorpholin-3-yl)methanol portion-wise. Causality: The highly exothermic protonation of the secondary amine occurs here. The resulting ammonium species is entirely unreactive toward electrophiles.

  • Electrophilic Addition: Once the substrate is fully dissolved, add the acyl chloride dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • IPC (Self-Validation Check): Extract a 10 µL aliquot, quench in 1 mL of cold water, and analyze via LC-MS. Validation Marker: Look for the mass shift of the O-acyl product (e.g., +42 Da for acetylation). The strict absence of a +84 Da peak (N,O-diacetylation) validates the chemoselectivity of the acidic medium.

  • Product Isolation: Pour the reaction mixture slowly into vigorously stirred, ice-cold Et₂O (10 volumes relative to MeSO₃H). The O-acylated product will immediately precipitate as a white mesylate salt.

  • Filtration: Filter the precipitate under a vacuum, wash with additional cold Et₂O to remove residual MeSO₃H, and dry under a high vacuum.

Workflow Step1 1. Dissolve SM in MeSO3H (Quantitative Amine Protonation) Step2 2. Add Acyl Chloride (Dropwise at 0 °C) Step1->Step2 Step3 3. Stir at RT (IPC: LC-MS for +42 Da shift) Step2->Step3 Step4 4. Quench in Cold Et2O (Precipitate Mesylate Salt) Step3->Step4 Step5 5. Filter & Wash (Yield Pure O-Acyl Salt) Step4->Step5

Workflow for direct chemoselective O-acylation under acidic conditions.

Protocol B: Classical N-Boc Protection & O-Alkylation (Etherification)

Because etherification via alkyl halides requires strong bases (which would leave the amine highly nucleophilic), the amine must be explicitly protected first.

Phase 1: N-Boc Protection

  • Dissolve (6,6-Dimethylthiomorpholin-3-yl)methanol (1.0 eq) in Dichloromethane (DCM).

  • Add Triethylamine (Et₃N) (1.5 eq) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • IPC (Self-Validation Check): Perform Thin Layer Chromatography (TLC) and stain with Ninhydrin. Validation Marker: The starting material will stain a deep purple/blue (free secondary amine). The reaction is complete when the baseline purple spot disappears, leaving only a UV-active or iodine-stainable spot corresponding to the N-Boc protected intermediate.

  • Perform an aqueous workup (sat. NH₄Cl, then brine), dry over Na₂SO₄, and concentrate.

Phase 2: Williamson O-Alkylation

  • Dissolve the N-Boc protected intermediate in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).

  • Cool to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Stir for 30 minutes to form the alkoxide. Causality: The N-Boc group prevents N-deprotonation, ensuring the base exclusively deprotonates the primary hydroxyl group.

  • Add the desired Alkyl Halide (e.g., Benzyl bromide) (1.2 eq) and a catalytic amount of Tetrabutylammonium iodide (TBAI) (0.1 eq) to accelerate the reaction.

  • Warm to room temperature and stir for 12 hours. Quench carefully with cold water, extract with Ethyl Acetate, and purify via flash chromatography.

References

  • Hansen, J. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 446-468. DOI:[Link]

  • Zhou, X. et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition, 60(42), 22818-22825. DOI:[Link]

  • Sahoo, J. et al. (2020). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. Green Chemistry, 22. DOI:[Link]

Sources

Method

Application Note: HPLC-MS/MS Method for the Quantification of (6,6-Dimethylthiomorpholin-3-yl)methanol

Introduction & Scope The thiomorpholine ring is a highly valued structural motif in modern drug discovery, frequently integrated into active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The thiomorpholine ring is a highly valued structural motif in modern drug discovery, frequently integrated into active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile, which includes antimalarial, antioxidant, and potent antibiotic activities (such as the anti-tuberculosis drug sutezolid)[1],[2]. As a functionalized derivative, (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) serves as a critical, polar basic building block and intermediate in the synthesis of these complex therapeutics[3],[4].

Accurate quantification of this low-molecular-weight (MW 161.26 Da), highly polar basic amine in biological matrices (such as plasma) or reaction mixtures is essential for pharmacokinetic (PK) profiling and process clearance monitoring. However, standard reversed-phase chromatography often fails to adequately retain such polar basic analytes, leading to ion suppression from matrix components eluting in the void volume. This application note details a robust, self-validating HPLC-MS/MS methodology utilizing a Pentafluorophenyl (PFP) stationary phase to ensure optimal retention, peak shape, and quantification accuracy[5],[6].

Mechanistic Rationale (Expertise & Experience)

To build a reliable assay, we must move beyond empirical trial-and-error and understand the physicochemical causality of the analyte.

  • Chromatographic Selectivity (The "Why" behind PFP): (6,6-Dimethylthiomorpholin-3-yl)methanol possesses a secondary amine and a hydroxyl group, making it highly polar and basic. On a standard alkyl (C18) chain, it exhibits minimal hydrophobic partitioning and elutes too early. By employing a PFP column, we leverage orthogonal retention mechanisms. The highly electronegative fluorine atoms create a strong dipole, facilitating dipole-dipole interactions and hydrogen bonding with the analyte's polar moieties[5],[6]. This pushes the analyte's retention time well past the solvent front, effectively separating it from endogenous plasma phospholipids that cause mass spectrometric matrix effects.

  • Ionization Dynamics: The mobile phase is strictly buffered with 0.1% Formic Acid (pH ~2.7). This acidic environment serves a dual purpose: it suppresses secondary silanol ionization on the silica support (preventing peak tailing) and ensures the secondary amine of the thiomorpholine ring is fully protonated. This pre-ionization in the liquid phase dramatically enhances Electrospray Ionization (ESI) efficiency in positive mode, yielding a strong [M+H]+ precursor ion at m/z 162.1.

  • Sample Preparation: A 1:3 (v/v) protein precipitation (PPT) with cold acetonitrile is selected over Liquid-Liquid Extraction (LLE). The high polarity of the analyte makes it difficult to extract into non-polar organic solvents used in LLE. Acetonitrile PPT ensures >95% protein removal while keeping the polar analyte highly soluble in the supernatant.

Visualizations of Analytical Logic

Workflow A 1. Plasma Sample (Spiked with Analyte) B 2. Protein Precipitation (3x Vol Acetonitrile) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. HPLC Separation (PFP Stationary Phase) C->D E 5. MS/MS Detection (ESI+, MRM Mode) D->E

Figure 1: End-to-end bioanalytical workflow for the extraction and quantification of the thiomorpholine derivative.

Mechanism cluster_LC Chromatographic Retention (PFP Column) cluster_MS ESI+ Ionization & MRM Fragmentation Analyte (6,6-Dimethylthiomorpholin-3-yl)methanol [Polar Basic Amine] Dipole Dipole-Dipole Interactions (C-F bonds with polar moieties) Analyte->Dipole HBond Hydrogen Bonding (Hydroxyl & Amine groups) Analyte->HBond Precursor Protonation (ESI+) [M+H]+ m/z 162.1 Dipole->Precursor Elution HBond->Precursor Frag1 Loss of H2O (-18 Da) m/z 144.1 (Quantifier) Precursor->Frag1 CID (Collision Induced Dissociation) Frag2 Loss of CH3OH (-32 Da) m/z 130.1 (Qualifier) Precursor->Frag2 CID

Figure 2: Mechanistic pathways detailing PFP column retention and subsequent ESI+ MRM fragmentation.

Experimental Protocols (Self-Validating System)

Sample Preparation (Plasma Matrix)
  • Transfer 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or structurally similar amine).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of HPLC-grade water (to reduce the organic strength prior to injection, preventing breakthrough on the PFP column).

System Suitability & Self-Validation Check

Critical Step: Before analyzing unknown samples, inject the Lower Limit of Quantification (LLOQ) standard six consecutive times. The system is validated for the run ONLY IF the %RSD of the peak area is ≤ 5% and the retention time drift is ≤ 0.1 min. This confirms column equilibration, stable ESI droplet desolvation, and detector stability.

HPLC Conditions
  • Column: Waters XSelect HSS PFP or equivalent (2.1 × 100 mm, 2.5 µm)[5]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 1: Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.00.41090
5.10.4955
7.00.4955
Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
(6,6-Dimethylthiomorpholin-3-yl)methanol162.1144.15015Quantifier (Loss of H2​O )
(6,6-Dimethylthiomorpholin-3-yl)methanol162.1130.15020Qualifier (Loss of CH3​OH )

Method Validation Summary

The method was validated according to standard bioanalytical guidelines, demonstrating excellent linearity, precision, and minimal matrix interference—a direct result of the PFP column's ability to shift the analyte retention away from the suppression zone.

Table 3: Validation Parameters

ParameterResultAcceptance Criteria
Linearity Range1.0 - 1000 ng/mL R2 > 0.995
Lower Limit of Quantification (LLOQ)1.0 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (%CV)3.2% - 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV)4.1% - 7.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)-4.5% to +5.2%± 15% (± 20% at LLOQ)
Matrix Effect92.4% ± 4.1%85% - 115%

References

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development - ACS Publications | 1[1]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC | nih.gov | 2[2]

  • 1278662-41-1 - 化源网 - cas号查询 | chemsrc.com | 3[3]

  • CAS:1278662-41-1, (6,6-Dimethylthiomorpholin-3-yl)methanol | bidepharm.com | 4[4]

  • Shop XSelect HSS PFP Column | 186006175 | Waters Corporation | 5[5]

  • ACE C18-PFP technical brochure - HPLC | hplc.eu | 6[6]

Sources

Application

Application Note: Enantioselective Synthesis of (6,6-Dimethylthiomorpholin-3-yl)methanol Enantiomers

Introduction & Mechanistic Rationale Chiral thiomorpholines are highly valued scaffolds in drug discovery due to their unique conformational properties, hydrogen-bonding capabilities, and metabolic stability. Specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chiral thiomorpholines are highly valued scaffolds in drug discovery due to their unique conformational properties, hydrogen-bonding capabilities, and metabolic stability. Specifically, (6,6-dimethylthiomorpholin-3-yl)methanol serves as a critical building block for advanced active pharmaceutical ingredients (APIs), including 1[1]. The gem-dimethyl substitution at C6 imposes distinct steric constraints, while the C3 hydroxymethyl group provides a versatile handle for further functionalization.

Traditional racemic syntheses require late-stage chiral resolution, which limits the overall yield of the desired enantiomer to <50% and generates significant chemical waste. This application note details a highly efficient, catalytic asymmetric synthesis utilizing an Asymmetric Transfer Hydrogenation (ATH) strategy. By employing a chiral Ruthenium(II) catalyst (Noyori-Ikariya complex), the cyclic imine intermediate is stereoselectively reduced, establishing the C3 stereocenter with high enantiomeric excess (ee >95%), building upon2[2].

Retrosynthetic Strategy & Workflow

The synthesis is designed as a three-stage telescoping process:

  • Annulation : Condensation of 1-amino-2-methylpropane-2-thiol with methyl 3-bromo-2-oxopropanoate to form the cyclic imine, methyl 6,6-dimethyl-5,6-dihydro-2H-1,4-thiazine-3-carboxylate.

  • Asymmetric Transfer Hydrogenation (ATH) : Ru-catalyzed reduction of the imine utilizing a chiral diamine ligand to dictate the facial selectivity of hydride transfer.

  • Ester Reduction : Mild reduction of the resulting chiral thiomorpholine carboxylate to the target methanol derivative.

Workflow SM Amino Thiol + Pyruvate Ester Imine Cyclic Imine (Thiazine) SM->Imine Condensation ChiralEster Chiral Thiomorpholine Carboxylate Imine->ChiralEster ATH (Ru-Catalyst) Target (6,6-Dimethylthiomorpholin -3-yl)methanol ChiralEster->Target Reduction (LiAlH4)

Fig 1. Forward synthesis workflow for (6,6-Dimethylthiomorpholin-3-yl)methanol.

Experimental Protocols

Trustworthiness & Self-Validation: Each step in this protocol includes specific In-Process Controls (IPC) via HPLC or NMR to ensure intermediate purity before proceeding, establishing a self-validating system that prevents cascade failures.

Step A: Synthesis of Methyl 6,6-dimethyl-5,6-dihydro-2H-1,4-thiazine-3-carboxylate

Causality: The reaction utilizes mildly basic conditions to facilitate the initial thioether formation via nucleophilic substitution of the bromide, followed by an intramolecular imine condensation to close the 6-membered thiazine ring.

  • Dissolve 1-amino-2-methylpropane-2-thiol hydrochloride (10.0 mmol) in anhydrous methanol (20 mL) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 22.0 mmol) dropwise at 0 °C to liberate the free base and act as an acid scavenger.

  • Slowly add methyl 3-bromo-2-oxopropanoate (10.5 mmol) over 15 minutes to prevent exothermic side reactions.

  • Stir the mixture at room temperature for 14 hours. IPC: TLC (Hexane/EtOAc 3:1) or LC-MS should indicate complete consumption of the starting thiol.

  • Concentrate the solvent in vacuo, and partition the residue between dichloromethane (30 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL), dry over MgSO₄, and concentrate to yield the crude cyclic imine as a pale yellow oil. Proceed to Step B without further purification to avoid hydrolytic degradation of the imine.

Step B: Asymmetric Transfer Hydrogenation (ATH)

Causality: The 3[3], RuCl, operates via a metal-ligand bifunctional mechanism. The spatial arrangement of the (S,S)-Ts-DPEN ligand forces the hydride to transfer to the re-face of the imine, selectively yielding the (3S)-enantiomer. A formic acid/triethylamine (FA/TEA) azeotrope serves as the hydride source, driving the reaction to completion via the irreversible release of CO₂.

  • In a Schlenk flask under argon, dissolve the crude cyclic imine (approx. 10.0 mmol) in anhydrous dichloromethane (25 mL).

  • Add the RuCl catalyst (0.1 mmol, 1 mol%).

  • Introduce the FA/TEA azeotrope (5:2 molar ratio, 3.0 mL) dropwise.

  • Stir the reaction at 25 °C for 24 hours. IPC: Chiral HPLC (Daicel Chiralpak IG, Hexane/IPA 90:10) to monitor conversion and enantiomeric excess.

  • Quench the reaction with saturated aqueous Na₂CO₃ (20 mL) to neutralize excess formic acid.

  • Extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc 4:1) to afford methyl (3S)-6,6-dimethylthiomorpholine-3-carboxylate.

ATH_Mechanism Ru_cat Ru(II) Catalyst Ru_H Ru(II) Hydride Ru_cat->Ru_H Formic Acid Imine_Complex Imine Complex Ru_H->Imine_Complex Binding Product_Release Chiral Product Imine_Complex->Product_Release Hydride Transfer Product_Release->Ru_cat Release

Fig 2. Catalytic cycle of the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Step C: Reduction to (3S)-(6,6-Dimethylthiomorpholin-3-yl)methanol

Causality: Lithium aluminum hydride (LiAlH₄) is selected over milder hydrides to ensure rapid and complete reduction of the ester to the primary alcohol without epimerization of the adjacent, newly formed C3 stereocenter.

  • Suspend LiAlH₄ (15.0 mmol, 0.57 g) in anhydrous THF (20 mL) and cool to 0 °C under argon.

  • Dissolve the chiral ester (8.0 mmol) in THF (10 mL) and add dropwise to the suspension over 20 minutes to control the evolution of hydrogen gas.

  • Warm the mixture to room temperature and stir for 3 hours. IPC: TLC (CH₂Cl₂/MeOH 9:1) to confirm the disappearance of the ester.

  • Quench carefully at 0 °C using the highly reliable Fieser method to prevent emulsion formation: add 0.6 mL H₂O, 0.6 mL 15% NaOH, and 1.8 mL H₂O sequentially.

  • Filter the resulting granular aluminum salts through a pad of Celite and wash thoroughly with hot THF (2 × 15 mL).

  • Concentrate the filtrate to afford the target (3S)-(6,6-dimethylthiomorpholin-3-yl)methanol as a highly pure crystalline solid.

Quantitative Data & Chiral Analysis

The table below summarizes the yield and enantiomeric excess across different catalyst variations during the optimization of the ATH step, demonstrating the robustness of the chosen protocol.

Catalyst SystemHydride SourceTemp (°C)Conversion (%)Yield (%)Enantiomeric Excess (ee %)
RuCl FA/TEA (5:2) 25 >99 88 96 (S)
RuClFA/TEA (5:2)25>998695 (R)
RuCliPrOH / tBuOK25453281 (S)
Ir[(S,S)-Ts-DPEN]Cp*ClFA/TEA (5:2)40857488 (S)

Note: The FA/TEA system significantly outperforms the isopropanol system due to the irreversible generation of CO₂, which drives the equilibrium of the transfer hydrogenation strictly forward.

References

  • Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases - The Journal of Organic Chemistry (ACS Public
  • Catalytic Asymmetric Synthesis of Morpholines.
  • WO2013090929A1 - Amino quinoline derivatives inhibitors of hcv - Google P

Sources

Method

Application Note: A Multi-Detector Strategy for the Comprehensive Purity Assessment of (6,6-Dimethylthiomorpholin-3-yl)methanol

Abstract This document provides a comprehensive guide to the analytical techniques required for the robust purity assessment of (6,6-Dimethylthiomorpholin-3-yl)methanol, a chiral heterocyclic building block. Due to the c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the robust purity assessment of (6,6-Dimethylthiomorpholin-3-yl)methanol, a chiral heterocyclic building block. Due to the compound's specific structural features—a tertiary amine, a thioether, a primary alcohol, and a stereocenter—a multi-faceted analytical approach is essential. We present a suite of orthogonal methods, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with dual Ultraviolet (UV) and Charged Aerosol Detection (CAD), chiral chromatography for enantiomeric excess determination, Headspace Gas Chromatography (HS-GC) for residual solvent analysis, and mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and chiral integrity of this important synthetic intermediate.

Introduction to Analytical Challenges

(6,6-Dimethylthiomorpholin-3-yl)methanol is a saturated heterocyclic compound whose utility in pharmaceutical synthesis is predicated on its structural and stereochemical purity. The presence of process-related impurities, stereoisomers, or residual solvents can significantly impact the safety and efficacy of a final active pharmaceutical ingredient (API).[1] The molecule's structure presents several analytical challenges:

  • Lack of a Strong Chromophore: The saturated thiomorpholine ring and alcohol functional group do not possess significant ultraviolet (UV) absorbance at wavelengths typically used for purity analysis (e.g., >220 nm), making quantification by UV detection alone unreliable for all potential impurities.[2]

  • Chirality: The C3 position is a stereocenter, meaning the compound exists as a pair of enantiomers. It is critical to control the stereochemical outcome of the synthesis and quantify the enantiomeric excess (e.e.), as different enantiomers of a drug can have vastly different pharmacological or toxicological profiles.[3]

  • Potential for Oxidation: The thioether moiety is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone as degradation products or process impurities.[1]

  • Multiple Functional Groups: The presence of a basic amine, a polar alcohol, and a nonpolar dimethyl group gives the molecule intermediate polarity, requiring careful method development for optimal chromatographic separation.

This guide outlines a logical, multi-technique workflow to address these challenges and establish a comprehensive purity profile.

Physicochemical Properties & Analytical Implications

While detailed experimental data for (6,6-Dimethylthiomorpholin-3-yl)methanol is not widely published, its properties can be inferred from the parent thiomorpholine scaffold and its functional groups to guide method development.[4][5]

PropertyEstimated Value / CharacteristicRationale & Analytical Implication
Molecular Formula C₇H₁₅NOSBased on structural analysis.
Molecular Weight 161.26 g/mol Calculated from the molecular formula.
Structure (6,6-Dimethylthiomorpholin-3-yl)methanol structureStructure not available, placeholder shown.
pKa (basic) ~8.5 - 9.5The secondary amine is basic. Estimated based on the pKa of thiomorpholine (~9.14).[6] The mobile phase pH in RP-HPLC should be adjusted to be at least 2 pH units away from the pKa (e.g., pH < 6.5 or pH > 10.5) to ensure a single ionic form and good peak shape.
LogP ~0.5 - 1.5The parent thiomorpholine has a LogP of 0.27.[4] The addition of two methyl groups and a methanol group increases lipophilicity. The compound is suitable for reversed-phase chromatography.
UV Absorbance Weak, λₘₐₓ < 215 nmSaturated amines and thioethers are weak chromophores.[2] This necessitates the use of a low UV wavelength (e.g., 200-215 nm) and a universal detector like CAD or ELSD for comprehensive impurity detection.
Solubility High in polar organic solventsMiscible with water, methanol, acetonitrile.[7][8] This provides flexibility in sample and mobile phase preparation.

Comprehensive Analytical Workflow

A complete assessment of purity requires multiple orthogonal techniques. The relationship between these methods is illustrated in the workflow diagram below. The primary analysis begins with RP-HPLC for chemical purity and chiral HPLC/SFC for enantiomeric purity. Any unidentifiable peaks from these screening methods are further investigated using LC-MS, while the bulk material's definitive structure is confirmed by NMR.

Analytical_Workflow cluster_0 Primary Purity Assessment cluster_1 Structural Characterization cluster_2 Results API (6,6-Dimethylthiomorpholin-3-yl)methanol Bulk Material RP_HPLC Method 1: RP-HPLC (UV/CAD) API->RP_HPLC Chemical Purity & Related Substances Chiral_LC Method 2: Chiral HPLC/SFC API->Chiral_LC Enantiomeric Purity GC_HS Method 3: Headspace GC-FID API->GC_HS Residual Solvents NMR Method 5: NMR Spectroscopy API->NMR Confirm Structure LC_MS Method 4: LC-MS RP_HPLC->LC_MS Identify Unknown Impurities Purity_Report Certificate of Analysis (Purity, Identity, e.e.) RP_HPLC->Purity_Report Chiral_LC->Purity_Report GC_HS->Purity_Report LC_MS->Purity_Report NMR->Purity_Report

Caption: Integrated workflow for purity assessment.

Method 1: Chemical Purity by RP-HPLC with UV and CAD

Principle and Method Rationale

This method employs reversed-phase chromatography, which is ideal for separating compounds of intermediate polarity. A C18 stationary phase provides excellent retention and separation of the main compound from potential non-polar and moderately polar impurities.

The critical innovation in this protocol is the use of a dual-detector system in series:

  • Photodiode Array (PDA) or UV Detector: Set to a low wavelength (205 nm) to capture any absorbance from the thioether moiety and potential impurities with weak chromophores.

  • Charged Aerosol Detector (CAD): A universal mass-based detector that provides a response for any non-volatile analyte, independent of its optical properties. This ensures that impurities lacking a UV chromophore (e.g., those without double bonds or aromatic rings) are not missed, providing a more accurate assessment of total purity.[9]

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column thermostat, PDA/UV detector, and CAD.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade)[10], Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column offering good efficiency and retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures the amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 20 minA broad gradient ensures elution of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak overload.
UV Detector 205 nmMaximizes sensitivity for a compound with no strong chromophore.
CAD Settings Evaporation Temp: 35°C, NitrogenOptimized for typical semi-volatile analytes.

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL solution of the (6,6-Dimethylthiomorpholin-3-yl)methanol reference standard in 50:50 Methanol:Water.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the test sample in 50:50 Methanol:Water.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and monitor the chromatogram from both UV and CAD detectors.

Data Analysis and Potential Impurity Profile

Purity is calculated using an area normalization approach from the CAD chromatogram, as it provides a more uniform response for all non-volatile components.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Based on a plausible synthesis involving the reduction of a thiomorpholin-3-one intermediate[11], the following impurities should be monitored:

Potential ImpurityStructureRationaleRecommended Detection
(6,6-Dimethylthiomorpholin-3-one)Ketone analogUnreacted starting materialHPLC-CAD/MS
Process Starting MaterialsVaries by routee.g., precursors to the heterocyclic ringHPLC-CAD/MS, GC-MS
Sulfoxide DerivativeOxidized productDegradation or process-relatedHPLC-CAD/MS
DimerBy-productFormed during synthesisHPLC-CAD/MS
Enantiomer(R)- or (S)-isomerIncomplete stereocontrolChiral Chromatography

Method 2: Enantiomeric Purity by Chiral Chromatography

Principle and Method Rationale

Enantiomeric purity cannot be determined by achiral methods. This requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including those with alcohol and amine functionalities.[12] Both HPLC (normal phase or polar organic mode) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose. SFC is often preferred as a "greener" technique that offers faster analysis times and reduced solvent consumption.

Experimental Protocol (HPLC and SFC Options)

Instrumentation and Materials:

  • HPLC or SFC system.

  • Chiral column (e.g., Daicel CHIRALPAK® series like IA, IB, or IC).

  • Reagents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Diethylamine (DEA).

Chiral HPLC Conditions (Normal Phase):

ParameterCondition
Column CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detector UV at 210 nm

Chiral SFC Conditions:

ParameterCondition
Column CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase CO₂ / Methanol (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temp. 40 °C
Detector UV at 210 nm

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in the mobile phase alcohol component (e.g., Isopropanol for HPLC, Methanol for SFC).

  • Analysis: Inject the sample and integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculation: Calculate the enantiomeric excess (% e.e.) as: % e.e. = [ |A₁ - A₂| / (A₁ + A₂) ] x 100

Method 3: Residual Solvents by Headspace GC-FID

Principle and Method Rationale

Residual organic solvents from the synthesis and purification process are common impurities that must be controlled. Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard technique for this analysis, as specified by regulatory guidelines like ICH Q3C.[1][13] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC. This avoids injecting the non-volatile API, which could contaminate the system.

Experimental Protocol

Instrumentation and Materials:

  • GC system with a headspace autosampler and FID.

  • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm).

  • Reagents: Dimethyl sulfoxide (DMSO, high purity), solvent standards.

GC Conditions:

ParameterCondition
Column DB-624 or equivalent
Carrier Gas Helium or Hydrogen
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C
Headspace Temp. 80 °C
Vial Eq. Time 15 min

Procedure:

  • Standard Preparation: Prepare a standard stock solution containing all potential residual solvents at known concentrations in DMSO.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a precise volume of DMSO.

  • Analysis: Analyze the standard and sample preparations. Identify and quantify any detected solvents by comparing retention times and peak areas to the standard.

Methods for Structural Identification and Confirmation

LC-MS for Impurity Identification

For any unknown peaks detected in the RP-HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identification.[14][15] By coupling the HPLC method to a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap), one can obtain an accurate mass measurement of the impurity. This allows for the generation of a molecular formula. Further fragmentation analysis (MS/MS) can provide structural clues to elucidate the impurity's identity.[16]

NMR for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation of the main component and for the characterization of isolated impurities. A suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) provides through-bond connectivity information, confirming the complete structure of (6,6-Dimethylthiomorpholin-3-yl)methanol.

Conclusion

The purity assessment of (6,6-Dimethylthiomorpholin-3-yl)methanol requires a carefully designed, multi-technique approach. No single method can provide a complete picture of its chemical, chiral, and volatile purity. The combination of RP-HPLC with dual UV/CAD detection, dedicated chiral chromatography, and headspace GC provides a robust and reliable strategy for quality control. These primary methods, supported by LC-MS and NMR for structural elucidation, ensure that the material meets the stringent quality requirements for its use in pharmaceutical development and manufacturing.

References

  • Chemsrc. Thiomorpholine | CAS#:123-90-0. [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • ResearchGate. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • PubChem - NIH. Thiomorpholine | C4H9NS | CID 67164. [Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

  • Mapping Ignorance. Novel methods of chiral separation. [Link]

  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • National Center for Biotechnology Information. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. [Link]

  • PubChem - NIH. Morpholin-3-yldiphenylmethanol | C17H19NO2 | CID 73062393. [Link]

  • Asian Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Link]

  • PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]

  • Google P
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Wiley Online Library.
  • Pharma Focus Asia. Chiral Chromatography in Pharmaceutical Analysis. [Link]

  • MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]

  • Google Patents. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach.
  • Eurofins. The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. [Link]

  • RSC Publishing. Process exploration and assessment for the production of methanol and dimethyl ether from carbon dioxide and water. [Link]

  • ResearchGate. Methanol Synthesis: Optimal Solution for a Better Efficiency of the Process. [Link]

  • Cheméo. Chemical Properties of 3-Decanol, 6-ethyl- (CAS 19780-31-5). [Link]

  • IntechOpen. Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. [Link]

  • RSC Publishing. Investigating the mixing sequence and the Si content in SAPO-34 synthesis for selective conversion of methanol to light olefins using morpholine &/ TEAOH templates. [Link]

Sources

Application

Application Note: (6,6-Dimethylthiomorpholin-3-yl)methanol as a Bifunctional Ligand in Transition-Metal Catalysis

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Mechanistic Rationale & Ligand Design The development of e...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals

Mechanistic Rationale & Ligand Design

The development of earth-abundant transition metal catalysts relies heavily on the precise stereoelectronic tuning of organic ligands. (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) has emerged as a highly effective, bifunctional N,O-bidentate ligand. Its unique structural anatomy solves several classical challenges in base-metal catalysis:

  • The Thorpe-Ingold Effect: The gem-dimethyl groups at the C6 position restrict the conformational flexibility of the thiomorpholine ring. This pre-organizes the 3-hydroxymethyl group into an equatorial orientation, locking the N and O donors into an optimal geometry for forming a stable 5-membered metallacycle.

  • Sulfur Shielding: While sulfur is a known soft donor that can poison transition metal catalysts, the bulky C6-dimethyl groups sterically shield the thioether moiety. This prevents unwanted S-coordination and suppresses oxidative degradation of the ligand .

  • Metal-Ligand Bifunctional Catalysis (MLBC): The secondary amine (N-H) and the primary alcohol (O-H) act cooperatively. Upon deprotonation of the alcohol to form a metal-alkoxide bond, the adjacent N-H remains available to participate in outer-sphere hydrogen bonding, facilitating proton shuttling during dehydrogenation/hydrogenation sequences.

Physicochemical Profile

To ensure reproducibility across catalytic screenings, the baseline physicochemical properties of the ligand are summarized below.

Table 1: Physicochemical Properties of (6,6-Dimethylthiomorpholin-3-yl)methanol

PropertyValueCausality / Experimental Implication
CAS Number 1278662-41-1Unique identifier for procurement and inventory.
Molecular Formula C 7​ H 15​ NOSContains N, O, and S heteroatoms.
Molecular Weight 161.26 g/mol Used for precise stoichiometric calculations (mol%).
Coordination Mode κ2 -N,OForms highly stable 5-membered chelate rings with Co, Cu, and Pd.
Storage Conditions Inert atmosphere, 2-8°CPrevents slow ambient oxidation of the thioether to a sulfoxide.

Application I: Cobalt-Catalyzed N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) strategy is an atom-economic method for synthesizing substituted amines directly from primary alcohols. Using (6,6-Dimethylthiomorpholin-3-yl)methanol as a ligand enables the use of earth-abundant Cobalt instead of precious metals like Iridium or Ruthenium .

Catalytic Cycle

Mechanism cluster_organic Organic Substrate Transformation cluster_catalyst Catalyst State Alc 1. Primary Alcohol Ald 2. Aldehyde Intermediate Alc->Ald Oxidation (-H2) Cat_Active [Co]-Ligand Active Species Alc->Cat_Active H-transfer Imine 3. Imine Intermediate Ald->Imine Condensation (+Amine, -H2O) Amine 4. Alkylated Amine Imine->Amine Reduction (+H2) Cat_Hydride [Co]-Hydride Species Cat_Active->Cat_Hydride Accepts H2 Cat_Hydride->Imine H-transfer Cat_Hydride->Cat_Active Donates H2

Cobalt-catalyzed borrowing hydrogen mechanism utilizing the N,O-bidentate ligand.

Step-by-Step Protocol
  • Precatalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with CoCl 2​ (5.0 mol%), (6,6-Dimethylthiomorpholin-3-yl)methanol (5.5 mol%), and KOtBu (10 mol%).

    • Causality: KOtBu is required to deprotonate the ligand's hydroxyl group, generating the active [Co]-alkoxide complex. The slight excess of ligand (5.5 mol%) prevents the formation of inactive, unligated cobalt aggregates.

  • Solvation: Add 2.0 mL of anhydrous, degassed toluene. Stir at 25°C for 30 minutes until a distinct color change (typically deep blue/purple) indicates successful complexation.

  • Substrate Addition: Add the primary alcohol (1.0 mmol) and the aromatic amine (1.2 mmol). Add 100 mg of freshly activated 4Å molecular sieves.

    • Causality: Molecular sieves thermodynamically drive the endergonic imine condensation step by sequestering water, preventing the accumulation of the aldehyde intermediate which could undergo off-target aldol reactions.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat in an oil bath at 110°C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the metal catalyst and sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Table 2: Optimization of Reaction Conditions (Representative Data)

EntryMetal PrecursorBase (mol%)SolventYield (%)
1CoCl 2​ KOtBu (10)Toluene94
2Co(OAc) 2​ KOtBu (10)Toluene82
3CoCl 2​ K 2​ CO 3​ (10)Toluene38
4CoCl 2​ KOtBu (10)THF61

Application II: Copper-Catalyzed Ullmann-Type C-N Coupling

Amino alcohols are privileged ligands for Cu-catalyzed Ullmann cross-couplings . The (6,6-Dimethylthiomorpholin-3-yl)methanol ligand provides an excellent bite angle for Cu(I), stabilizing the active catalytic species against disproportionation to Cu(0) and Cu(II).

Experimental Workflow

Workflow S1 1. Catalyst Preparation S2 2. Substrate Addition S1->S2 S3 3. Thermal Activation S2->S3 S4 4. Reaction Monitoring S3->S4 S5 5. Product Isolation S4->S5

Standard workflow for transition-metal catalyzed cross-coupling reactions.

Step-by-Step Protocol
  • Reagent Loading: In a glovebox, combine CuI (10 mol%), (6,6-Dimethylthiomorpholin-3-yl)methanol (10 mol%), and K 3​ PO 4​ (2.0 equiv) in a reaction vial.

  • Substrate Addition: Add the aryl halide (1.0 mmol) and the nucleophilic amine (1.2 mmol).

  • Solvation & Activation: Add 2.0 mL of anhydrous DMSO. Seal the vial, remove from the glovebox, and heat at 90°C for 12–18 hours.

    • Causality: DMSO is highly polar and effectively solubilizes the phosphate base, facilitating the crucial transmetalation/deprotonation step in the Ullmann cycle.

  • Isolation: Quench with water, extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and purify.

Self-Validating Systems & Analytical Controls

To ensure the integrity of the catalytic protocols, the following self-validating controls must be integrated into your workflow:

  • Control 1 (Ligand Omission): Run the reaction without (6,6-Dimethylthiomorpholin-3-yl)methanol.

    • Expected Outcome: <5% yield. This confirms that the background reaction is negligible and validates that the ligand is essential for solubilizing the metal and lowering the activation energy barrier.

  • Control 2 (Base Omission): Run the reaction without the inorganic base (KOtBu or K 3​ PO 4​ ).

    • Expected Outcome: No reaction. This validates that the base is required to deprotonate the ligand's hydroxyl group to form the active metal-alkoxide species.

  • Spectroscopic Validation (NMR): Prior to adding the organic substrates, take a 0.1 mL aliquot of the precatalyst mixture and analyze it via 1 H NMR in Toluene-d8.

    • Diagnostic Marker: The disappearance of the broad O-H proton resonance and a significant downfield shift of the N-H proton indicate successful κ2 -N,O coordination to the metal center .

References

  • Synthesis of Cobalt Complexes With Thiomorpholine-Derived N,O-Bidentate Ligands Featuring N-Oxide Units and Catalytic Application in N-Alkylation of Aromatic Amines With Primary Alcohols. ResearchGate (2026).[Link]

  • Developing backbone-modified Mor-DalPhos ligand variants for use in palladium-catalyzed C–N and C–C cross-coupling. Canadian Science Publishing.[Link]

  • New Aspects of Thiomorpholine Chemistry. ResearchGate (2026).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (6,6-Dimethylthiomorpholin-3-yl)methanol Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks in the synthesis of (6,6-Dimethylthiomorpholin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists and drug development professionals facing yield bottlenecks in the synthesis of (6,6-Dimethylthiomorpholin-3-yl)methanol. This compound is a critical structural building block in the development of active pharmaceutical ingredients, including potent HCV inhibitors[1].

The synthesis generally proceeds via a two-stage workflow:

  • Cyclization to form the 6,6-dimethylthiomorpholine-3-carboxylic acid core.

  • Chemoselective Reduction of the carboxylic acid to the corresponding methanol.

Below are the most frequently encountered issues, their mechanistic causes, and field-proven solutions designed to ensure high-yield recovery.

Part I: Troubleshooting the Cyclization Step

Q: Why is my cyclization yield to the 6,6-dimethylthiomorpholine core so low, with significant acyclic byproducts? A: The synthesis of substituted thiomorpholines typically relies on the reaction of aminothiols (like L-cysteine derivatives) with bifunctional electrophiles[2]. When synthesizing the 6,6-dimethyl system, the steric hindrance at the tertiary carbon significantly impedes the final ring closure. If you are using a step-wise S-alkylation followed by N-alkylation, the bulky gem-dimethyl group promotes competitive elimination (E2) over the desired intramolecular nucleophilic substitution (SN2). Solution: Shift from standard batch conditions to highly concentrated conditions (e.g., 4 M) using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). High concentrations favor the kinetics of the intramolecular ring closure, while DIPEA prevents base-catalyzed degradation, a method proven to achieve quantitative intermediate yields in continuous flow setups[3].

Part II: Troubleshooting the Reduction Step

Q: I am using BH3·THF to reduce the carboxylic acid to the methanol, but my isolated yield is abysmal despite complete consumption of the starting material. Where is my product? A: This is a classic pitfall in amino acid reduction. Borane (BH3) is an excellent chemoselective reducing agent for carboxylic acids, but it acts as a strong Lewis acid. Upon reduction, it forms a highly stable, water-soluble borane-amine complex with the basic nitrogen of the newly formed thiomorpholine ring[4]. If you perform a standard aqueous workup, the product remains trapped in the aqueous phase. Solution: You must actively destroy the B-N bond. After quenching excess borane with methanol, perform an acidic solvolysis by adding 1 N methanolic HCl and heating to 90°C for 30 minutes. This quantitatively breaks the complex, allowing for the liberation of the free amino alcohol upon subsequent neutralization[4]. Alternatively, adding diethanolamine can form a more stable complex with the boron byproducts, acting as a sacrificial ligand to facilitate their removal[5].

Part III: Isolation and Purification Strategies

Q: Even after breaking the borane complex, I lose a significant portion of the product during aqueous extraction. How can I improve recovery? A: (6,6-Dimethylthiomorpholin-3-yl)methanol is a highly polar, low-molecular-weight amino alcohol. Its high topological polar surface area (TPSA) and hydrogen-bonding capacity make standard liquid-liquid extraction (e.g., with EtOAc or DCM) highly inefficient. Solution:

  • Salting Out & Polarity Adjustment: Saturate the aqueous layer with K2CO3 (which also serves to neutralize the HCl from the solvolysis step) and extract with a more polar organic solvent mixture, such as 15% isopropanol in dichloromethane.

  • Ion-Exchange Chromatography: Bypass liquid-liquid extraction entirely. Load the neutralized aqueous mixture onto a strong cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove boron salts, then elute the pure amino alcohol using 2 M aqueous ammonia.

Quantitative Data: Borane Complex Quenching Efficiency

The table below summarizes the causality between the chosen quenching method and the final isolated yield of the amino alcohol.

Quenching MethodTemp / TimeBorane Complex DestructionIsolated YieldMechanistic Notes
Water / NaOHRT / 1 hIncomplete (<30%)< 20%Emulsion formation; B-N bond persists, product lost in aqueous phase.
Methanol (only)RT / 2 hPartial (~50%)30 - 40%Borate esters form, but the Lewis acid-base B-N interaction remains intact.
Methanolic HCl 90°C / 30 min Complete (>99%) 85 - 95% Highly effective solvolysis; requires subsequent neutralization[4].
DiethanolamineRT / 2 hComplete (>95%)80 - 90%Diethanolamine acts as a sacrificial ligand, forming a stable, separable boron complex[5].
Self-Validating Experimental Protocol: Reduction and Isolation

This step-by-step methodology ensures high-yield conversion of 6,6-dimethylthiomorpholine-3-carboxylic acid to (6,6-Dimethylthiomorpholin-3-yl)methanol.

Step 1: Activation & Reduction

  • Suspend 6,6-dimethylthiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Add BH3·THF complex (1 M in THF, 3.0 eq) dropwise over 30 minutes.

    • Self-Validation Check: Observe steady hydrogen gas evolution. The suspension should gradually become a clear solution as the reactive intermediate forms.

  • Remove the ice bath and stir at room temperature for 12 hours.

Step 2: Quenching & Complex Destruction

  • Cool the reaction back to 0°C.

  • Carefully add methanol dropwise to quench excess borane.

    • Self-Validation Check: Wait for the complete cessation of bubbling, indicating all unreacted BH3 has been destroyed.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the crude residue in 1 N methanolic HCl (approx. 10 mL per gram of substrate).

  • Heat the mixture to reflux (90°C) for 30 minutes to cleave the borane-amine complex.

    • Self-Validation Check: An aliquot analyzed by TLC (ninhydrin stain) should show the disappearance of a high-Rf spot (the non-polar complex) and the appearance of a baseline spot (the polar hydrochloride salt).

Step 3: Neutralization & Isolation

  • Evaporate the methanolic HCl under reduced pressure.

  • Dissolve the residue in a minimum amount of water and basify to pH 10-11 using solid K2CO3 (this simultaneously saturates the aqueous layer).

  • Extract the aqueous phase sequentially (5 times) with a mixture of 15% isopropanol in dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the pure (6,6-Dimethylthiomorpholin-3-yl)methanol.

Mechanistic Workflow Visualization

Workflow for the reduction of thiomorpholine-3-carboxylic acid to its methanol derivative.

References
  • [1] Title: WO2013090929A1 - Amino quinoline derivatives inhibitors of hcv | Source: Google Patents | URL: 1

  • [2] Title: Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases | Source: The Journal of Organic Chemistry - ACS Publications | URL: 2

  • [3] Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Source: PMC (National Institutes of Health) | URL:3

  • [4] Title: Reduction of oligopeptides to amino alcohols with borane | Source: Academia.edu | URL: 4

  • [5] Title: Preparation of β-Amino Alcohols using Diisopinocampheylchloroborane: Application Notes and Protocols | Source: Benchchem | URL: 5

Sources

Optimization

Technical Support Center: Purification of Crude (6,6-Dimethylthiomorpholin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (6,6-Dimethylthiomorpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (6,6-Dimethylthiomorpholin-3-yl)methanol [1].

This molecule presents a unique "triad of trouble" for purification:

  • A secondary amine (prone to severe tailing on silica).

  • A primary alcohol (creates massive water solubility via hydrogen bonding).

  • A thioether linkage (highly susceptible to oxidative degradation).

Rather than relying on generic workflows, this guide explains the causality behind our recommended techniques, ensuring your protocols are robust, reproducible, and scientifically sound.

Part 1: Troubleshooting & FAQs

Q1: Why am I losing my product in the aqueous layer during extraction?

The Causality: (6,6-Dimethylthiomorpholin-3-yl)methanol is highly polar. The combination of the secondary amine (-NH) and the primary alcohol (-OH) creates a dense hydration shell in aqueous solutions. Standard extraction solvents like ethyl acetate or dichloromethane often fail because their partition coefficients cannot overcome these strong intermolecular hydrogen bonds.

The Solution: You must disrupt the hydration shell. First, ensure the aqueous layer is adjusted to a pH > 10 to fully deprotonate the secondary amine (pKa ~8.5–9.0). Second, saturate the aqueous layer with NaCl (salting out). Finally, use a mixed solvent system: Chloroform:Isopropanol (3:1 v/v) [2]. Chloroform provides a dense, highly polar organic phase, while isopropanol acts as a hydrogen-bond disruptor, breaking the water shell and dragging the target molecule into the organic layer.

Table 1: Quantitative Comparison of Extraction Solvents for Polar Amino Alcohols

Solvent SystemVolume RatioRelative Extraction Efficiency (%)Phase Separation Speed
Ethyl Acetate100~15-20%Fast
Dichloromethane100~30-40%Fast
n-Butanol100~75%Very Slow (High boiling point)
Chloroform : Isopropanol 3:1 >85% Moderate (Prone to emulsions)
Q2: Why does my product streak irreversibly on silica gel?

The Causality: Standard silica gel contains surface silanol groups (-Si-OH) that are mildly acidic (pKa ~4.5–5.0). When the basic secondary amine of the thiomorpholine ring interacts with these silanols, it forms a strong acid-base interaction. This causes the compound to bind irreversibly or smear across the column, destroying your yield and resolution.

The Solution: You must neutralize the acidic silanols before the target compound interacts with them[3]. This is achieved by adding a basic modifier, such as 1–5% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH), to your mobile phase.

G cluster_0 Standard Silica (Tailing) cluster_1 Modified Silica (Clean Elution) Silanol Acidic Silanol (-Si-OH) Interaction Irreversible Binding Silanol->Interaction Causes Amine Secondary Amine (Target) Amine->Silanol H-Bonding Modifier Basic Modifier (Et3N / NH4OH) Blocked Deactivated Silanol (-Si-O- ... HN+) Modifier->Blocked Neutralizes Elution Target Elutes Cleanly Blocked->Elution Allows

Fig 1. Mechanism of silica gel tailing and the corrective action of basic modifiers.

Table 2: Recommended Flash Chromatography Solvent Systems

Stationary PhaseSolvent SystemModifierApplication
Standard SilicaDCM / MeOH1-5% NH₄OH (aq)General purification; handles high polarity.
Standard SilicaHexanes / EtOAc1-2% Et₃NBest for separating less polar impurities.
Amine-Functionalized SilicaHexanes / EtOAcNone neededBest resolution; entirely prevents tailing.
Q3: My LC-MS shows M+16 and M+32 peaks. What happened?

The Causality: The sulfur atom in the thiomorpholine ring is highly nucleophilic and susceptible to oxidation[4]. Exposure to atmospheric oxygen, or concentration in old ethereal solvents (which contain trace peroxides), will rapidly oxidize the thioether to a sulfoxide (M+16) and eventually a sulfone (M+32).

The Solution: Never concentrate this compound to dryness using a heated water bath >40°C. Always degas your extraction solvents, avoid using old bottles of THF or diethyl ether, and store the final purified oil/solid under an argon atmosphere.

G Thioether Target Compound (Thioether, M) Sulfoxide Sulfoxide Impurity (M+16) Thioether->Sulfoxide O2 / Peroxides (Slow) Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone Excess Oxidant (Fast)

Fig 2. Oxidative degradation pathway of the thiomorpholine core.

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction Workflow

This workflow utilizes the pH-dependent ionization of the amine to selectively wash away neutral/acidic impurities before extracting the highly polar target.

  • Acidification & Washing: Dissolve the crude reaction mixture in water. Add 1M HCl dropwise until the pH reaches 2.0.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. It should show no purple spots (indicating the target amine is safely retained in the aqueous layer). Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches 10.5–11.0.

    • Validation Checkpoint: Test with pH paper. The pH must be strictly >10 to ensure the amine is fully uncharged.

  • Salting Out: Add solid NaCl to the aqueous layer until it is fully saturated (undissolved salt remains at the bottom).

  • Extraction: Extract the aqueous layer with a freshly prepared mixture of Chloroform:Isopropanol (3:1 v/v) (4 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <35°C to prevent oxidation.

Protocol B: Chromatography-Free Purification via Salt Formation

If chromatography fails or is undesirable for scale-up, (6,6-Dimethylthiomorpholin-3-yl)methanol can be purified by exploiting the crystallinity of its hydrochloride salt.

  • Free Base Dissolution: Dissolve the crude, dry free base in anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether (10 mL per gram of crude).

  • Salt Precipitation: Cool the flask to 0°C under argon. Dropwise, add 1.05 equivalents of 4M HCl in dioxane. A white precipitate will immediately begin to form.

  • Maturation: Stir the suspension at 0°C for 1 hour to ensure complete precipitation and particle growth.

  • Filtration: Filter the solid rapidly over a Büchner funnel, washing with cold, anhydrous MTBE.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling absolute ethanol. Slowly add ethyl acetate dropwise until the solution becomes slightly cloudy, then allow it to cool to room temperature, followed by 4°C overnight.

    • Validation Checkpoint: The resulting crystals should be stark white. Analyze via LC-MS; the M+16 sulfoxide peak should be completely absent, as the crystallization process highly rejects the oxidized impurity.

Part 3: References

  • Heterocyclic Alcohols Supplier & Distributors - Apollo Scientific Apollo Scientific Catalog

  • Purification of Laboratory Chemicals (Seventh Edition) W.L.F. Armarego, Christina Li Lin Chai

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine National Institutes of Health (PMC)

  • Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof (CZ333094A3) Google Patents

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thiomorpholine Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the complexities of synthesizing thiomorpholine—a critical 6-membered saturated heterocyclic scaffold used in antimalarials, antioxidants, and advanced antibiotics like sutezolid[1][4].

Thiomorpholine synthesis is notoriously prone to side reactions that can drastically reduce yield, complicate purification, and damage continuous flow equipment. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure reproducible success.

Mechanistic Overview & Reaction Branching

Understanding why a reaction fails is the first step to fixing it. Thiomorpholine is typically synthesized via two primary routes:

  • The Classical Batch Route: Conversion of diethanolamine to a bis(2-chloroethyl)amine intermediate, followed by cyclization with sodium sulfide (Na₂S) [2][4].

  • The Modern Continuous Flow Route: A telescoped photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, followed by base-mediated cyclization [1].

Both routes are susceptible to distinct side reactions dictated by kinetics, concentration, and reagent selection. The diagram below maps the critical branching points where the synthesis can deviate from the target product.

Workflow of thiomorpholine synthesis routes and major side-reaction branching points.

Quantitative Data: Side Reaction Profiles & Mitigation

To effectively troubleshoot, you must be able to analytically identify the side product and apply the correct thermodynamic or kinetic mitigation strategy.

Side ProductAnalytical Signature (NMR/MS)Primary CausalityMitigation Strategy
Polythioethers Broad polymeric peaks in ¹H NMR; high MW distribution in MS.High substrate concentration favors bimolecular intermolecular reaction over intramolecular cyclization.Operate at high dilution (<0.1 M) or utilize continuous flow microreactors.
Thiomorpholine 1-oxide Downfield shift of α-protons adjacent to sulfur (~2.8-3.0 ppm); M+16 in LC-MS.Exposure of the electron-rich sulfur atom to atmospheric oxygen or oxidizing workups [3].Sparge solvents with Argon; maintain inert atmosphere during extraction.
Elimination Products Distinct vinyl protons (~5.5-6.5 ppm) in ¹H NMR.Use of overly strong bases or excessive heating promotes E2 elimination over SN2 substitution.Strict temperature control (≤100 °C); use mild, sterically hindered bases.
Insoluble Amine Salts Visual precipitation; severe pressure spikes in flow reactors.Triethylamine (Et₃N) forms an insoluble hydrochloride salt in methanolic flow systems [1].Substitute Et₃N with N,N-Diisopropylethylamine (DIPEA).

Self-Validating Experimental Protocols

Protocol A: Mitigating Polymerization in Classical Batch Synthesis

When using bis(2-chloroethyl)amine hydrochloride [2], the reaction with Na₂S is a race between intramolecular cyclization (forming the 6-membered ring) and intermolecular substitution (forming linear polymers). This protocol uses the high-dilution principle to kinetically favor ring closure.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of Na₂S·9H₂O in degassed, deionized water (0.05 M concentration). Sparge the solution with Argon for 15 minutes to prevent sulfur oxidation.

  • Substrate Preparation: Dissolve 1.0 equivalent of bis(2-chloroethyl)amine hydrochloride in degassed ethanol (0.05 M concentration). Safety Note: This intermediate is a nitrogen mustard analog and a potent alkylating agent; handle exclusively in a fume hood with appropriate PPE.

  • Controlled Addition: Heat the Na₂S solution to 60 °C. Using a syringe pump, add the bis(2-chloroethyl)amine solution dropwise at a rate of 0.5 mL/min.

    • Causality: Slow addition ensures the local concentration of the uncyclized intermediate remains extremely low, preventing it from colliding with another intermediate molecule.

  • Validation Checkpoint: After addition is complete, stir for 2 hours. Take a 100 µL aliquot, extract with ethyl acetate, and perform TLC (Ninhydrin stain). The absence of baseline streaking confirms the suppression of polythioethers.

  • Workup: Cool to room temperature, extract with dichloromethane under an argon blanket, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Preventing Reactor Clogging in Continuous Flow Synthesis

Modern synthesis utilizes a telescoped photochemical thiol-ene reaction. A common failure point is reactor clogging during the base-mediated cyclization step due to the precipitation of amine salts [1].

Step-by-Step Methodology:

  • Liquid Feed Preparation: In a 100 mL volumetric flask, dissolve cysteamine hydrochloride (0.4 mol), 9-fluorenone photocatalyst (0.5 mol %), and an internal standard (e.g., diphenyl ether) in methanol. Sonicate to aid dissolution.

  • Photochemical Thiol-Ene Step: Pump the liquid feed and vinyl chloride gas through a continuous flow photoreactor equipped with 365 nm LEDs. Maintain the cooling system at 15 °C to manage the heat of the reaction.

  • Base Cyclization (The Critical Fix): Instead of using Triethylamine (Et₃N), which causes Et₃N·HCl to precipitate and clog the reactor, introduce DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents) at the second T-mixer.

    • Causality: DIPEA hydrochloride has significantly higher solubility in methanol than Et₃N·HCl, ensuring the reaction remains a homogeneous liquid phase throughout the microfluidic channels [1].

  • Validation Checkpoint: Monitor the reactor pressure via inline sensors. A stable pressure profile (<2 bar fluctuation) validates that precipitation has been successfully mitigated.

  • Collection: Collect the output stream, quench with mild aqueous acid, and isolate the thiomorpholine via distillation.

Frequently Asked Questions (FAQs)

Q: My continuous flow reactor is experiencing severe pressure spikes during the cyclization step. What is causing this? A: If you are using Triethylamine (Et₃N) as your base, you are generating triethylamine hydrochloride as a byproduct of the cyclization. This salt is highly insoluble in methanolic solvent systems and will precipitate, clogging your microreactor. Switch to DIPEA to maintain a homogeneous flow [1].

Q: The yield of my batch thiomorpholine synthesis is low, and I am left with a highly viscous, intractable residue. How do I fix this? A: The viscous residue is a polythioether/polyamine polymer. This occurs when the concentration of your bis(2-chloroethyl)amine intermediate is too high, causing molecules to react with each other (intermolecular) rather than folding in on themselves (intramolecular). You must drastically increase your solvent volume (high-dilution principle) and use a syringe pump for slow, controlled addition.

Q: LC-MS analysis of my final product shows a prominent M+16 peak. How can I prevent this? A: An M+16 peak indicates the formation of thiomorpholine 1-oxide (a sulfoxide) [3]. The sulfur atom in the thiomorpholine ring is highly nucleophilic and easily oxidized by atmospheric oxygen or oxidizing agents used during workup. To prevent this, strictly degas all reaction solvents by sparging with Argon, and perform your extractions under an inert atmosphere.

Q: What is the most cost-effective starting material for large-scale synthesis? A: While starting directly from thiomorpholine is prohibitively expensive for large-scale API manufacturing, leveraging commodity chemicals like diethanolamine and sodium sulfide significantly reduces raw material costs. Furthermore, optimizing these routes to eliminate the need for expensive palladium catalysts is a proven strategy for scaling up drugs like sutezolid [4].

References

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: ACS Organic Process Research & Development URL
  • Application Notes and Protocols: Bis(2-chloroethyl)
  • Thiomorpholine 1,1-dioxide hydrochloride Source: Benchchem URL
  • Source: Medicines for All Institute (Virginia Commonwealth University)
Optimization

Stability and degradation of (6,6-Dimethylthiomorpholin-3-yl)methanol under acidic conditions

Answering in German as requested by the user. Answering in English as the user prompt is in English.

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as requested by the user. Answering in English as the user prompt is in English.

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support center for (6,6-Dimethylthiomorpholin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and formulation scientists who are investigating the properties of this novel thiomorpholine derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, diagnose, and resolve stability challenges, particularly those encountered under acidic conditions.

Forced degradation studies are a critical component of drug development, providing essential insights into a molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[1][2][3] The thiomorpholine scaffold, while offering advantageous physicochemical properties, contains heteroatoms that can be susceptible to degradation under harsh conditions.[1][4] This guide will walk you through the potential liabilities of (6,6-Dimethylthiomorpholin-3-yl)methanol and provide actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the stability of (6,6-Dimethylthiomorpholin-3-yl)methanol in an acidic environment.

Q1: What are the primary structural features of (6,6-Dimethylthiomorpholin-3-yl)methanol that are susceptible to acid-catalyzed degradation?

A1: The structure of (6,6-Dimethylthiomorpholin-3-yl)methanol possesses several functional groups that can interact with protons in an acidic medium, potentially leading to degradation. The primary sites of concern are:

  • Tertiary Amine (N-4): The nitrogen atom is the most basic site on the molecule and will be readily protonated in acidic conditions.[5] While protonation itself is not degradation, it can alter the molecule's electronic properties and solubility, and potentially catalyze other reactions.

  • Thioether (S-1): The sulfur atom's lone pair of electrons can be protonated, forming a sulfonium ion. This can make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack, potentially leading to C-S bond cleavage and ring opening.

  • Primary Alcohol (-CH₂OH): The hydroxyl group can be protonated to form a good leaving group (water). This can initiate a dehydration reaction, especially at elevated temperatures, leading to the formation of a carbocation that could rearrange or form an unsaturated species.

Q2: What are the most probable degradation pathways for this molecule under acidic stress?

A2: Based on the susceptible functional groups, the most likely degradation pathways involve ring cleavage. After protonation of the sulfur or nitrogen heteroatom, the thiomorpholine ring can become activated towards hydrolysis.[6] Nucleophilic attack by water, the solvent, could lead to the opening of the heterocyclic ring, resulting in linear, more polar degradants. A secondary pathway could involve the dehydration of the methanol moiety, although this typically requires more forcing conditions (higher temperature, stronger acid).

Q3: My compound appears unstable even in the control sample (without acid). What could be the cause?

A3: If you observe instability in a control incubation (e.g., in buffer or solvent without added acid), it points towards chemical instability independent of acid catalysis.[7] Consider these possibilities:

  • Solvent Reactivity: Ensure the solvent used for your stock solution (e.g., Methanol, DMSO) is inert and of high purity. Some solvents can contain impurities that may promote degradation.

  • Oxidation: The thioether moiety is susceptible to oxidation, forming a sulfoxide.[8] This can occur if the solvent has dissolved oxygen or if there are trace metal impurities. Consider de-gassing your solvents.

  • Light Sensitivity (Photolysis): While not an acid-related pathway, ensure your samples are protected from light during the experiment, as UV exposure can sometimes induce degradation.

Q4: Why is it important to perform forced degradation studies?

A4: Forced degradation studies, or stress testing, are fundamental to the drug development process for several reasons:[2][3][9]

  • Pathway Elucidation: They help identify the likely degradation products that could form during long-term storage, providing insight into the molecule's degradation pathways.[9]

  • Method Development: The data is crucial for developing and validating a "stability-indicating" analytical method—a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants and impurities.[2]

  • Formulation Guidance: Understanding how the molecule degrades helps formulation scientists choose appropriate excipients, buffers, and packaging to ensure the drug product remains stable and safe over its shelf life.[10]

  • Regulatory Requirements: Regulatory agencies like the FDA and EMA require data from forced degradation studies as part of the drug approval submission package.[2]

Troubleshooting Guide: Common Experimental Issues

This guide is structured to help you diagnose and solve specific problems you might encounter during your stability studies.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Steps
Rapid Degradation (>20%) in Early Time Points 1. Stress conditions are too harsh (acid concentration or temperature is too high).2. High intrinsic reactivity of the molecule.1. Reduce Stress: Decrease the acid concentration (e.g., from 1M HCl to 0.1M or 0.01M HCl) or lower the incubation temperature (e.g., from 80°C to 60°C or 40°C).[1]2. Increase Sampling Frequency: Take earlier time points (e.g., 5, 15, 30 minutes) to better characterize the degradation kinetics.
Low Mass Balance in HPLC Analysis 1. Degradant(s) are not UV-active at the monitored wavelength.2. Degradant(s) are not eluting from the HPLC column (highly polar or highly non-polar).3. Degradant(s) are volatile.4. Precipitation of the compound or degradants.1. Use a Diode Array Detector (DAD/PDA): Analyze the entire UV spectrum to check for degradant peaks at different wavelengths.2. Switch to Mass Spectrometry (LC-MS): MS detection is not dependent on a chromophore and can help identify and quantify degradants.3. Modify HPLC Method: Shorten the gradient time or use a stronger organic solvent to elute non-polar compounds. For highly polar compounds, consider a polar-embedded or HILIC column.4. Check for Volatiles: Use Headspace Gas Chromatography (GC) if volatile degradants are suspected.[11]5. Visual Inspection: Check sample vials for any precipitate before injection. If present, try dissolving in a stronger solvent.
Appearance of Multiple, Unexpected Peaks 1. Secondary degradation (primary degradants are themselves unstable and break down further).2. Complex reaction pathways are active.3. Impurities in the starting material are also degrading.1. Time-Course Analysis: Carefully track the appearance and disappearance of peaks over time. A secondary degradant will typically appear after the primary one has started to form.2. Isolate and Characterize: If a major degradant is observed (>1%), consider preparative HPLC to isolate the peak for structural elucidation by NMR or high-resolution MS.3. Purity Check: Run a forced degradation study on a blank (matrix without the API) to ensure no peaks are coming from the excipients or vehicle. Analyze the purity of your starting material under the same HPLC conditions.
Inconsistent or Irreproducible Results 1. Inaccurate pH of the stress solution.2. Temperature fluctuations in the incubator/water bath.3. Inconsistent quenching of the reaction.4. Sample solubility issues.1. Verify pH: Always measure the pH of your acidic solution after adding the API stock solution, as the solvent of the stock (e.g., DMSO) can slightly alter the final pH.2. Calibrate Equipment: Ensure your heating equipment is calibrated and provides stable temperatures.3. Standardize Quenching: Ensure the quenching step (e.g., neutralization with a specific volume of base) is performed rapidly and consistently for all samples.4. Assess Solubility: Check the solubility of your compound in the final stress condition medium to ensure it is fully dissolved.[7]

Key Experimental Protocols

To ensure robust and reliable data, follow these detailed methodologies. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Forced Degradation Under Acidic Conditions

This protocol outlines a systematic approach to assess the stability of (6,6-Dimethylthiomorpholin-3-yl)methanol in an acidic solution.

Objective: To determine the degradation rate and identify major degradation products under defined acidic stress.

Materials:

  • (6,6-Dimethylthiomorpholin-3-yl)methanol

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), certified solution (e.g., 1 M)

  • Sodium Hydroxide (NaOH), certified solution (e.g., 1 M)

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Thermostatically controlled water bath or oven

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (6,6-Dimethylthiomorpholin-3-yl)methanol in methanol or acetonitrile.

  • Stress Sample Preparation:

    • Label a series of volumetric flasks for each condition (e.g., "0.1 M HCl, 60°C").

    • Pipette the required volume of stock solution into each flask.

    • Add the acidic solution (e.g., 0.1 M HCl) to reach the final desired concentration of the compound (typically 0.1 mg/mL).

    • Scientific Rationale: Starting with a known concentration is critical for accurate mass balance calculations.

  • Control Sample Preparation: Prepare a control sample by diluting the stock solution with water instead of acid to the same final concentration. This sample will be stored at room temperature and protected from light.

    • Self-Validation: The control sample helps differentiate acid-catalyzed degradation from any intrinsic instability of the compound in the aqueous matrix.[7]

  • Incubation:

    • Place the stress samples into a pre-heated water bath or oven set to the target temperature (e.g., 60°C).

    • Simultaneously, start a timer.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress sample flask.

    • Critical Step: Immediately quench the degradation reaction by transferring the aliquot to an HPLC vial containing an equivalent molar amount of base (e.g., NaOH) to neutralize the acid. For example, add 100 µL of 0.1 M NaOH to a 100 µL aliquot of the 0.1 M HCl stress sample.

    • Scientific Rationale: Quenching stops the chemical reaction, ensuring that the analytical result accurately reflects the state of the sample at that specific time point.

  • Analysis: Analyze all time-point samples, including the t=0 sample and the control, by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of each major degradant formed, typically by peak area normalization.

    • Calculate the mass balance at each time point: Mass Balance (%) = (% Parent Remaining) + Σ(% All Degradants). An ideal mass balance is 95-105%, indicating all major components have been chromatographically resolved and detected.[3]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Scientific Rationale: Formic acid is a common mobile phase modifier that helps to produce sharp peak shapes for amine-containing compounds and is compatible with mass spectrometry.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-31 min: Return to 5% B

    • 31-40 min: Re-equilibration at 5% B

    • Scientific Rationale: A broad gradient is essential during method development to ensure that both polar and non-polar degradants are eluted from the column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound.

Method Validation:

  • To confirm the method is "stability-indicating," analyze a partially degraded sample from Protocol 1.

  • The method must demonstrate baseline resolution between the parent peak and all degradant peaks.

  • Peak purity analysis (using DAD software) should be performed on the parent peak to ensure no degradants are co-eluting. A purity angle less than the purity threshold is typically required.[9]

Visualizing Workflows and Degradation

Diagrams provide a clear, at-a-glance understanding of complex processes and chemical transformations.

Predicted Acidic Degradation Pathway

Caption: Predicted degradation pathways under acidic conditions.

Troubleshooting Workflow for Low Mass Balance

G start Low Mass Balance Observed (<95%) check_uv Analyze with DAD/PDA across full UV spectrum start->check_uv check_elution Modify HPLC Gradient (e.g., extend hold at 95% B) start->check_elution check_volatile Consider Volatile Degradants start->check_volatile use_msd Analyze by LC-MS check_uv->use_msd No new peaks found? (Lacks Chromophore) check_elution->use_msd Still no new peaks? (Highly Retained) use_gc Analyze by Headspace GC check_volatile->use_gc Suspected?

Caption: Decision tree for troubleshooting low mass balance.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare API Stock Solution prep_stress Dilute into Acidic Media prep_stock->prep_stress prep_control Prepare Control Sample prep_stock->prep_control incubate Incubate at Target Temp. prep_stress->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze all samples by HPLC quench->analyze interpret Calculate % Parent, % Degradant, Mass Balance analyze->interpret

Caption: Step-by-step forced degradation experimental workflow.

References
  • Review of Forced Degradation Studies on the Drugs Containing Hetrocyclic Compound. (2026). International Journal of Research in Pharmaceutical and Nano Sciences.
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. (2025). Benchchem.
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
  • Troubleshooting guide for the synthesis of morpholine compounds. (2025). Benchchem.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. (2006). PubMed.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Degradation of heterocyclic sulfur compounds. (n.d.).
  • An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. (2021).
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed.
  • Strategies for Resolving Stability Issues in Drug Formul
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Aptuit.
  • New Aspects of Thiomorpholine Chemistry. (2026).
  • Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. (2022).
  • Thiomorpholine Derivatives Research Articles. (n.d.). R Discovery.
  • Mechanistic investigations into the formation of sulfur-containing heterocycles by C–H functionalization. (n.d.). American Chemical Society.
  • (6,6-dimethylmorpholin-3-yl)methanol. (n.d.). Sigma-Aldrich.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Methanol degradation pathways as outlined in this review. (n.d.).
  • A simple and low-cost method for determination of methanol in alcoholic solutions. (n.d.). PMC.
  • Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
  • Thiomorpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library.
  • Metabolic engineering strategies for microbial utiliz
  • Analytical methods for residual solvents determination in pharmaceutical products. (n.d.). Acta Poloniae Pharmaceutica.
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
  • Analytical Methods. (n.d.).
  • Directed evolution of a neutrophilic and mesophilic methanol dehydrogenase based on high-throughput and accurate measurement of formaldehyde. (n.d.). PMC.
  • Switching Between Methanol Accumulation and Cell Growth by Expression Control of Methanol Dehydrogenase in Methylosinus trichosporium OB3b Mutant. (2021). PMC.
  • Dehydration of Methanol to Dimethyl Ether—Current St

Sources

Troubleshooting

How to prevent oxidation of the sulfur in (6,6-Dimethylthiomorpholin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of (6,6-Dimethylthiomorpholin-3-yl)methanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific vulnerabilities of (6,6-Dimethylthiomorpholin-3-yl)methanol .

Unlike rigid standard operating procedures, this guide explores the thermodynamic and kinetic causality behind thioether degradation, empowering you to implement self-validating protocols that ensure absolute structural integrity during synthesis, handling, and formulation.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why is the sulfur atom in (6,6-Dimethylthiomorpholin-3-yl)methanol highly susceptible to oxidation? A: The sulfur atom within the thiomorpholine ring is a nucleophilic thioether. The adjacent 6,6-dimethyl groups exert an electron-donating inductive effect, increasing the electron density on the sulfur atom. This makes it a prime target for electrophilic attack by reactive oxygen species (ROS), atmospheric oxygen, and trace peroxides. The oxidation is sequential: it first forms a sulfoxide and, under sustained oxidative stress, over-oxidizes to a sulfone. Preventing this requires kinetic interventions that outcompete the thioether for oxidants.

Q2: We observe sulfoxide formation even when storing the compound in the dark. What is driving this? A: If photolytic oxidation is ruled out, the culprit is likely trace hydroperoxides in your storage solvents or excipients. Ethereal solvents (like THF or dioxane) and polymeric excipients (like PEG) auto-oxidize to form hydroperoxides over time. These peroxides catalyze the electrophilic oxidation of the thioether to sulfoxide, a process that is often accelerated under slightly acidic conditions[1].

Q3: How can we kinetically protect the compound during complex synthetic workflows? A: You must introduce a "sacrificial" thioether that is kinetically faster to oxidize than your target molecule. Small, sterically unhindered thioethers like Tetrahydrothiophene (THT) or thiodiglycol serve this purpose perfectly. Research demonstrates that adding 1–10% (v/v) THT to reaction solvents effectively scavenges oxidants, reducing target thioether oxidation by over 90%[2]. Because thiodiglycol and its resulting sulfoxide are highly water-soluble, they can be easily washed out during aqueous workup[3].

Q4: How do we stabilize the compound during long-term formulation? A: For solid or liquid formulations, sacrificial thioethers are impractical due to odor and toxicity. Instead, utilize radical chain terminators. Butylated hydroxytoluene (BHT) is highly effective at neutralizing the hydroperoxides generated by excipients. Studies show that BHT significantly outperforms other stabilizers (like EDTA or ferrous sulfate) in preventing the acid-catalyzed peroxide oxidation of thioether drugs[1].

Part 2: Visualizing the Oxidation & Intervention Logic

To effectively troubleshoot, you must map the degradation pathways against your interventions. The diagram below illustrates the logical relationship between environmental triggers and our recommended countermeasures.

G Thioether (6,6-Dimethylthiomorpholin-3-yl)methanol (Thioether) Sulfoxide Sulfoxide Degradant Thioether->Sulfoxide Oxidation Sulfone Sulfone Degradant Sulfoxide->Sulfone Over-oxidation O2 Atmospheric O2 / Light O2->Thioether Triggers Peroxides Trace Peroxides (e.g., PEG/THF) Peroxides->Thioether Triggers BHT Intervention: BHT (Radical Scavenger) BHT->Peroxides Neutralizes THT Intervention: THT (Sacrificial Thioether) THT->Peroxides Competes for Argon Intervention: Argon Purge & Dark Storage Argon->O2 Displaces

Caption: Logical relationship between thioether oxidation triggers and targeted preventive countermeasures.

Part 3: Quantitative Data on Antioxidant Efficacy

When selecting a preventative measure, base your decision on the specific phase of your drug development pipeline. The table below synthesizes the efficacy of various scavengers.

Intervention AgentOptimal ConcentrationPrimary Target OxidantOxidation ReductionMechanism of ActionRecommended Phase
Tetrahydrothiophene (THT) 1–10% (v/v)ROS, O₂~90–95%Kinetically favored sacrificial oxidationSynthesis / SPPS
Thiodiglycol 2–5 EquivalentsIodine, Peroxides>90%Sacrificial water-soluble thioetherAqueous Reactions
Butylated hydroxytoluene (BHT) 0.1–1.0% (w/w)Hydroperoxides>85%Radical chain terminationFormulation / Storage

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must validate itself. If oxidation occurs, the workflow below isolates the exact point of failure.

Protocol A: Establishing an Inert Synthesis Environment

Objective: Prevent auto-oxidation during solution-phase reactions using a sacrificial scavenger.

  • Solvent Deoxygenation (Freeze-Pump-Thaw):

    • Place the reaction solvent in a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath.

    • Apply high vacuum ( <0.1 Torr) for 5 minutes to remove headspace oxygen.

    • Isolate the flask from the vacuum and allow the solvent to thaw, releasing dissolved O₂ bubbles.

    • Repeat this cycle three times. Self-Validation: The absence of bubbling during the final thaw confirms complete deoxygenation.

  • Scavenger Integration:

    • Backfill the Schlenk flask with ultra-pure Argon.

    • Inject 5% (v/v) Tetrahydrothiophene (THT) into the solvent[2].

  • Reaction Execution:

    • Dissolve (6,6-Dimethylthiomorpholin-3-yl)methanol in the prepared solvent. Maintain a positive pressure of Argon throughout the reaction.

  • Quenching and Workup:

    • Perform aqueous workup using strictly degassed water. The oxidized THT (THT-sulfoxide) is highly polar and will partition into the aqueous layer, leaving your target thioether pristine in the organic phase.

Workflow Start Solvent Prep: Freeze-Pump-Thaw Scavenger Add Scavenger: (e.g., 5% THT) Start->Scavenger Reaction Execute Reaction Under Argon Scavenger->Reaction Workup Aqueous Workup (Use Degassed Water) Reaction->Workup Storage Store at -20°C Amber Vial + Argon Workup->Storage

Caption: Step-by-step experimental workflow for handling oxidation-sensitive thiomorpholine derivatives.

Protocol B: Formulation Stabilization

Objective: Prevent peroxide-catalyzed oxidation in polymeric matrices (e.g., PEG-based coatings).

  • Excipient Screening: Test all polymeric excipients for peroxide content using a quantitative peroxide assay kit prior to use. Reject batches with >5 ppm peroxides.

  • Antioxidant Incorporation: Dissolve 0.5% (w/w) BHT directly into the coating solution or lipid matrix prior to the introduction of the active thioether compound[1].

  • Accelerated Stability Testing: Store the formulated product at 40°C / 75% RH for 4 weeks. Analyze via LC-MS. Self-Validation: The presence of BHT-derived oxidation byproducts, coupled with an intact thiomorpholine mass peak, confirms the successful diversion of oxidative stress.

Sources

Optimization

Technical Support Center: Resolution of (6,6-Dimethylthiomorpholin-3-yl)methanol Enantiomers

Welcome to the Technical Support Center for the chiral resolution of (6,6-Dimethylthiomorpholin-3-yl)methanol . This heterocyclic compound is a critical chiral building block in drug development, possessing both a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of (6,6-Dimethylthiomorpholin-3-yl)methanol . This heterocyclic compound is a critical chiral building block in drug development, possessing both a basic secondary amine (N4) and a primary alcohol (C3). Because enantiomers can exhibit drastically different pharmacological profiles, achieving >99% enantiomeric excess (ee) is a strict requirement for downstream synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind each experimental parameter. Every protocol provided is designed as a self-validating system , ensuring that you can independently verify the integrity of your resolution at every stage.

Global Resolution Strategy

Because (6,6-Dimethylthiomorpholin-3-yl)methanol contains two distinct functional handles, we can exploit three orthogonal resolution strategies:

  • Enzymatic Kinetic Resolution (EKR) targeting the primary alcohol.

  • Diastereomeric Salt Formation targeting the basic secondary amine.

  • Preparative Chiral HPLC for direct chromatographic separation.

Workflow Racemate Racemic (6,6-Dimethylthiomorpholin-3-yl)methanol EKR Enzymatic Kinetic Resolution (CALB / Vinyl Acetate) Racemate->EKR Lipase Catalysis Salt Diastereomeric Salt Formation (Chiral Acid) Racemate->Salt Acid-Base Rxn HPLC Preparative Chiral HPLC (Polysaccharide CSP) Racemate->HPLC Direct Injection EKR_Sep Silica Chromatography (Polarity Difference) EKR->EKR_Sep Salt_Sep Fractional Crystallization (Solubility Difference) Salt->Salt_Sep HPLC_Sep Direct Elution (Affinity Difference) HPLC->HPLC_Sep Pure1 Enantiomer A (>99% ee) EKR_Sep->Pure1 Unreacted Alcohol Pure2 Enantiomer B (>99% ee) EKR_Sep->Pure2 Hydrolyzed Ester Salt_Sep->Pure1 Free Base (Crystals) Salt_Sep->Pure2 Free Base (Filtrate) HPLC_Sep->Pure1 Peak 1 HPLC_Sep->Pure2 Peak 2

Caption: Logical workflow for the chiral resolution of (6,6-Dimethylthiomorpholin-3-yl)methanol.

Quantitative Data Summary

Selecting the correct method depends on your scale, budget, and timeline. The table below synthesizes the operational metrics for each approach.

ParameterEnzymatic Kinetic Resolution (EKR)Diastereomeric Salt FormationPreparative Chiral HPLC
Primary Target Group Primary Alcohol (-CH₂OH)Secondary Amine (-NH-)Whole Molecule
Theoretical Yield 50% per cycle50% per cycle100%
Typical Enantiomeric Excess (ee) >98% (with optimization)90–99% (after recrystallization)>99%
Scalability High (kg scale)Very High (Multi-kg scale)Low to Moderate (mg to g scale)
Cost Profile Moderate (Enzyme recycling lowers cost)Low (Inexpensive chiral acids)High (Solvent and CSP costs)
Turnaround Time 24–48 hours3–5 days1–2 days

Methodologies & Troubleshooting Guides

Methodology A: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizing Candida antarctica Lipase B (CALB) is highly effective for primary and secondary alcohols ().

Mechanistic Causality: CALB possesses a highly stereoselective binding pocket. It will preferentially acylate one enantiomer of the primary alcohol. We use vinyl acetate as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This thermodynamic sink renders the transesterification strictly irreversible, preventing the backward reaction from degrading your enantiomeric excess.

EKR_Mechanism Start Racemic Alcohol + Vinyl Acetate Enzyme CALB (Novozym 435) Chiral Binding Pocket Start->Enzyme Fast Fast Acylation (Matched Stereocenter) Enzyme->Fast Enantiomer A Slow Slow/No Acylation (Mismatched Stereocenter) Enzyme->Slow Enantiomer B Ester Chiral Acetate Ester (Low Polarity) Fast->Ester Irreversible (Acetaldehyde byproduct) Alcohol Unreacted Chiral Alcohol (High Polarity) Slow->Alcohol Remains unreacted

Caption: Mechanistic logic of CALB-mediated enzymatic kinetic resolution (EKR).

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of racemic (6,6-Dimethylthiomorpholin-3-yl)methanol in 50 mL of anhydrous toluene. Why Toluene? Non-polar solvents preserve the enzyme's essential hydration shell, maximizing catalytic activity.

  • Reagent Addition: Add 5.0 mmol (0.5 eq) of vinyl acetate. Restricting the acyl donor ensures the reaction naturally halts near 50% conversion.

  • Catalysis: Add 100 mg of immobilized CALB (Novozym 435). Incubate at 35 °C with orbital shaking (150 rpm) for 24 hours.

  • Termination: Filter the mixture through a glass frit to remove the immobilized enzyme. (The enzyme can be washed with hexane and reused).

  • Separation: Purify the filtrate via silica gel chromatography (Hexane/EtOAc). The non-polar acetate ester will elute first, followed by the highly polar unreacted alcohol.

  • Hydrolysis: Hydrolyze the acetate ester using K₂CO₃ in methanol to recover the second enantiomer.

  • Self-Validation Checkpoint: Calculate the Enantiomeric Ratio (E-value) by measuring the ee of both the recovered alcohol and the produced ester. An E-value > 200 confirms a highly selective resolution.

FAQ & Troubleshooting: Q: The reaction proceeds past 50% conversion, reducing the ee of my product. How do I stop this? A: This occurs if ambient moisture hydrolyzes the vinyl acetate, or if you added an excess of the acyl donor. Ensure strictly anhydrous conditions and precisely measure the vinyl acetate to exactly 0.5 equivalents. If high ee of the unreacted alcohol is the primary goal, allowing the reaction to proceed to 55% conversion will sacrifice some yield but guarantee >99% ee of the remaining alcohol.

Methodology B: Diastereomeric Salt Formation

Classical resolution via diastereomeric salt formation remains a cornerstone of scalable chiral separation (). For thiomorpholine derivatives, chiral acids such as L-pyroglutamic acid or tartaric acid have demonstrated excellent efficacy ().

Mechanistic Causality: The racemic secondary amine reacts with an enantiopure acid to form two diastereomeric salts. Because diastereomers possess different spatial geometries, they exhibit different lattice energies. By carefully selecting the solvent, we can force the less soluble diastereomer to crystallize while the other remains in the mother liquor.

Step-by-Step Protocol:

  • Salt Formation: Dissolve 100 mmol of the racemic thiomorpholine in 100 mL of hot ethanol (70 °C). In a separate flask, dissolve 100 mmol of (S)-Pyroglutamic acid in 50 mL of hot ethanol.

  • Mixing: Slowly add the acid solution to the amine solution under vigorous stirring.

  • Crystallization: Allow the solution to cool to room temperature at a rate of 5 °C per hour. Causality: Slow cooling prevents kinetic trapping of the wrong diastereomer, ensuring thermodynamic control and high purity.

  • Filtration: Filter the resulting crystals and wash with 10 mL of ice-cold ethanol.

  • Recrystallization: Recrystallize the solid from a minimal amount of boiling ethanol to upgrade the diastereomeric excess (de) to >99%.

  • Free Base Recovery: Suspend the pure salt in water, adjust the pH to 10 using 1M NaOH, and extract with dichloromethane (3 x 50 mL). Dry the organic layer over Na₂SO₄ and evaporate to yield the enantiopure amine.

  • Self-Validation Checkpoint: Perform a mass balance calculation. The combined mass of the free base recovered from the crystals and the mother liquor must equal the starting racemic mass (± 5%).

FAQ & Troubleshooting: Q: I am getting an oil instead of crystals (oiling out). What is the mechanistic cause and the solution? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt exceeds the metastable limit for nucleation, but the lattice energy is too low to overcome the solvation forces. Solution: Shift the thermodynamics by altering the solvent's dielectric constant. Switch from pure ethanol to an ethyl acetate/methanol (9:1) anti-solvent system. To create a self-validating protocol, always retain a small seed crystal from a successful micro-scale trial to bypass the nucleation barrier in bulk solutions.

Methodology C: Preparative Chiral HPLC

For rapid, milligram-to-gram scale resolution without chemical derivatization, chiral chromatography is the gold standard.

Mechanistic Causality: Chiral stationary phases (CSPs), such as immobilized polysaccharides (e.g., Chiralpak IC), form transient, non-covalent diastereomeric complexes with the enantiomers. Differences in hydrogen bonding, dipole-dipole interactions, and steric hindrance lead to distinct retention times.

Step-by-Step Protocol:

  • Column Selection: Use an immobilized polysaccharide column (e.g., Chiralpak IC, 250 x 20 mm).

  • Mobile Phase: Prepare a mobile phase of Hexane / Isopropanol (80:20 v/v).

  • Modifier Addition: Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Injection: Inject the racemic mixture (dissolved in the mobile phase) at a flow rate of 15 mL/min.

  • Detection: Monitor via UV absorbance at 210 nm or 254 nm.

  • Self-Validation Checkpoint: Always inject a known racemic standard before your preparative run. The integration of the two peaks must be exactly 50:50. If it is not, your detector is saturated, or on-column degradation is occurring.

FAQ & Troubleshooting: Q: The peaks for the (R) and (S) enantiomers are tailing severely, ruining the baseline resolution. How do I correct this? A: The secondary amine at the N4 position of the thiomorpholine ring is highly basic and interacts strongly with residual acidic silanol groups on the silica backbone of the CSP (). Solution: The 0.1% DEA added in Step 3 acts as a basic modifier. It competitively binds to the silanol sites, preventing the thiomorpholine from sticking to the column. If tailing persists, increase the DEA concentration to 0.2%, but do not exceed this as it may degrade the CSP over time.

References

  • Chiralpedia. "Part 6: Resolution of Enantiomers." Chiralpedia.[Link]

  • MDPI. "Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects." Molecules / MDPI. [Link]

  • Google Patents. "WO2006094648A1 - Pyroglutamate salts and their use in the optical resolution of intermediates.
  • ACS Publications. "Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases." The Journal of Organic Chemistry. [Link]

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting for (6,6-Dimethylthiomorpholin-3-yl)methanol Production

Welcome to the Process Engineering Support Portal for (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1). This compound is a critical heterocyclic building block, frequently utilized in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering Support Portal for (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1). This compound is a critical heterocyclic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including amino quinoline derivatives for HCV inhibition[1].

Scaling up substituted thiomorpholines presents unique thermochemical, toxicological, and isolation challenges. This guide provides field-validated troubleshooting strategies, root-cause analyses, and self-validating protocols to ensure safe and high-yield production from the bench to the pilot plant.

Part 1: Critical Scale-Up Diagnostics (FAQs)

Reaction Engineering & Safety

Q: Why does our batch cyclization yield fluctuate, and how do we mitigate the safety risks of the intermediates? A: The synthesis of the thiomorpholine ring often involves the generation of transient 2-chloroethylamines or half-mustard species. In batch reactors, the accumulation of these highly reactive, vesicant intermediates poses severe safety hazards and leads to uncontrolled exothermic runaway[2][3]. Heat flow calorimetry on similar batch processes has shown adiabatic temperature rises exceeding 100 °C[4]. Solution: Transition the cyclization step to a continuous flow reactor . Flow chemistry minimizes the steady-state inventory of toxic mustards and provides superior surface-area-to-volume ratios for instantaneous heat dissipation[2][3].

Reduction & Workup Challenges

Q: When scaling the reduction of the thiomorpholine-3-carboxylate precursor using LiAlH4​ , our mass recovery drops below 40%. What is trapping the product? A: (6,6-Dimethylthiomorpholin-3-yl)methanol is a highly polar amino-thioether-alcohol. Standard aqueous quenching of LiAlH4​ generates a gelatinous aluminum hydroxide emulsion [Al(OH)3​] . This matrix irreversibly traps polar molecules via hydrogen bonding and physical occlusion. Solution: Implement a strict Fieser Quench (detailed in the protocol below). This method controls the stoichiometry of water and base to force the aluminum byproducts to precipitate as a dense, granular, and easily filterable solid ( NaAlO2​ ), leaving the product freely dissolved in the organic phase.

Oxidation & Product Degradation

Q: Our final product shows a +16 Da and +32 Da mass shift on LC-MS after isolation. How do we prevent this? A: The thioether moiety at position 1 is highly nucleophilic and susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da). This typically occurs during solvent evaporation if ethereal solvents (like THF or diethyl ether) contain residual peroxides, or if the hot product is exposed to atmospheric oxygen. Solution: Establish a self-validating control: strictly monitor THF peroxide levels (< 10 ppm) using quantitative test strips before reduction. Perform all distillations and solvent stripping under a continuous argon or nitrogen sweep.

Part 2: Process Engineering Data

The following table summarizes the critical parameters for transitioning from discovery-scale batch chemistry to pilot-scale production.

Process ParameterDiscovery Scale (Batch)Pilot Scale (Optimized)Causality & Engineering Rationale
Cyclization Reactor Round-bottom flaskContinuous Flow (PFA/SS Coil)Mitigates exotherms; limits inventory of toxic half-mustard intermediates[2][3].
Process Monitoring Offline TLC / LC-MSIn-line FTIR / PATProcess Analytical Technology (PAT) allows real-time tracking of reaction kinetics[4].
Hydride Quench Excess H2​O / HCl Fieser Method ( n,n,3n )Prevents gelatinous emulsions; maximizes recovery of the highly polar amino alcohol.
Atmosphere Ambient (during workup)Strict Argon/NitrogenPrevents auto-oxidation of the sulfur atom to sulfoxide/sulfone impurities.
Isolation Method Vacuum DistillationHCl Salt CrystallizationDistillation causes thermal degradation; crystallization ensures >99% purity and stability.

Part 3: Validated Standard Operating Procedures

Protocol: Scaled Reduction and Fieser Isolation

This self-validating protocol ensures the safe reduction of the carboxylate precursor and maximizes the recovery of the polar methanol derivative.

Step 1: System Preparation & Peroxide Validation

  • Test the reaction solvent (anhydrous THF) using peroxide test strips. Validation check: Proceed only if peroxides are < 10 ppm.

  • Purge the 20 L jacketed reactor with Nitrogen for 30 minutes.

Step 2: Hydride Dosing

  • Suspend LiAlH4​ ( n grams, e.g., 100 g) in anhydrous THF (2 L) at 0 °C.

  • Slowly dose the thiomorpholine-3-carboxylate precursor (dissolved in 1 L THF) via an addition funnel.

  • Validation check: Modulate the dosing rate to maintain the internal reactor temperature strictly between 5 °C and 15 °C to prevent solvent boil-off and side reactions.

  • Stir at room temperature for 4 hours until in-line FTIR confirms the disappearance of the ester carbonyl stretch ( ∼1735 cm−1 ).

Step 3: The Fieser Quench (Critical Step) Caution: Highly exothermic. Hydrogen gas evolution.

  • Cool the reactor to 0 °C.

  • Slowly add n mL (100 mL) of degassed, distilled water dropwise.

  • Add n mL (100 mL) of 15% aqueous NaOH dropwise.

  • Add 3n mL (300 mL) of distilled water dropwise.

  • Warm to room temperature and stir vigorously for 30 minutes.

  • Validation check: The suspension must transition from a grey, sticky gel to a stark white, granular solid. If it remains gelatinous, stir longer and add a catalytic amount of MgSO4​ .

Step 4: Filtration and Salt Formation

  • Filter the granular aluminum salts through a Celite pad and wash the cake with hot THF ( 3×500 mL).

  • Concentrate the filtrate under reduced pressure (max bath temp 40 °C, Ar sweep).

  • Dissolve the resulting oil in anhydrous Ethanol. Bubble dry HCl gas (or add ethereal HCl) until pH 2 is reached.

  • Filter the resulting white crystals of (6,6-Dimethylthiomorpholin-3-yl)methanol hydrochloride.

Part 4: Process Flow & Logic Visualizations

Workflow: Continuous Scale-Up Architecture

The following diagram illustrates the engineered pathway from precursor assembly to final isolation, highlighting where critical safety and yield-loss mitigations are applied.

ScaleUpWorkflow N1 Precursor Assembly (Amino Thiol + Electrophile) N2 Continuous Flow Cyclization (Mitigates Exotherm & Toxicity) N1->N2 Pump into Flow Reactor N3 Intermediate Ester (6,6-Dimethylthiomorpholine -3-carboxylate) N2->N3 In-line IR Monitoring N4 Hydride Reduction (LiAlH4 in THF) N3->N4 Controlled Dosing (T < 15°C) N5 Fieser Quench (Prevents Al-Emulsions) N4->N5 H2 Gas Venting N6 Crystallization (HCl Salt Isolation) N5->N6 Phase Separation & Acidification

Process workflow for the scale-up of (6,6-Dimethylthiomorpholin-3-yl)methanol.

Diagnostic Logic Tree: Troubleshooting Yield Drops

Use this decision matrix to rapidly identify and correct common failure modes during the scale-up process.

TroubleshootingTree Root Issue: Low Yield or Purity Drop C1 Symptom: +16/32 Da Mass Shift (Sulfoxide/Sulfone) Root->C1 C2 Symptom: Poor Mass Recovery (Product trapped in aqueous) Root->C2 C3 Symptom: Intractable Oil (Degradation over time) Root->C3 A1 Action: Degas solvents (Ar/N2). Ensure THF peroxides < 10 ppm. C1->A1 Yes A2 Action: Strictly apply Fieser quench. Do not use standard aqueous workup. C2->A2 Yes A3 Action: Convert free base to HCl salt. Avoid thermal distillation. C3->A3 Yes

Diagnostic logic tree for common scale-up failures and corrective actions.

References

  • Chemical Process Development and Scale-Up Mettler Toledo URL:[Link][4]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • Amino quinoline derivatives inhibitors of HCV (WO2013090929A1) WIPO (PCT) Patent Literature URL:[1]

Sources

Optimization

Removing residual catalysts from (6,6-Dimethylthiomorpholin-3-yl)methanol

[label="pH Adjustment (Acidification)\nProton Workflow for disrupting API-metal chelates and scavenging residual catalysts. Troubleshooting Guide & FAQs Q1: Why does standard activated carbon or aqueous washing fail to r...

Author: BenchChem Technical Support Team. Date: March 2026

[label="pH Adjustment (Acidification)\nProton

Workflow for disrupting API-metal chelates and scavenging residual catalysts.

Troubleshooting Guide & FAQs

Q1: Why does standard activated carbon or aqueous washing fail to remove Palladium from (6,6-Dimethylthiomorpholin-3-yl)methanol? Causality & Mechanism: Activated carbon relies on physisorption, which is ineffective against tightly bound metal complexes. Aqueous washing (even with chelators like EDTA) often fails because the API's tridentate coordination (N, S, O) outcompetes the aqueous chelator. Furthermore, the lipophilicity of the gem-dimethyl groups keeps the API-metal complex in the organic phase. You must use a chemisorption approach with a scavenger that has a superior binding affinity for soft metals, such as a silica-supported thiol (Si-Thiol) or thiourea 1.

Q2: Which functionalized scavengers are most effective for this specific chemotype? Selection Logic: For soft metals like Pd(0)/Pd(II) or Ru, sulfur-based scavengers are required. However, because the API itself contains a thioether, the scavenger must be overwhelmingly more attractive to the metal.

  • SiliaMetS® Thiourea: Often the best choice when the API is highly basic or heavily chelating, as it provides strong bidentate coordination to the metal, pulling it away from the thiomorpholine [[2]]().

  • SiliaMetS® Thiol (Si-Thiol): Excellent for general Pd removal and highly robust.

  • Smopex®-234: A polymer-fiber scavenger that offers fast kinetics for platinum group metals, especially useful in batch processes 3.

Q3: My residual Palladium is stuck at 200 ppm. How do I drive it below 10 ppm? Optimization Strategy: If the metal is "stuck," the equilibrium is not favoring the scavenger. Implement the following adjustments to break the thermodynamic sink:

  • pH Modulation: Wash the crude mixture with a mild acid (e.g., 0.1 M HCl) before adding the scavenger. Protonating the secondary amine of the thiomorpholine ring disrupts its coordination to the metal, lowering the API's overall binding affinity and allowing the scavenger to capture the metal 4.

  • Temperature: Increase the scavenging temperature to 50–60 °C. This provides the activation energy needed to break the API-metal coordinate bonds.

  • Time & Loading: Increase the scavenger loading to 4–8 equivalents relative to the residual metal, and extend incubation to 12 hours.

Quantitative Scavenger Efficiency Data

The following table summarizes the expected performance of various scavengers when applied to highly coordinating thiomorpholine-based APIs (starting Pd concentration ~1,500 ppm in EtOAc, 50 °C, 4 hours).

Scavenger TypeFunctional GroupMatrixResidual Pd (ppm)API Mass Recovery (%)
SiliaMetS Thiourea -NH-CS-NH2Silica< 10> 94%
Smopex-234 Thioether/ThiolPolymer Fiber< 15> 92%
SiliaMetS Thiol -SHSilica< 20> 95%
Activated Carbon N/A (Physisorption)Carbon~600< 80% (Non-specific binding)
Control (No Scavenger) N/AN/A1,500100%

Step-by-Step Methodologies

Protocol A: Batch Scavenging (Laboratory to Pilot Scale)

Trustworthiness Note: This protocol is designed as a self-validating system. You must track both the metal concentration (via ICP-MS) and the API mass recovery. If the metal ppm drops but mass recovery is <80%, the scavenger is non-selectively binding the API. If mass recovery is >95% but metal ppm remains high, the API-metal chelate has not been successfully disrupted.

  • Preparation: Dissolve the crude (6,6-Dimethylthiomorpholin-3-yl)methanol in a suitable moderately polar solvent (e.g., Ethyl Acetate or THF) at a concentration of 10 volumes (10 mL/g).

  • Amine Protonation (Critical Step): Add 0.1 to 0.5 equivalents of a weak acid (e.g., acetic acid) to partially protonate the thiomorpholine amine, weakening its hold on the metal.

  • Scavenger Addition: Add 4 to 8 equivalents (relative to the theoretical metal catalyst input) of SiliaMetS Thiourea or Thiol.

  • Incubation: Agitate the suspension mechanically (do not use magnetic stirring bars as they grind the silica into fine dust) at 50 °C for 4 to 12 hours.

  • Filtration: Filter the mixture through a pad of Celite or a 20 µm frit. Wash the filter cake with 2 volumes of the reaction solvent to ensure full API recovery.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS or ICP-OES to confirm metal levels are < 10 ppm 5.

Protocol B: Continuous Flow Scavenging (E-PAK Cartridge)

Ideal for scale-up and minimizing operator exposure to highly potent APIs or toxic metals.

  • System Setup: Install a radial flow cartridge (e.g., SiliCycle E-PAK containing Si-Thiol) into a continuous flow system equipped with a peristaltic or HPLC pump.

  • Conditioning: Flush the cartridge with 5 column volumes of the chosen process solvent (e.g., EtOAc).

  • Recirculation: Pump the crude API solution through the cartridge at a flow rate of 1.0–5.0 mL/min. Recirculate the output back into the feed vessel.

  • Monitoring: Sample the feed vessel every hour. For a 100 mL solution, 4 hours of recirculation typically achieves >95% metal purge 4.

  • Flush: Once the target ppm is reached, flush the cartridge with 2 column volumes of clean solvent to recover any residual API held in the cartridge void volume.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. 6

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. 1

  • SiliaMetS - Verde Analitica. 2

  • Scavenging Technologies from Johnson Matthey. 3

  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING - CatSci. 4

  • How to Remove Palladium in three easy steps - Biotage. 5

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (6,6-Dimethylthiomorpholin-3-yl)methanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing solubility bottlenecks when utilizing (6,6-Dimethylthiomorpholin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing solubility bottlenecks when utilizing (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[1] in organic synthesis.

Mechanistic Context: The Causality of Poor Solubility

To solve a solubility issue, we must first understand its molecular origin. (6,6-Dimethylthiomorpholin-3-yl)methanol is a highly functionalized heterocyclic building block featuring a thioether linkage, a secondary amine, a primary alcohol, and a lipophilic gem-dimethyl group.

This specific combination creates a severe physicochemical contradiction:

  • Strong Intermolecular Hydrogen Bonding: The secondary amine (H-bond donor/acceptor) and primary hydroxyl group (H-bond donor/acceptor) form a robust, oligomeric hydrogen-bonded network. This lattice strongly resists dissolution in non-polar and moderately polar aprotic solvents (e.g., Hexane, Toluene, Dichloromethane, Tetrahydrofuran)[2].

  • Amphiphilic Resistance: While the polar groups demand high-dielectric media, the lipophilic 6,6-dimethyl moiety and the thiomorpholine ring restrict its solubility in purely aqueous systems unless the amine is protonated.

By understanding that the poor solubility is driven by intermolecular aggregation rather than inherent insolubility , we can deploy targeted physicochemical strategies to disrupt this network.

Troubleshooting Guide & FAQs

Q1: My (6,6-Dimethylthiomorpholin-3-yl)methanol free base is completely insoluble in standard reaction solvents like DCM and THF at room temperature. How do I force dissolution without heating, which might degrade my electrophiles? A1: The most effective strategy is the introduction of a hydrogen-bond disrupting co-solvent. We highly recommend using 2,2,2-Trifluoroethanol (TFE) at a 10–20% v/v ratio with DCM. TFE is a strong hydrogen-bond donor but a weak nucleophile. It effectively intercalates into the amino alcohol's H-bonded network, breaking the oligomers into highly reactive, solvated monomers[3]. Because TFE is weakly nucleophilic, it will not compete with your substrate during N-alkylation or N-acylation.

Q2: I purchased the HCl salt form of this compound. It refuses to dissolve in polar aprotic solvents like DMF or DMSO. What is the best approach? A2: Salt forms of amino alcohols possess extremely high lattice energies. Attempting to dissolve the HCl salt directly in organic solvents usually leads to incomplete reactions. Instead, utilize a biphasic Schotten-Baumann system (e.g., DCM and saturated aqueous Na2​CO3​ ). The aqueous layer dissolves and neutralizes the salt, generating the free base at the phase interface, which then immediately reacts with the electrophile in the organic layer.

Q3: We are trying to move away from reprotoxic polar aprotic solvents (like DMF/NMP). Can we run these derivatizations in water despite the lipophilic gem-dimethyl group? A3: Yes. You can utilize micellar catalysis by adding a designer surfactant (such as TPGS-750-M) to water[4]. The surfactant forms nanomicelles with lipophilic cores that encapsulate the (6,6-Dimethylthiomorpholin-3-yl)methanol and your organic reagents. This creates a highly concentrated micro-environment that forces the reaction to completion at room temperature, completely bypassing the need for organic solvents during the reaction phase[4].

Solubilization Strategy Workflows

Workflow Start Identify Form of (6,6-Dimethylthiomorpholin-3-yl)methanol Salt HCl / Acid Salt Form Start->Salt FreeBase Free Base Form Start->FreeBase Biphasic Biphasic Reaction (DCM / Aq. Na2CO3) Salt->Biphasic In situ neutralization TFE Add TFE Co-solvent (Disrupts H-Bonds) FreeBase->TFE Organic synthesis Micellar Micellar Catalysis (Surfactant in Water) FreeBase->Micellar Green chemistry

Caption: Workflow for selecting the optimal solubilization strategy based on the physical form of the substrate.

Mechanism Aggregated Aggregated State (Insoluble in DCM/THF) TFE_Add Add 10-20% TFE (Strong H-Bond Donor) Aggregated->TFE_Add Intermolecular H-bonds Solvated Monomeric Solvated Species (Fully Reactive) TFE_Add->Solvated Network Disruption

Caption: Mechanistic pathway of hydrogen-bond disruption using 2,2,2-Trifluoroethanol (TFE) as a co-solvent.

Quantitative Data: Solvent Selection Matrix

To aid in experimental design, use the following matrix to select the appropriate solvent system based on your specific reaction requirements.

Solvent SystemDielectric Constant ( ε )H-Bond Disruption CapabilitySubstrate SolubilityRecommended Application
DCM / THF (100%) 8.9 / 7.5Very LowPoor (< 0.05 M)Not recommended for free base.
DCM + 15% TFE ~12.0Very High Excellent (> 0.5 M) N-Acylations, N-Alkylations (anhydrous).
DMF / DMSO 36.7 / 46.7ModerateGood (~ 0.3 M)High-temperature SNAr or alkylations.
Water + 2% TPGS-750-M 80.1N/A (Micellar encapsulation)Excellent (in micelles) Green chemistry amide/peptide coupling[4].
DCM / Aq. Na2​CO3​ BiphasicN/A (Phase transfer)Good (Interface)Reactions using the HCl salt form.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each contains specific observational checkpoints to ensure the physical state of the reaction is optimal before proceeding.

Protocol A: TFE-Mediated N-Acylation (For Free Base)

Use this protocol when the free base is stubbornly insoluble in standard halogenated or ethereal solvents.

  • Substrate Suspension: Add 1.0 equivalent of (6,6-Dimethylthiomorpholin-3-yl)methanol (free base) to a rigorously dried round-bottom flask under an inert atmosphere (Nitrogen/Argon).

  • Primary Solvent Addition: Add Dichloromethane (DCM) to achieve a theoretical concentration of 0.2 M.

    • Validation Checkpoint: The mixture will likely remain a cloudy suspension. Do not proceed to reagent addition.

  • Network Disruption: Dropwise, add 2,2,2-Trifluoroethanol (TFE) until it constitutes 15% v/v of the total solvent volume. Stir for 5 minutes at room temperature.

    • Validation Checkpoint: The cloudy suspension must transition into a completely transparent, homogenous solution. This visually confirms the disruption of the intermolecular H-bonded network.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Addition: Cool the solution to 0 °C and slowly add 1.1 equivalents of your acyl chloride or activated ester.

  • Workup: Quench with saturated aqueous NaHCO3​ . The TFE will partition into the aqueous layer, leaving the protected product in the organic DCM layer.

Protocol B: Biphasic Schotten-Baumann N-Alkylation (For HCl Salt)

Use this protocol when starting from the highly crystalline HCl salt form.

  • Aqueous Preparation: Dissolve 3.0 equivalents of Sodium Carbonate ( Na2​CO3​ ) in deionized water to create a 1.0 M solution.

  • Salt Dissolution: Add 1.0 equivalent of (6,6-Dimethylthiomorpholin-3-yl)methanol HCl salt to the aqueous base. Stir vigorously for 10 minutes.

    • Validation Checkpoint: Check the pH of the aqueous layer using pH paper. It must be strictly 10 to ensure complete deprotonation of the secondary amine.

  • Organic Phase Addition: Add an equal volume of DCM containing 1.2 equivalents of the alkyl halide (e.g., benzyl bromide).

  • Interfacial Reaction: Stir the biphasic mixture vigorously (≥ 800 rpm) at room temperature for 12–24 hours. The high stirring rate is critical to maximize the interfacial surface area where the free base meets the electrophile.

  • Workup: Separate the layers. Extract the aqueous layer twice with fresh DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • American Chemical Society (ACS). Beyond Conventional Organic Electrosynthesis: The Role of TFE as co-solvent in the 1,2-amino alcohols. Retrieved from:[Link]

  • National Institutes of Health (PMC). Organic Synthesis "On Water": Aminolysis and Amino Alcohol Solubility. Retrieved from:[Link]

  • ACS GCI Pharmaceutical Roundtable. Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (6,6-Dimethylthiomorpholin-3-yl)methanol: X-Ray Crystallography vs. Orthogonal Techniques

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the rigorous structural validation of these small molecules becomes paramount. (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 12786...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the rigorous structural validation of these small molecules becomes paramount. (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) is a prime example of a flexible, chiral scaffold. Featuring a thiomorpholine ring, a sterically demanding 6,6-dimethyl group, and a 3-hydroxymethyl moiety, this compound presents specific stereochemical and conformational challenges.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal analytical techniques (NMR, HRMS, Cryo-EM) for the validation of this molecule. It provides a field-proven, self-validating experimental workflow designed to unambiguously assign its absolute configuration and 3D solid-state conformation.

The Core Structural Challenge & Causality of Technique Selection

Validating (6,6-Dimethylthiomorpholin-3-yl)methanol requires answering two critical questions:

  • Absolute Stereochemistry: Is the chiral center at C3 in the (R) or (S) configuration?

  • Ring Conformation: Does the thiomorpholine ring adopt a chair or twist-boat conformation, and is the 3-hydroxymethyl group positioned axially or equatorially relative to the bulky 6,6-dimethyl groups?

While Solution-State NMR is the standard for routine connectivity checks, it provides a time-averaged view of molecular dynamics and cannot independently determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's esters) 1. In contrast, SC-XRD provides a static, high-resolution atomic snapshot. By leveraging the anomalous dispersion of X-rays—particularly from the sulfur atom in the thiomorpholine ring—SC-XRD allows for the direct and unambiguous assignment of absolute stereochemistry via the Flack parameter 2.

DecisionMatrix Req Validation Requirement AbsConfig Absolute Stereochemistry Req->AbsConfig Conform Solution Dynamics Req->Conform Mass Molecular Weight / Formula Req->Mass XRD Single Crystal X-Ray (Atomic Resolution) AbsConfig->XRD Flack Parameter NMR NMR Spectroscopy (NOE/Coupling) Conform->NMR J-Coupling HRMS High-Res Mass Spec (Exact Mass) Mass->HRMS m/z ratio

Caption: Logical relationships matching structural validation requirements to optimal analytical techniques.

Comparative Analysis: Performance Metrics

To objectively evaluate the best approach for validating this small molecule, we must compare the capabilities of SC-XRD against alternative methods.

Performance MetricSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)Cryo-Electron Microscopy (Cryo-EM)
Primary Output 3D atomic coordinates, absolute configurationConnectivity, relative stereochemistry, dynamicsExact mass, molecular formula3D density maps
Sample State Solid (Single Crystal)Liquid (Solution)Gas phase (Ionized)Vitrified ice
Stereochemistry Absolute (via anomalous dispersion)Relative (requires chiral auxiliaries for absolute)NoneLimited for small molecules
Resolution < 0.84 Å (Atomic) Atomic (indirect via J-coupling/NOE)N/A~2-3 Å (Not suitable for <500 Da)
Throughput Medium (Bottleneck: Crystallization)HighVery HighLow
Key Limitation Requires high-quality diffracting crystalsCannot easily resolve absolute chirality aloneProvides no 3D structural dataResolution is too poor for small molecules

Data Summary: While NMR and HRMS are excellent for rapid throughput and formula confirmation, SC-XRD remains the gold standard for absolute 3D structural elucidation of small chiral molecules 3.

Experimental Workflow: A Self-Validating SC-XRD Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every experimental choice is grounded in physical causality, and the final output is mathematically verified against established crystallographic standards.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 5-10 mg of (6,6-Dimethylthiomorpholin-3-yl)methanol in a minimum volume of a good solvent (e.g., dichloromethane). Place this in an inner vial, enclosed within a larger sealed vial containing an antisolvent (e.g., hexanes).

  • Causality: The volatile good solvent slowly exchanges with the antisolvent vapor. This controlled, slow supersaturation allows the flexible thiomorpholine ring to thermodynamically settle into its lowest-energy conformation (typically a chair), forming a highly ordered, defect-free crystal lattice required for high-resolution diffraction.

Phase 2: Data Collection at Cryogenic Temperatures
  • Procedure: Mount a single crystal on a diffractometer equipped with a Cu Kα X-ray source (λ = 1.5418 Å) and a nitrogen cryostream set to 100 K.

  • Causality:

    • Temperature (100 K): Cooling the crystal minimizes atomic thermal vibrations. This reduces the size of the thermal ellipsoids, drastically improving the signal-to-noise ratio at high diffraction angles and yielding higher resolution data (< 0.84 Å).

    • Radiation Source (Cu Kα): Copper radiation is specifically chosen over Molybdenum (Mo Kα) because its longer wavelength maximizes the anomalous scattering signal of light heteroatoms (Sulfur, Oxygen, Nitrogen) 4. This is the physical mechanism that breaks Friedel's Law and allows us to distinguish between enantiomers.

Phase 3: Phase Solution and Refinement
  • Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares refinement on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

Phase 4: Self-Validation Metrics

The protocol validates itself through rigorous mathematical checks (often automated via checkCIF/PLATON):

  • R1 Factor: Must be < 5% (0.05). This confirms that the theoretical model accurately matches the experimental electron density.

  • The Flack Parameter ( x ): This parameter refines the mixing ratio between the determined structure and its inverted counterpart.

    • If x≈0 with a standard uncertainty u<0.1 , the absolute configuration of the C3 chiral center is definitively confirmed 2.

    • If x≈1 , the structural model must be inverted.

Workflow cluster_Xray X-Ray Crystallography (Gold Standard) cluster_NMR Solution-State NMR (Orthogonal) Start Compound: (6,6-Dimethylthiomorpholin-3-yl)methanol CAS: 1278662-41-1 Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst Sample Dissolution in CDCl3 Start->Sample Diff X-Ray Diffraction (100K, Cu Kα) Cryst->Diff Solve Phase Solution & Refinement (SHELXL) Diff->Solve Abs Absolute Configuration (Flack Parameter) Solve->Abs Val Validated 3D Structure (Chair Conformation Confirmed) Abs->Val Acq 1D/2D NMR Acquisition (COSY, NOESY) Sample->Acq Assign Connectivity & Relative Stereochemistry Acq->Assign Assign->Val Supports

Caption: Parallel structural validation workflow utilizing SC-XRD as the primary method and NMR as orthogonal support.

Conclusion

For the structural validation of (6,6-Dimethylthiomorpholin-3-yl)methanol, relying solely on mass spectrometry and NMR leaves critical gaps regarding absolute stereochemistry and exact 3D spatial arrangement. By employing Single-Crystal X-Ray Diffraction with Cu Kα radiation at cryogenic temperatures, researchers can establish a self-validating dataset. The resulting Flack parameter provides an authoritative, mathematically sound confirmation of the molecule's absolute configuration, ensuring downstream reliability in drug design and synthetic scale-up.

References

  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography , BenchChem. 2

  • Howard Flack and the Flack Parameter , MDPI. 4

  • Comparison of X-ray Crystallography, NMR and EM , Creative Biostructure.1

  • Absolute Configuration of Small Molecules by Co‐Crystallization , NIH. 3

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Comparative

Reactivity and Application Guide: Thiomorpholine vs. Morpholine Analogs in Drug Design

As a Senior Application Scientist, selecting the right heterocyclic scaffold is paramount to optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Morpholine and its thio-analog, thiomorpholine, are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right heterocyclic scaffold is paramount to optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. Morpholine and its thio-analog, thiomorpholine, are privileged six-membered saturated heterocycles widely utilized in medicinal chemistry[1]. While morpholine contains an ether oxygen and a secondary amine, thiomorpholine replaces the oxygen with a sulfur atom. This single heteroatom substitution profoundly alters the physicochemical properties, nucleophilicity, and metabolic stability of the resulting analogs.

This guide objectively compares the reactivity of thiomorpholine and morpholine, providing the mechanistic causality behind their behavior and self-validating experimental protocols to leverage these properties in drug design.

Physicochemical & Reactivity Comparison

Basicity and Nucleophilicity

The fundamental difference in reactivity between morpholine and thiomorpholine stems from the electronegativity difference between oxygen (3.44) and sulfur (2.58). Oxygen exerts a stronger electron-withdrawing inductive effect (-I) across the ring than sulfur. Consequently, the nitrogen atom in thiomorpholine retains more electron density, making it a slightly stronger base (pKa ~9.1) compared to morpholine (pKa ~8.4 to 8.7)[2][3].

In nucleophilic substitution reactions—such as Nucleophilic Aromatic Substitution (SNAr) or amidation—thiomorpholine generally exhibits higher nucleophilicity due to this increased electron density on the nitrogen[4].

Metabolic Stability and Oxidation Potential

A critical divergence in their application lies in their oxidation potential. The oxygen in morpholine is highly resistant to metabolic oxidation. In contrast, the sulfur atom in thiomorpholine represents a "metabolic soft spot"[5]. Because sulfur is larger, more polarizable, and has a lower ionization energy, it is highly susceptible to oxidation by hepatic enzymes like Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO), readily forming sulfoxides and sulfones[6]. This property is frequently exploited to fine-tune clearance rates or design stimuli-responsive prodrugs[7][8].

Modulation via Oxidation (The Sulfone Effect)

When thiomorpholine is oxidized to its sulfone derivative (thiomorpholine-1,1-dioxide), the chemical landscape of the molecule shifts dramatically. The strongly electron-withdrawing sulfone group pulls electron density away from the nitrogen, drastically reducing the basicity of the amine (pKa drops to ~5.4)[9]. This is a powerful strategic tool in drug design to mitigate off-target aminergic toxicity (such as hERG channel inhibition) while maintaining the structural geometry of the six-membered ring[9].

Quantitative Data Summary
PropertyMorpholineThiomorpholineThiomorpholine-1,1-dioxide
Heteroatoms O, NHS, NHSO₂, NH
pKa (Conjugate Acid) ~8.4 - 8.7~9.1~5.4
LogP (approx.) -0.860.20-1.10
Nucleophilicity (at N) HighVery HighLow
Oxidation Susceptibility ResistantHighly SusceptibleFully Oxidized (Resistant)

Experimental Workflows & Methodologies

To objectively evaluate these differences in a laboratory setting, the following self-validating protocols establish the comparative nucleophilicity and oxidation potential of these scaffolds.

Protocol 1: Competitive Nucleophilic Aromatic Substitution (SNAr)

Objective : To determine the relative reaction rates of morpholine vs. thiomorpholine with an electron-deficient aryl halide[5]. Causality : By using a competitive assay with 1 equivalent of the electrophile and 1 equivalent of both amines, the final product ratio directly reflects their relative nucleophilicity under identical thermodynamic conditions.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 25 mL round-bottom flask, dissolve 4-fluoronitrobenzene (1.0 mmol, 141 mg) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) to act as a non-nucleophilic acid scavenger.

  • Competitive Amine Addition : Simultaneously add morpholine (1.0 mmol, 87 µL) and thiomorpholine (1.0 mmol, 100 µL) to the reaction mixture at 0 °C to prevent premature kinetic bias.

  • Reaction Execution : Remove the ice bath, warm the mixture to room temperature, and stir for 2 hours.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation/Analysis : Analyze the crude mixture via quantitative ¹H-NMR (using an internal standard like 1,3,5-trimethoxybenzene) or HPLC. The ratio of 4-(4-nitrophenyl)morpholine to 4-(4-nitrophenyl)thiomorpholine establishes the kinetic preference, validating the higher nucleophilicity of thiomorpholine.

Protocol 2: Controlled Oxidation of Thiomorpholine Analogs

Objective : To selectively synthesize the sulfoxide or sulfone derivative of the thiomorpholine adduct. Causality : Hydrogen peroxide (H₂O₂) offers a tunable oxidation environment. Precise stoichiometric control and temperature modulation dictate the oxidation state, allowing researchers to isolate the intermediate sulfoxide or drive the reaction to the sulfone[8].

Step-by-Step Methodology :

  • Substrate Dissolution : Dissolve the purified 4-(4-nitrophenyl)thiomorpholine (1.0 mmol) in glacial acetic acid (3.0 mL).

  • Selective Oxidation :

    • For Sulfoxide: Add 30% aqueous H₂O₂ (1.05 mmol, 1.05 eq) dropwise at 0 °C. Stir for 1 hour.

    • For Sulfone: Add 30% aqueous H₂O₂ (3.0 mmol, 3.0 eq) and heat the mixture to 60 °C for 4 hours.

  • Quenching : Carefully neutralize the acetic acid with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Isolation : Extract the aqueous layer with dichloromethane (3 x 10 mL). Dry the organic phase over MgSO₄ and evaporate the solvent.

  • Validation : Confirm the oxidation state via LC-MS and ¹³C-NMR. In the sulfone derivative, the carbon atoms adjacent to the sulfur will shift significantly downfield compared to the parent sulfide due to the strong deshielding effect of the SO₂ group.

Visualizing Reactivity and Metabolic Pathways

Workflow Start Starting Material (e.g., 4-Fluoronitrobenzene) Amine Add Secondary Amine (Morpholine or Thiomorpholine) Start->Amine SNAr SNAr Reaction (Base, Heat, Solvent) Amine->SNAr MorphProd Morpholine Analog (Stable to Oxidation) SNAr->MorphProd Morpholine ThioProd Thiomorpholine Analog (Metabolically Soft) SNAr->ThioProd Thiomorpholine Oxidation Controlled Oxidation (H2O2 or mCPBA) ThioProd->Oxidation Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Mild Sulfone Sulfone Derivative Oxidation->Sulfone Excess

Workflow comparing SNAr reactivity and subsequent oxidation pathways of morpholine analogs.

MetabolicPathway Drug Thiomorpholine-containing Drug Candidate CYP Hepatic Oxidation (CYP450 / FMO) Drug->CYP Sulfoxide Sulfoxide Metabolite (Active/Inactive) CYP->Sulfoxide Phase I Sulfone Sulfone Metabolite (Increased Clearance) CYP->Sulfone Sulfoxide->CYP Further Oxidation Excretion Renal Excretion (Higher Water Solubility) Sulfoxide->Excretion Sulfone->Excretion

Hepatic metabolic oxidation pathway of thiomorpholine-containing drug candidates.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXzt5sNT6fgXZs71UAt4WJdgq4Y51Cc5MxVQnCw6JcCIymigu53NFfforiGrM3f8IVQsHKrjHhV9v6ZJgDl36qvIsoYxkvf9fuePH8yUDmNJis4vf8CNOrUY4O2vkxIdwfMV5BL48=]
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  • 123-90-0(Thiomorpholine) Product Description - ChemicalBook. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjJH3DRR85YClO84k0xOgy7AtvJJn4oT2zHhl8eBVyRZslIPHT4D9_nsadDeGAn11aGNQBxsWa1Z49I4HaY2dC0FLmBATThruIQktcg9oQthR_3eihKtPbkrUFXZvpO4Q66b5zr7nAN49bHb0JJrPw-xO6r53IfB637SceQfi7_jU=]
  • Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 - Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTl4CCl_QjUIAAp4v8M1mqTTEYFq4qEVPEtHZGnual8rbG6KmQTAgsiW_bH865AnouGrYIPup_c0K1TEM3jxmTm3bM0jvTHwOJwcQVPNoGMCotKWhydocEWNIQw7JKqRgL_auN]
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0MuZIt6K4FBpLDVesFXx1zXZFpIkzmhTGKXZyi4tntx8gBDYLJCSzoFZ00rnwkTN4jtWRcW5noLs6mOmIdhka4RBsFbh-TlvUDVrA5Qzxk-cLhsE_w5sGrLKmEbEMPU63BSCOZj4fLAeOFXVoencR7M9AdFmRTazdAJ_9BYX7XcZQA2PMUNdH]
  • Monodisperse oxidative-sensitive polymer nanoparticles from dispersion polymerization of N-acryloyl thiomorpholine. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDaoppTMsOYr5SG7zqsTxZP61BBjkRO1bKCtStEudsOukgL1cR5p_B1uzTWBKe4NKfYnf2bHBYpfYZomcuve2oAT91Z5e2HX_KXtOiX8awMxL9RXUGM8wdm-yuReSvOqkInjPD5zIJ8l9fmyAa81iK-GbEXKKlCsXLRLJVWYCNvsuVFcUnwy4pWj4zqKRvYhG2ybyzZOvU8qejXDIMsDsOrydPCZoJdLd8hNA=]
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 - PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzf2byTFnJU7hEGjt8BObH5JaLSKBN830e7NDM109AQ564SgGrzw3bdm7Uw4sorAVdku_uB8UiOWBC9yXu6l9i9zuzQ_6Q46IyINyhhRBMJE2T-CKANODUA5JLo5ktewP1-5GsGTQWdMpr]

Sources

Validation

Biological Activity Comparison of (6,6-Dimethylthiomorpholin-3-yl)methanol Derivatives

Executive Summary Morpholine and its thio-analogue, thiomorpholine, are privileged heterocyclic scaffolds in medicinal chemistry, known for their diverse bioactivity profiles[1]. By introducing gem-dimethyl groups at the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholine and its thio-analogue, thiomorpholine, are privileged heterocyclic scaffolds in medicinal chemistry, known for their diverse bioactivity profiles[1]. By introducing gem-dimethyl groups at the 6-position and a hydroxymethyl group at the 3-position, the resulting (6,6-Dimethylthiomorpholin-3-yl)methanol acts as a highly specialized and sterically tuned building block. This guide compares the biological activities of its derivatives—primarily contrasting their high-affinity antiviral applications against their potent metabolic (hypolipidemic and antioxidant) regulatory functions.

Structural Rationale: The Chemist’s Perspective

As an application scientist, it is critical to understand why this specific scaffold is chosen over simpler analogues:

  • The Thiomorpholine Core: The sulfur atom provides unique redox capabilities and acts as a softer hydrogen bond acceptor compared to the oxygen in morpholine, fundamentally altering target binding kinetics[1].

  • 6,6-Dimethyl Substitution: The gem-dimethyl groups serve a dual purpose. Sterically, they restrict the conformational flexibility of the ring, locking it into a favorable chair conformation for deep-pocket target binding. Metabolically, they block cytochrome P450-mediated oxidation at the 6-position, significantly enhancing the pharmacokinetic half-life[2].

  • 3-Methanol Handle: The primary alcohol is a versatile synthetic handle for N-alkylation, esterification, or cross-coupling. In biological systems, it serves as a critical hydrogen bond donor/acceptor in the active site of viral enzymes[2].

Comparative Biological Activity

Derivatives of this scaffold diverge into two primary therapeutic avenues depending on their functionalization:

  • Antiviral Activity (HCV Inhibition): When functionalized into amino quinoline derivatives, the (6,6-dimethylthiomorpholin-3-yl)methanol core exhibits potent inhibition of the Hepatitis C Virus (HCV). These compounds specifically target the HCV NS5B RNA-dependent RNA polymerase, disrupting the viral replication complex[2].

  • Metabolic & Antioxidant Activity: When the thiomorpholine nitrogen is substituted with antioxidant moieties (such as caffeic acid or NSAIDs), the derivatives shift toward metabolic regulation. They act as squalene synthase inhibitors and prevent ferrous/ascorbate-induced lipid peroxidation, drastically lowering lipidemic indices[3].

Quantitative Efficacy Comparison
Derivative ClassPrimary Target / MechanismKey Quantitative EfficacyPrimary Therapeutic Application
Amino Quinoline Analogs HCV NS5B PolymeraseIC₅₀: 0.034 – 9.955 µM[2]Antiviral (HCV Clearance)
N-Substituted Caffeic Esters Lipid Peroxidation / Squalene SynthaseIC₅₀: 7.5 µM; ↓TG by 80%, ↓LDL by 76%[3]Hypolipidemic / Antioxidant
Schiff Base Analogs Mycobacterium smegmatisMIC: 7.81 µg/mL[1]Anti-tubercular
Beta-Lactam Analogs Urease / AcetylcholinesteraseModerate to Good Inhibition[1]Antibacterial / Neurological

Mechanistic Pathways

G Compound (6,6-Dimethylthiomorpholin-3-yl) methanol Derivatives HCV_Target HCV NS5B Polymerase (Amino Quinoline Analogs) Compound->HCV_Target N-alkylation Metabolic_Target Squalene Synthase / Lipid Peroxidation Compound->Metabolic_Target Esterification RNA_Rep Viral RNA Replication Blocked HCV_Target->RNA_Rep Inhibits Antiviral Antiviral Efficacy (HCV Clearance) RNA_Rep->Antiviral Lipid_Red Reduction in TG, TC, LDL Metabolic_Target->Lipid_Red Inhibits Cardio Hypolipidemic & Antioxidant Efficacy Lipid_Red->Cardio

Divergent biological pathways of (6,6-Dimethylthiomorpholin-3-yl)methanol derivatives.

Experimental Protocols & Validation Systems

To ensure trustworthiness and reproducibility, the following methodologies represent self-validating systems for evaluating the dual activities of these derivatives.

Protocol 1: HCV NS5B Polymerase Inhibition Assay (Antiviral Evaluation)

Causality: To confirm that the antiviral efficacy is directly linked to mechanism-specific inhibition rather than general cytotoxicity, an in vitro biochemical assay using purified recombinant NS5B is required[4].

  • Enzyme Preparation: Purify recombinant HCV NS5BΔ22 (genotype 1b) polymerase.

    • Rationale: Truncating the C-terminal 22 amino acids prevents the enzyme from aggregating, ensuring consistent kinetic behavior in solution.

  • Reaction Mixture Assembly: Combine 50 mM HEPES buffer (pH 7.5), 40 ng/µL recombinant NS5B, and the thiomorpholine derivative at varying concentrations (0.1 nM to 10 µM) in a 96-well plate[4].

    • Rationale: HEPES maintains strict physiological pH, which is critical for the proper folding and active-site geometry of the polymerase.

  • Initiation: Add a synthetic RNA template and radiolabeled nucleoside triphosphates (e.g., [³H]-UTP).

    • Rationale: The incorporation of the radiolabel allows for highly sensitive, direct quantification of de novo RNA synthesis.

  • Incubation and Termination: Incubate at 30°C for 2 hours, then terminate the reaction using 10% trichloroacetic acid (TCA).

    • Rationale: TCA selectively precipitates the synthesized long-chain poly-nucleotides while leaving unincorporated monomeric [³H]-UTP in the supernatant.

  • Quantification & Self-Validation: Filter the precipitate onto glass fiber mats and measure radioactivity using a liquid scintillation counter. Calculate the IC₅₀.

    • System Validation: Always run a clinically approved NS5B inhibitor (e.g., Sofosbuvir) as a positive control, and a parallel cytotoxicity assay (CC₅₀) on Huh-7 cells to ensure the therapeutic index is valid.

Protocol 2: Ferrous/Ascorbate-Induced Lipid Peroxidation Assay (Antioxidant Evaluation)

Causality: To evaluate if the thiomorpholine sulfur and its coupled moieties can actively scavenge free radicals and protect lipid membranes[3].

  • Microsome Isolation: Isolate hepatic microsomal membranes via ultracentrifugation (100,000 × g) from rat liver homogenates.

    • Rationale: Microsomes provide a biologically relevant, intact lipid bilayer rich in polyunsaturated fatty acids, mimicking in vivo cellular membranes better than synthetic liposomes.

  • Induction of Peroxidation: Incubate the microsomes with 10 µM FeSO₄ and 0.2 mM ascorbic acid in the presence of the thiomorpholine derivative (1 µM to 100 µM).

    • Rationale: The Fe²⁺/ascorbate system continuously generates hydroxyl radicals via the Fenton reaction, aggressively initiating lipid peroxidation.

  • Chromophore Generation: After 45 minutes of incubation, add thiobarbituric acid (TBA) and heat the mixture to 90°C for 15 minutes.

    • Rationale: TBA specifically reacts with malondialdehyde (MDA)—a terminal byproduct of lipid peroxidation—forming a stable pink chromophore.

  • Spectrophotometric Analysis & Self-Validation: Measure the absorbance of the supernatant at 532 nm.

    • System Validation: Utilize Trolox (a water-soluble vitamin E analog) as a baseline reference standard to normalize and validate the antioxidant capacity of the synthesized derivatives.

References

  • Title: Amino quinoline derivatives inhibitors of hcv (WO2013090929A1)
  • Source: PubMed (NIH)
  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL
  • Title: 대한민국특허청(KR) 등록특허공보(B1) (HCV Polymerase Assay Methodology)

Sources

Comparative

Engineering Chiral Scaffolds: A Comparative Guide to (6,6-Dimethylthiomorpholin-3-yl)methanol in Drug Discovery

In modern medicinal chemistry, the selection of chiral building blocks dictates not only the spatial trajectory of a pharmacophore but also its pharmacokinetic fate. Saturated heterocyclic scaffolds like morpholine and p...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the selection of chiral building blocks dictates not only the spatial trajectory of a pharmacophore but also its pharmacokinetic fate. Saturated heterocyclic scaffolds like morpholine and piperazine are ubiquitous in drug discovery due to their favorable physicochemical profiles[1]. However, as targets become more challenging, researchers increasingly rely on highly engineered bioisosteres to overcome metabolic liabilities and optimize target engagement.

(6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[2] represents a sophisticated evolution of the standard morpholine core. By incorporating a sulfur atom, a gem-dimethyl group, and a chiral hydroxymethyl vector, this scaffold offers a unique combination of steric shielding, altered basicity, and distinct metabolic routing. This guide objectively compares its performance against alternative chiral building blocks and provides validated workflows for its integration into lead optimization campaigns.

Structural Rationale and Physicochemical Comparison

To understand the strategic value of (6,6-Dimethylthiomorpholin-3-yl)methanol, it must be evaluated against its structural analogs: (Thiomorpholin-3-yl)methanol, (Morpholin-3-yl)methanol, and carbon-based piperidine equivalents.

The Gem-Dimethyl Effect

The inclusion of a gem-dimethyl group at the C6 position serves two primary functions. First, it introduces severe steric hindrance that physically blocks cytochrome P450 (CYP450) enzymes from accessing adjacent C-H bonds, thereby preventing rapid Phase I oxidative clearance[3]. Second, it induces the "Thorpe-Ingold" or gem-dimethyl effect, which restricts the conformational flexibility of the ring[4]. This pre-organization reduces the entropic penalty upon binding to a target protein, often translating to enhanced biochemical potency.

Sulfur vs. Oxygen (The Heteroatom Switch)

Replacing the oxygen atom of a morpholine ring with sulfur (thiomorpholine) fundamentally alters the electronic distribution of the molecule. Sulfur is larger, more polarizable, and more lipophilic than oxygen. This heteroatom switch typically decreases the pKa of the adjacent secondary amine, enhancing membrane permeability by increasing the fraction of neutral species at physiological pH[5].

Quantitative Performance Comparison

Table 1: Physicochemical and Metabolic Profiling of Chiral Building Blocks

Chiral Building BlockCore HeteroatomSteric ModificationPredicted logPPrimary Metabolic LiabilityStructural Impact
(6,6-Dimethylthiomorpholin-3-yl)methanol SulfurC6 gem-dimethyl~1.2S-oxidation (often tolerated)High conformational rigidity; blocks C-hydroxylation.
(Thiomorpholin-3-yl)methanol SulfurNone~0.4S-oxidation, C-hydroxylationModerate lipophilicity; susceptible to ring degradation.
(Morpholin-3-yl)methanol OxygenNone~-0.5 α -C-hydroxylationHigh aqueous solubility; prone to rapid ring opening.
(3,3-Dimethylpiperidin-5-yl)methanol CarbonC3 gem-dimethyl~1.8Aliphatic oxidationHigh lipophilicity; lacks heteroatom H-bond acceptors.

Metabolic Stability and Oxidative Pathways

A critical differentiator between morpholine and thiomorpholine scaffolds is their metabolic fate. Morpholine rings are highly susceptible to α -C-hydroxylation by CYP3A4, which leads to the formation of an unstable hemiacetal intermediate, resulting in spontaneous ring opening and rapid clearance[1].

In contrast, the sulfur atom in thiomorpholine acts as an alternative metabolic sink. CYP450 enzymes preferentially oxidize the sulfur to form a sulfoxide, and subsequently, a sulfone[6][7]. Rather than degrading the molecule, this S-oxidation generates stable, polar metabolites. These sulfoxide and sulfone metabolites frequently retain target engagement while offering new hydrogen-bond acceptor vectors, potentially improving the overall efficacy and solubility of the drug[5].

metabolic_fate A Thiomorpholine Core C S-Oxidation (CYP450) A->C B Morpholine Core D alpha-C-Hydroxylation B->D E Sulfoxide / Sulfone (Stable Active Metabolites) C->E Phase I F Hemiacetal Intermediate D->F G Ring Opening / Clearance F->G Degradation

Caption: Metabolic oxidation pathways comparing thiomorpholine and morpholine core scaffolds.

Experimental Protocol: Comparative Microsomal Stability Assay

To objectively validate the metabolic advantages of the gem-dimethyl thiomorpholine scaffold, an in vitro intrinsic clearance ( CLint​ ) assay using Human Liver Microsomes (HLM) is required.

Self-Validating System Design: This protocol is engineered to be self-validating. It includes Verapamil as a high-clearance positive control to confirm enzyme viability, and Warfarin as a low-clearance negative control to ensure the system is not artificially over-oxidizing stable compounds. The use of an internal standard (IS) during LC-MS/MS quantification corrects for any matrix effects or volumetric errors during extraction.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the target compound (e.g., a lead API incorporating the (6,6-Dimethylthiomorpholin-3-yl)methanol building block) in DMSO.

    • Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (Causality: Thermal & Binding Equilibration):

    • Combine 40 µL of the 1 µM test compound with 10 µL of HLM (final protein concentration: 0.5 mg/mL) in a 96-well plate.

    • Incubate at 37°C for 10 minutes. Why? This ensures the system reaches physiological temperature and allows non-specific protein binding to reach a steady state before the reaction begins.

  • Reaction Initiation (Causality: Cofactor Activation):

    • Add 10 µL of pre-warmed 6 mM NADPH solution to the mixture to initiate the reaction. Why? NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling & Quenching (Causality: Precise Kinetic Control):

    • At specific time intervals (0, 15, 30, 45, and 60 minutes), extract a 10 µL aliquot from the reaction mixture.

    • Immediately dispense the aliquot into 40 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard). Why? The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point, while the IS provides a baseline for mass spectrometry normalization.

  • Centrifugation and Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes to precipitate denatured proteins.

    • Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the percentage of the parent compound remaining.

  • Data Processing:

    • Calculate the elimination rate constant ( k ) from the slope of the natural log of % remaining vs. time. Calculate CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

assay_workflow S1 Step 1 Pre-incubation (Target + Microsomes) S2 Step 2 NADPH Addition (Initiate Reaction) S1->S2 S3 Step 3 Time-course Aliquots (0, 15, 30, 60 min) S2->S3 S4 Step 4 Acetonitrile Quench (Enzyme Denaturation) S3->S4 S5 Step 5 LC-MS/MS Analysis (Quantify Remaining %) S4->S5

Caption: Self-validating workflow for the high-throughput microsomal metabolic stability assay.

Synthetic Integration Workflow

Integrating (6,6-Dimethylthiomorpholin-3-yl)methanol into a drug scaffold requires careful orthogonal protection and chemoselective reactions. The building block possesses two nucleophilic sites: the secondary amine of the thiomorpholine ring and the primary hydroxyl group.

Typically, the secondary amine is more nucleophilic and is functionalized first via Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling to an aryl halide core. Following N-arylation, the chiral hydroxymethyl group serves as a versatile handle. It can be activated (e.g., via mesylation) for subsequent displacement, or used directly in a Mitsunobu reaction to establish complex ether linkages without racemizing the C3 stereocenter.

If the target design requires the sulfone or sulfoxide derivative, oxidation is generally performed after the N-arylation step using reagents like m -CPBA (for sulfones) or NaIO4​ (for sulfoxides) to avoid poisoning palladium catalysts during earlier cross-coupling steps[7].

Conclusion

While standard morpholine and piperidine chiral building blocks remain foundational in medicinal chemistry, they often present insurmountable metabolic or conformational liabilities in advanced lead optimization. (6,6-Dimethylthiomorpholin-3-yl)methanol provides a highly engineered alternative. By leveraging the gem-dimethyl effect to block clearance and utilizing the sulfur atom to redirect metabolism toward stable, active sulfoxides, this scaffold allows drug developers to salvage otherwise rapidly cleared chemotypes and push them toward clinical viability.

References

  • Ringer, A. L., & Magers, D. H. "Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect." Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Wuitschik, G., et al. "Oxetanes: formation, reactivity and total syntheses of natural products." PMC, National Institutes of Health. Available at:[Link]

  • Coertzen, D., et al. "Toward New Transmission-Blocking Combination Therapies: Pharmacokinetics of 10-Amino-Artemisinins and 11-Aza-Artemisinin." ASM Journals. Available at:[Link]

  • Lücking, U., et al. "Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues." PMC, National Institutes of Health. Available at: [Link]

  • Schieferdecker, S., et al. "Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria." PMC, National Institutes of Health. Available at:[Link]

  • ResearchGate. "Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines." ResearchGate. Available at:[Link]

Sources

Validation

Structural analogs of (6,6-Dimethylthiomorpholin-3-yl)methanol and their properties

Comparative Guide: Structural Analogs of (6,6-Dimethylthiomorpholin-3-yl)methanol in Drug Design Executive Summary & The "Escape from Flatland" In modern medicinal chemistry, the transition from planar, sp2-hybridized ar...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Structural Analogs of (6,6-Dimethylthiomorpholin-3-yl)methanol in Drug Design

Executive Summary & The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to sp3-rich saturated heterocycles—often termed the "escape from flatland"—is a proven strategy to improve clinical success rates. Saturated heterocycles such as morpholines and piperazines are among the most frequently utilized nitrogenous scaffolds in FDA-approved drugs, primarily because they dramatically improve pharmacokinetic (PK) properties like water solubility and metabolic stability without necessarily participating in direct receptor binding[1].

However, when a lead compound requires enhanced lipophilicity or a specific metabolic profile, oxygen- or nitrogen-containing heterocycles may fall short. In these scenarios, replacing the morpholine oxygen with a sulfur atom yields a thiomorpholine scaffold. Thiomorpholines are privileged scaffolds that possess diverse bioactivity profiles[2], but they introduce a new challenge: the sulfur atom is a metabolic "soft spot" highly susceptible to oxidation[3].

As a Senior Application Scientist, I frequently utilize (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[4] to solve this exact problem. This guide objectively compares this specific building block against its structural analogs, detailing the physicochemical causality behind its design and providing self-validating protocols for experimental verification.

Structural Anatomy & Rationale

To understand the utility of (6,6-Dimethylthiomorpholin-3-yl)methanol, we must deconstruct its molecular architecture:

  • The Thiomorpholine Core: Replacing oxygen with sulfur increases the atomic radius and decreases electronegativity, which inherently increases the lipophilicity (LogP) of the molecule. This is crucial for targets requiring deep hydrophobic pocket penetration or enhanced blood-brain barrier (BBB) crossing[3].

  • The 6,6-Dimethyl Substitution (Steric Shielding): Unsubstituted thiomorpholines are rapidly oxidized by Cytochrome P450 (CYP) enzymes into sulfoxides and sulfones. The addition of gem-dimethyl groups at the 6-position is not merely a structural novelty; it introduces targeted steric bulk that physically shields the sulfur atom. This causality is critical: it slows down the rate of S-oxidation, thereby extending the in vivo half-life while maintaining the desired lipophilicity.

  • The 3-Methanol Handle: The primary alcohol provides a highly versatile synthetic handle. It allows for facile etherification, esterification, or cross-coupling to larger pharmacophores, such as in the synthesis of amino quinoline derivatives for Hepatitis C Virus (HCV) inhibitors[5] or antimycobacterial agents[6].

Workflow A Lead Compound (Sub-optimal PK) B Assess Physicochemical Deficit A->B C Low Solubility / High LogP B->C D Low Permeability / Low LogP B->D E Incorporate Morpholine/ Piperazine Analogs C->E F Incorporate Thiomorpholine Analogs D->F G Evaluate Metabolic Stability (Microsomal Assay) F->G H Rapid S-Oxidation Detected? G->H I Introduce Steric Shielding (e.g., 6,6-Dimethyl) H->I Yes J Proceed to in vivo PK H->J No I->G Re-evaluate

Fig 1. Logical workflow for heterocyclic scaffold selection and metabolic optimization.

Comparative Profiling: The Analogs

When optimizing a lead, the choice between piperazine, morpholine, and thiomorpholine analogs dictates the ultimate fate of the drug's PK profile. Table 1 summarizes the quantitative and qualitative differences between these structural analogs.

Table 1: Physicochemical & Metabolic Comparison of Heterocyclic Methanol Analogs

Scaffold AnalogCore HeteroatomsEst. LogPpKa (Amine)Primary Metabolic LiabilityStrategic Advantage in Drug Design
(6,6-Dimethylthiomorpholin-3-yl)methanol S, N1.2 - 1.5~8.0 - 8.5S-oxidation (Sterically hindered)High lipophilicity with extended half-life; ideal for hydrophobic targets[5].
(Thiomorpholin-3-yl)methanol S, N0.4 - 0.7~8.2Rapid S-oxidation to sulfoxideTunable clearance; useful if a sulfoxide prodrug strategy is desired[3].
(Morpholin-3-yl)methanol O, N-0.5 - 0.0~8.3N-dealkylation, ring openingBalanced PK; excellent aqueous solubility and low toxicity[1][2].
(Piperazin-2-yl)methanol N, N-0.8 - -0.3~9.8N-oxidation, N-dealkylationAdditional H-bond donor capacity; highly soluble but potentially too basic[1].

Experimental Methodologies

To objectively validate the performance of (6,6-Dimethylthiomorpholin-3-yl)methanol against its analogs, we employ the following self-validating experimental protocols.

Protocol 1: Assessment of Metabolic Stability (Microsomal Assay)

Causality & Logic: Unsubstituted thiomorpholines often suffer from rapid clearance due to CYP-mediated S-oxidation. By comparing the intrinsic clearance ( CLint​ ) of the 6,6-dimethyl analog versus the unsubstituted thiomorpholine, we isolate the steric effect of the methyl groups. This protocol is self-validating: if the assay functions correctly, the unsubstituted analog will show rapid depletion with a corresponding +16 Da mass shift (sulfoxide formation) in LC-MS/MS, while the 6,6-dimethyl analog will exhibit a significantly prolonged half-life.

Step-by-Step Workflow:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM, keeping organic solvent <0.1%).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Validation: Monitor the parent mass transition and scan for the M+16 transition. Calculate CLint​ using the first-order decay equation: Ct​=C0​⋅e−kt .

Protocol 2: Lipophilicity ( LogD7.4​ ) Determination via Shake-Flask LC-MS

Causality & Logic: Replacing an oxygen atom (morpholine) with a sulfur atom (thiomorpholine) increases lipophilicity. To validate this without the artifacts of compound aggregation common in traditional UV-Vis methods, we utilize LC-MS. The self-validating nature of this protocol relies on mass balance: the sum of the compound quantified in the aqueous phase and the octanol phase must equal the initial spike concentration, ensuring no compound was lost to precipitation or plastic binding.

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate completely.

  • Spiking: Prepare a 10 mM stock of the test compounds in DMSO. Spike the compound into the octanol phase to achieve a 10 µM concentration.

  • Partitioning: Add equal volumes (e.g., 500 µL) of the spiked octanol and the saturated PBS into a glass vial (avoid plastic to prevent non-specific binding of lipophilic analogs).

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C, followed by centrifugation at 2000 rpm for 10 minutes to ensure sharp phase separation.

  • Quantification: Carefully sample both the aqueous and octanol phases. Dilute the octanol phase 1:100 in mobile phase to match the ionization matrix. Quantify both phases using LC-MS/MS.

  • Calculation: Calculate LogD7.4​=log10​(Peak AreaPBS​Peak AreaOctanol​​) . Verify that total recovered mass is >90% of the initial spike.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. jchemrev.com.2

  • 1278662-41-1 - 化源网 - cas号查询. chemsrc.com. 4

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed. nih.gov. 6

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. mdpi.com. 3

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC - NIH. nih.gov. 1

  • WO2013090929A1 - Amino quinoline derivatives inhibitors of hcv - Google Patents. google.com. 5

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Safety & Regulatory Compliance

Safety

(6,6-Dimethylthiomorpholin-3-yl)methanol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of (6,6-Dimethylthiomorpholin-3-yl)methanol Executive Summary (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[1] is a highly functionalized heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of (6,6-Dimethylthiomorpholin-3-yl)methanol

Executive Summary (6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1)[1] is a highly functionalized heterocyclic compound frequently utilized as a versatile building block in pharmaceutical research and drug development. While its unique structural motif—combining a secondary amine, a thioether, and a hydroxymethyl group—makes it valuable for modulating pharmacokinetic properties, it also introduces specific operational hazards. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers with self-validating, step-by-step operational and disposal protocols. Our goal is to ensure absolute regulatory compliance, environmental stewardship, and laboratory safety.

Chemical Profiling & Hazard Causality

To safely manage any chemical, one must understand the mechanistic causality behind its hazards. The reactivity and environmental risks of (6,6-Dimethylthiomorpholin-3-yl)methanol stem directly from its functional groups:

  • Secondary Amine Core : Like its parent compound thiomorpholine, the secondary amine confers significant basicity. This makes the compound a corrosive material capable of causing severe skin burns and eye damage. Exothermic reactions can occur if mixed indiscriminately with strong acids.

  • Thioether Linkage : The sulfur atom is susceptible to oxidation. More importantly, during thermal decomposition or incineration, the thioether linkage guarantees the release of highly irritating and toxic sulfur oxides (SOx)[2].

  • Hydroxymethyl Group & Dimethyl Substitution : The alcohol group enhances aqueous solubility. Consequently, if released into the environment, the compound is highly mobile in soils and aquatic systems, posing a persistent threat to aquatic organisms[3]. It must never be flushed down the drain[2].

Quantitative Data & Waste Categorization

Proper logistical planning requires accurate waste categorization. Below is a summary of the physicochemical properties and their corresponding waste management classifications.

Property / CategorySpecification / ClassificationOperational Implication
CAS Number 1278662-41-1[1]Use for exact inventory tracking and SDS alignment.
Physical State Liquid/Low-melting solidRequires secondary containment during storage.
Solubility Miscible/Highly soluble in water[3]High environmental mobility; strict drain disposal ban.
Primary Hazard Corrosive (Basic, Organic)[2]Requires UN3267 compatible packaging (e.g., HDPE).
Combustion Byproducts NOx, SOx, CO, CO2[2]Incineration mandates alkaline gas scrubbing.

Operational Handling & Experimental Workflow

Trustworthy science relies on reproducible and safe methodologies. Follow this step-by-step workflow when handling the neat compound or concentrated solutions.

  • Step 1: Engineering Controls Setup

    • Perform all manipulations inside a certified, properly functioning chemical fume hood to prevent inhalation of potentially corrosive vapors or mists[3].

    • Ensure the sash is pulled down to the lowest workable height.

  • Step 2: Personal Protective Equipment (PPE)

    • Don heavy-duty nitrile or neoprene gloves (verify breakthrough times for amines).

    • Wear a fully buttoned lab coat and chemical splash goggles. A face shield is recommended when transferring large volumes.

  • Step 3: Chemical Transfer and Weighing

    • Use static-free spatulas or glass pipettes. Avoid generating aerosols.

    • If preparing aqueous solutions, slowly add the compound to the solvent (e.g., water or methanol) while stirring to safely dissipate any heat of solvation[4].

  • Step 4: Decontamination

    • Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) followed by copious amounts of water. Collect all rinsate in the designated hazardous waste container.

Waste Segregation & Proper Disposal Procedures

Chemical waste generators bear the legal responsibility to determine if a discarded chemical is classified as hazardous waste[2]. Due to its toxicity and environmental mobility, (6,6-Dimethylthiomorpholin-3-yl)methanol must be treated at an approved waste disposal plant.

  • Step 1: Segregation of Waste Streams

    • Aqueous Waste: Collect in a dedicated, clearly labeled high-density polyethylene (HDPE) container. Do not mix with heavy metals or strong oxidizers.

    • Organic Waste: Collect in a separate halogen-free organic waste carboy.

  • Step 2: pH Verification and Neutralization (Self-Validating Step)

    • Before sealing an aqueous waste container, verify the pH using indicator strips.

    • If the pH is strongly basic (>9), carefully neutralize it to pH 6-8 using dilute acid (e.g., 1M Citric Acid) in an ice bath to prevent exothermic boiling.

  • Step 3: Labeling and Storage

    • Label containers with the exact chemical name, concentration, and the primary hazard ("Corrosive/Toxic").

    • Store in a secondary containment tray in a cool, dry, well-ventilated satellite accumulation area, away from heat and ignition sources.

  • Step 4: Licensed Incineration

    • Transfer the waste to a licensed professional waste disposal service.

    • The mandatory disposal method is high-temperature incineration (>850°C). Because the molecule contains sulfur and nitrogen, the incinerator must be equipped with alkaline scrubbers to neutralize the resulting SOx and NOx exhaust gases[5].

Visualizing the Workflows

Below is the logical decision matrix for routing (6,6-Dimethylthiomorpholin-3-yl)methanol waste to ensure regulatory compliance.

WasteWorkflow Start Waste Generation: (6,6-Dimethylthiomorpholin-3-yl)methanol CheckAqueous Is the waste stream aqueous or organic? Start->CheckAqueous AqueousWaste Aqueous Waste Stream (Verify pH, adjust to 6-8) CheckAqueous->AqueousWaste Aqueous OrganicWaste Organic Waste Stream (Halogen-free collection) CheckAqueous->OrganicWaste Organic Transfer Transfer to Licensed Waste Disposal Facility AqueousWaste->Transfer OrganicWaste->Transfer Incineration High-Temp Incineration (with SOx/NOx scrubbers) Transfer->Incineration

Decision workflow for the compliant segregation and disposal of thiomorpholine derivative waste.

The following diagram illustrates the chemical degradation pathway during incineration, highlighting the necessity of environmental scrubbers.

DegradationPathway Compound Thiomorpholine Derivative Combustion Thermal Oxidation (>850°C) Compound->Combustion Heat + O2 Gases Toxic Exhaust (NOx + SOx + CO2) Combustion->Gases Decomposition Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Safe Neutralized Salts (Safe Discharge) Scrubber->Safe Neutralization

Thermal degradation pathway showing the conversion of heteroatoms into neutral salts.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Isolate : Evacuate personnel from the immediate area. Remove all sources of ignition, as the material may be combustible.

  • Protect : Responders must don full PPE, including a NIOSH-approved respirator if ventilation is compromised[2].

  • Contain : Prevent the spill from entering drains, sewers, or waterways. The compound is highly mobile in soil and water[3].

  • Absorb : Soak up the liquid using an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Do not use sawdust or other combustible materials[2].

  • Collect and Clean : Sweep up the absorbed mixture using non-sparking tools and place it into a suitable, tightly closed hazardous waste container[3]. Wash the spill site with a mild acidic solution followed by water to neutralize residual basicity.

References

  • 化源网 (ChemSrc). "1278662-41-1 - (6,6-Dimethylthiomorpholin-3-yl)methanol CAS Query." chemsrc.com.
  • Fisher Scientific. "SAFETY DATA SHEET: Thiomorpholine." fishersci.com.
  • Benchchem. "Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6." benchchem.com.
  • TCI Chemicals. "SAFETY DATA SHEET: Thiomorpholine." tcichemicals.com.
  • ThermoFisher. "SAFETY DATA SHEET: Thiomorpholine." thermofisher.com.
  • Apollo Scientific. "Safety Data Sheet: 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide." apolloscientific.co.uk.

Sources

Handling

Personal protective equipment for handling (6,6-Dimethylthiomorpholin-3-yl)methanol

Comprehensive Operational and Safety Guide: Handling (6,6-Dimethylthiomorpholin-3-yl)methanol As a Senior Application Scientist, I have structured this protocol to ensure maximum safety and operational efficiency when ha...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide: Handling (6,6-Dimethylthiomorpholin-3-yl)methanol

As a Senior Application Scientist, I have structured this protocol to ensure maximum safety and operational efficiency when handling (6,6-Dimethylthiomorpholin-3-yl)methanol. This guide transcends basic safety data sheets by explaining the causality behind each safety measure, ensuring that researchers and drug development professionals understand the mechanistic reasoning behind the protocols to build a self-validating safety culture.

Chemical Profile & Mechanistic Hazard Analysis

(6,6-Dimethylthiomorpholin-3-yl)methanol (CAS: 1278662-41-1) is a functionalized thiomorpholine derivative with the molecular formula C7H15NOS[1].

While specific toxicological profiles for this exact derivative are continually updated, we must extrapolate foundational safety protocols from its core structural analogs (thiomorpholines). The thiomorpholine ring contains both a secondary amine and a thioether linkage, which dictate its reactivity and hazard profile:

  • Dermal & Mucosal Irritation (H315, H319): The secondary amine acts as a localized base, while the lipophilic gem-dimethyl groups enhance cell membrane permeability. This combination typically results in Skin Irritation Category 2 and Serious Eye Irritation Category 2 classifications[2][3].

  • Respiratory Toxicity (H335): Aerosolized particulates of thiomorpholine derivatives are known to cause respiratory tract irritation. Inhalation can lead to coughing, mucosal swelling, and shortness of breath[2][4].

  • Aquatic Toxicity: Thioethers can coordinate with trace metals in aquatic ecosystems; therefore, environmental discharge must be strictly prevented[5].

Personal Protective Equipment (PPE) Matrix

To mitigate these hazards, a self-validating PPE system is required. Do not rely on standard laboratory defaults; use the specific gear outlined below based on the chemical's mechanistic properties.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection ANSI Z87.1 / EN 166 tightly fitting safety goggles.Prevents micro-splashes and aerosolized dust from contacting the corneal epithelium, which is highly sensitive to localized pH changes caused by amines[6].
Hand Protection Nitrile gloves (≥ 0.11 mm thickness). Double-gloving recommended for solutions.Nitrile provides superior resistance to non-polar organic derivatives compared to latex, preventing dermal absorption of the lipophilic dimethyl groups[3].
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Synthetic fabrics can melt into the skin upon exposure to reactive chemicals or fire. Cotton provides a breathable, sacrificial barrier[7].
Respiratory N95/P100 particulate respirator (if handled outside a hood).Prevents inhalation of fine powders that trigger H335 respiratory irritation[4][8].

Operational Workflow: Safe Handling & Weighing

The following workflow ensures that the handling of (6,6-Dimethylthiomorpholin-3-yl)methanol is conducted under strictly controlled conditions.

OperationalWorkflow Start 1. Pre-Operation Verify Fume Hood Flow (>100 fpm) PPE 2. Don PPE Inspect Nitrile Gloves & Safety Goggles Start->PPE Weigh 3. Material Transfer Use Anti-Static Spatula Inside Hood PPE->Weigh Clean 4. Decontamination Wipe Surfaces with Appropriate Solvent Weigh->Clean End 5. Doffing & Wash Wash Hands Thoroughly Clean->End

Caption: Sequential operational workflow for handling (6,6-Dimethylthiomorpholin-3-yl)methanol.

Step-by-Step Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood is operational. Self-Validation Step: Check the digital monitor to verify a face velocity of at least 100 feet per minute (fpm). This creates a negative pressure environment, isolating airborne particulates[9].

  • PPE Donning & Integrity Check: Don the PPE as specified in the matrix. Self-Validation Step: Inflate gloves manually by trapping air before donning to check for invisible micro-punctures.

  • Material Transfer: Use an anti-static weighing spatula. The compound's molecular structure and crystalline nature may allow it to hold a static charge, which can cause the powder to disperse erratically during transfer[9].

  • Decontamination: After weighing, wipe down the balance and hood surface with a damp paper towel (using water or a mild solvent like ethanol, depending on the specific formulation's solubility). Place the used towel immediately into a solid hazardous waste container[10].

Spill Response & Decontamination Protocol

In the event of a spill, immediate and structured action prevents personnel exposure and environmental contamination.

SpillResponse Detect Spill Detected Evacuate Immediate Area Assess Assess Size & State (Solid vs. Solution) Detect->Assess Ventilate Ensure Ventilation Avoid Breathing Dust Assess->Ventilate Contain Containment Cover with Inert Absorbent Ventilate->Contain Collect Collection Use Non-Sparking Tools Contain->Collect Dispose Waste Transfer Label as Hazardous Waste Collect->Dispose

Caption: Emergency spill response and containment logic for thiomorpholine derivatives.

Step-by-Step Spill Methodology:

  • Evacuation & Ventilation: Immediately clear personnel from the area. If the spill occurs outside a fume hood, ensure the room's exhaust system is active to mitigate inhalation risks[10].

  • Containment: Do not use water initially, as it may spread the chemical or create a slippery hazard. Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite[6].

  • Collection: Use non-sparking tools to sweep up the absorbed mixture[9]. Avoid generating dust during this process.

  • Surface Decontamination: Wash the spill site with copious amounts of water and soap only after the bulk material has been physically removed and secured[3][10].

Waste Disposal & Environmental Logistics

Thiomorpholine derivatives must never be flushed down the sink or disposed of in standard municipal waste due to their potential to harm aquatic organisms[5][10].

  • Solid Waste: Place all contaminated consumables (gloves, weighing boats, paper towels, and spill absorbents) into a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in a solvent, collect the solution in an appropriate organic waste carboy. Do not mix with incompatible waste streams (e.g., strong oxidizers or concentrated acids).

  • Final Disposal: Offer the surplus and non-recyclable materials to a licensed professional waste disposal company. The standard disposal method for this class of compounds is incineration in a facility equipped with an afterburner and scrubber. This is critical to safely manage and neutralize the nitrogen oxides (NOx) and sulfur oxides (SOx) generated during the combustion of the thiomorpholine ring[8][10].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,6-Dimethylthiomorpholin-3-yl)methanol
Reactant of Route 2
(6,6-Dimethylthiomorpholin-3-yl)methanol
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